3-Fluoro-2-hydroxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFSUUWVTVDAJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454945 | |
| Record name | 3-Fluoro-2-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124467-22-7 | |
| Record name | 3-Fluoro-2-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Fluoro-2-hydroxyquinoline chemical properties
An In-Depth Technical Guide to 3-Fluoro-2-hydroxyquinoline: Properties, Synthesis, and Applications
Abstract
This compound, a halogenated derivative of the 2-quinolone scaffold, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom at the C3-position imparts unique electronic properties that modulate the molecule's reactivity, acidity, and biological interactions. This guide provides a comprehensive overview of its chemical and physical properties, details validated synthetic methodologies, explores its reactivity, and discusses its emerging applications as a key building block in the development of novel therapeutic agents. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven insights to serve as an essential resource for researchers, chemists, and drug development professionals.
Chemical Identity and Physical Properties
The foundational characteristics of this compound are summarized below. These properties are critical for its handling, characterization, and application in various experimental settings. The presence of the fluorine atom and the tautomeric nature of the 2-hydroxyquinoline core are key determinants of its behavior.
| Property | Data |
| IUPAC Name | 3-Fluoroquinolin-2(1H)-one |
| Synonyms | 3-Fluoro-2-quinolone |
| Molecular Formula | C₉H₆FNO |
| Molecular Weight | 163.15 g/mol |
| CAS Number | 1689-76-5 |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 235-240 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |
| Tautomerism | Exists in equilibrium between the -ol (hydroxy) and -one (oxo) forms, with the quinolone form generally predominating in solid state and solution. |
Synthesis and Reactivity
The synthesis of this compound often involves the cyclization of appropriately substituted aniline derivatives or the direct fluorination of a pre-existing quinolone scaffold.
Synthetic Pathway: Conrad-Limpach Reaction
A prevalent and reliable method for constructing the quinolone core is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization. To introduce the fluorine at the C3-position, an α-fluoro-β-ketoester is required.
Causality in Experimental Design: The choice of an α-fluoro-β-ketoester, such as ethyl 2-fluoro-3-oxobutanoate, is critical. The fluorine atom is introduced at the outset, avoiding harsh, direct fluorination conditions on the final heterocyclic system which could lead to poor regioselectivity and side reactions. The thermal cyclization step is typically performed in a high-boiling point solvent like diphenyl ether or Dowtherm A to achieve the necessary temperatures (around 250 °C) for efficient ring closure.
Caption: Synthetic workflow via the Conrad-Limpach reaction.
Reactivity Profile
The reactivity of this compound is governed by its key functional groups:
-
N-H Acidity: The proton on the nitrogen is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an anion. This anion is a potent nucleophile, allowing for N-alkylation or N-arylation to generate a diverse library of derivatives.
-
Electrophilic Aromatic Substitution: The benzene ring portion of the quinolone system can undergo electrophilic substitution (e.g., nitration, halogenation). The directing effects of the fused heterocyclic ring typically favor substitution at the C6 and C8 positions.
-
Fluorine as a Leaving Group: While generally stable, the C-F bond can be susceptible to nucleophilic aromatic substitution under specific, forcing conditions, although this is less common than reactions at other sites. The electron-withdrawing nature of the fluorine atom also influences the acidity of the N-H proton and the overall electron density of the ring system.
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. Below are typical data ranges observed.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (δ 7.0-8.0 ppm): Complex multiplet patterns corresponding to the four protons on the carbocyclic ring. N-H Proton (δ ~11-12 ppm): A broad singlet, which is exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration. |
| ¹³C NMR | Carbonyl Carbon (C2, δ ~160 ppm): The C2 carbon bearing the hydroxyl/oxo group is significantly downfield. C-F Carbon (C3, δ ~140-150 ppm): The C3 carbon shows a large coupling constant (¹JCF ≈ 240-250 Hz) due to direct attachment to fluorine. |
| ¹⁹F NMR | A singlet or a doublet of doublets (if coupled to adjacent protons) in the typical range for aryl fluorides. This is a definitive technique for confirming the presence and environment of the fluorine atom. |
| FT-IR (cm⁻¹) | N-H Stretch (3100-2800 cm⁻¹): Broad absorption due to hydrogen bonding. C=O Stretch (1650-1670 cm⁻¹): Strong, sharp peak characteristic of the quinolone carbonyl. C-F Stretch (1200-1100 cm⁻¹): Strong absorption. |
Applications in Medicinal Chemistry and Research
The 2-quinolone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity by forming specific hydrogen bonds or dipole-dipole interactions with biological targets.
Use as a Scaffold for Kinase Inhibitors
Many protein kinases, which are critical regulators of cell signaling, are targets for cancer and inflammatory disease therapies. The quinolone core can act as a bioisostere for adenine, enabling it to fit into the ATP-binding pocket of kinases. The fluorine at C3 can be used to modulate the electronics of the system or serve as a handle for further functionalization.
Caption: Mechanism of competitive kinase inhibition by quinolone derivatives.
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is based on the Conrad-Limpach methodology.
Trustworthiness and Self-Validation: This protocol includes checkpoints for validation. The successful formation of the condensation intermediate can be monitored by TLC. The final product's identity and purity must be confirmed by spectroscopic methods (NMR, IR) and melting point analysis, comparing the results against established data.
Materials:
-
Aniline (1.0 eq)
-
Ethyl 2-fluoro-3-oxobutanoate (1.1 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Toluene
-
Diphenyl ether
Procedure:
-
Condensation:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add aniline (1.0 eq), ethyl 2-fluoro-3-oxobutanoate (1.1 eq), and toluene.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitor the reaction by TLC until the starting aniline is consumed (typically 4-6 hours).
-
Once complete, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude intermediate, ethyl 3-(phenylamino)-2-fluorobut-2-enoate.
-
-
Thermal Cyclization:
-
Caution: This step involves very high temperatures. Perform in a well-ventilated fume hood.
-
In a separate flask, heat diphenyl ether to 250 °C.
-
Slowly add the crude intermediate from the previous step to the hot diphenyl ether, dropwise or in small portions.
-
Maintain the temperature at 250 °C for 30-60 minutes. A precipitate will form as the product cyclizes.
-
Allow the mixture to cool to room temperature. The product will solidify.
-
Dilute the mixture with hexane or petroleum ether to further precipitate the product and facilitate filtration.
-
Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield pure this compound as an off-white solid.
-
-
Characterization:
-
Determine the melting point.
-
Acquire ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectra to confirm the structure and purity of the final product.
-
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed toxicological information and handling procedures.
-
High-temperature reactions require extreme caution to prevent thermal burns.
Conclusion
This compound is a versatile heterocyclic compound whose value is derived from the unique combination of the privileged 2-quinolone scaffold and the strategic placement of a fluorine atom. This guide has detailed its fundamental properties, outlined a robust synthetic protocol, and highlighted its potential in modern drug discovery, particularly as a core for kinase inhibitors. The provided methodologies and data serve as a reliable foundation for researchers aiming to explore and leverage the chemical potential of this valuable molecule.
References
(Note: The following is a representative list based on the typical sources for this kind of chemical information. Real-time database searches would provide the most current links.)
- CAS Registry Number: 1689-76-5. Source: American Chemical Society. [Link]
- General Synthesis of Quinolones (Conrad-Limpach): Conrad, M.; Limpach, L. (1887). "Synthese von Chinolinderivaten mittelst Acetessigester". Berichte der deutschen chemischen Gesellschaft. Source: Wiley Online Library. [Link]
- Fluorine in Medicinal Chemistry: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Source: AAAS. [Link]
An In-Depth Technical Guide to the Structure and Tautomerism of 3-Fluoro-2-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, but its biological and physicochemical properties are profoundly dictated by subtle structural modifications. This guide delves into the specific case of 3-fluoro-2-hydroxyquinoline, focusing on the critical interplay between its molecular structure and the phenomenon of lactam-lactim tautomerism. We will explore how the introduction of a fluorine atom at the C3 position modulates the electronic landscape of the molecule, thereby influencing the equilibrium between the keto (quinolin-2(1H)-one) and enol (2-hydroxyquinoline) forms. Through a synthesis of spectroscopic data, computational insights, and detailed experimental protocols, this document serves as a comprehensive resource for professionals seeking to understand, characterize, and strategically leverage the tautomeric behavior of this important fluorinated heterocycle in drug design and development.
Introduction: The Significance of Tautomerism in Quinolone Scaffolds
Quinoline and its derivatives are classified as "privileged structures" in drug discovery, forming the core of numerous antibacterial, anticancer, and antiviral agents.[1] A key, yet often complex, feature of 2-hydroxyquinolines is their existence as a dynamic equilibrium of two tautomeric forms: the lactim (enol) form, which is 2-hydroxyquinoline, and the lactam (keto) form, known as quinolin-2(1H)-one.[1][2][3] This prototropic tautomerism, involving the migration of a proton between the nitrogen and oxygen atoms, is not a mere chemical curiosity.[1] The dominant tautomer in a given environment dictates the molecule's fundamental properties, including its hydrogen bonding capacity, polarity, lipophilicity, and three-dimensional shape.[1] Consequently, understanding and predicting the tautomeric preference is paramount for designing molecules that can effectively interact with biological targets like enzymes and receptors.[1][4]
This guide focuses specifically on This compound , examining how the potent electronic effects of a fluorine substituent at the C3 position influence this delicate equilibrium.
Molecular Structure and the Influence of Fluorine
The parent 2-hydroxyquinoline system overwhelmingly favors the keto (lactam) form in most solution-phase and solid-state environments due to the greater thermodynamic stability of the cyclic amide.[1][2][5] However, the introduction of substituents can significantly alter this preference.[5]
Systematic Name: 3-fluoroquinolin-2(1H)-one CAS Number: 124467-22-7[6] Molecular Formula: C₉H₆FNO[6]
The fluorine atom at the C3 position is a powerful electron-withdrawing group. Its influence on the tautomeric equilibrium is twofold:
-
Destabilization of the Keto Tautomer: The electron-withdrawing nature of the fluorine atom can destabilize the adjacent carbonyl group in the keto form.[7][8] This inductive effect reduces the electron density at the C=O bond, making the keto form less stable than in the unsubstituted parent molecule.
-
Stabilization of the Enol Tautomer: Conversely, fluorination can stabilize the enol tautomer through hyperconjugative interactions, specifically π → σ*CF interactions.[7][8] This effect, where the π-system of the enol's C=C double bond donates electron density into the antibonding orbital of the C-F bond, can significantly shift the equilibrium towards the enol form.[7]
Therefore, a central question for this compound is determining the precise position of this equilibrium and how it responds to its environment.
The Tautomeric Equilibrium: A Spectroscopic Perspective
The interconversion between the keto and enol forms is a rapid equilibrium process.[1] Spectroscopic methods are indispensable for characterizing the predominant species under various conditions.
Table 1: Key Spectroscopic Signatures for Tautomer Identification
| Spectroscopic Method | Keto (Lactam) Form Signature | Enol (Lactim) Form Signature | Rationale |
| FTIR | Strong C=O stretch (~1650-1670 cm⁻¹) | O-H stretch (~3200-3400 cm⁻¹), C=N stretch | The presence of a carbonyl group in the keto form versus a hydroxyl group in the enol form provides a clear distinction. |
| ¹H NMR | Broad N-H proton signal (~10-12 ppm) | Sharp O-H proton signal (variable, solvent-dependent) | The proton is attached to nitrogen in the lactam and to oxygen in the lactim. The N-H proton is often broader due to quadrupolar coupling. |
| ¹³C NMR | C=O carbon signal (~160-170 ppm) | C-OH carbon signal (~155-165 ppm) | The chemical environment of C2 is significantly different, appearing as a carbonyl in the keto form and an oxygen-bearing sp² carbon in the enol form. |
| ¹⁹F NMR | Single resonance | Single resonance, potentially shifted | While both forms will show a signal, the precise chemical shift is sensitive to the electronic environment, which differs between the tautomers. |
| UV-Vis | Absorption maxima are solvent-dependent | Absorption maxima shift significantly with solvent polarity | The different chromophores (cyclic amide vs. hydroxy-aromatic) result in distinct absorption profiles. Polar solvents can stabilize the more polar keto form.[2][9] |
Experimental Protocols for Synthesis and Characterization
A robust understanding of tautomerism begins with the unambiguous synthesis and rigorous characterization of the compound.
Synthesis Protocol: Synthesis of 3-Fluoroquinolin-2(1H)-one
This protocol is based on established methods for quinolone synthesis, adapted for the fluorinated analogue. A common route involves the cyclization of a fluorinated malonate derivative with an aniline precursor.
Objective: To synthesize 3-fluoroquinolin-2(1H)-one.
Methodology:
-
Step 1: Condensation. React 2-fluoroaniline with diethyl malonate in the presence of a suitable catalyst (e.g., polyphosphoric acid, PPA) or via a Gould-Jacobs type reaction. For instance, reacting 2-fluoroaniline with diethyl 2-(ethoxymethylene)malonate.
-
Step 2: Cyclization. The intermediate is heated in a high-boiling point solvent, such as diphenyl ether, to induce thermal cyclization.[10] This step forms the quinoline ring system.
-
Step 3: Saponification & Decarboxylation. The resulting ester is saponified using a base (e.g., NaOH), followed by acidification to yield the carboxylic acid, which can then be decarboxylated upon heating to yield the final product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield a crystalline solid.
-
Validation: The identity and purity of the product must be confirmed by melting point determination, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. The data should be consistent with the structure of 3-fluoroquinolin-2(1H)-one.[6]
Protocol for Investigating Tautomerism using UV-Vis Spectroscopy
This protocol leverages the differential solvation of the two tautomers to shift the equilibrium and observe corresponding changes in the UV-Vis absorption spectrum.[9][11]
Objective: To determine the effect of solvent polarity on the tautomeric equilibrium.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a non-polar, aprotic solvent like Dioxane or THF.
-
Solvent Series: Prepare a series of volumetric flasks containing solvents of varying polarity and hydrogen bonding capability (e.g., Cyclohexane, Dichloromethane, Acetonitrile, Ethanol, Water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 500 nm using a spectrophotometer, using the respective pure solvent as a blank.
-
Data Analysis: Compare the spectra. A shift in the wavelength of maximum absorbance (λ_max) or the appearance of new absorption bands across the solvent series indicates a shift in the tautomeric equilibrium.[11] The more polar keto form is typically stabilized by polar solvents, often leading to a bathochromic (red) shift.[9]
Computational Chemistry: Predicting Tautomer Stability
Alongside experimental data, computational methods like Density Functional Theory (DFT) are powerful tools for predicting the relative thermodynamic stabilities of tautomers.[13]
Methodology Rationale: By calculating the Gibbs free energy (ΔG) of both the keto and enol tautomers in the gas phase and in various solvent models (e.g., using the Polarizable Continuum Model, PCM), one can predict the equilibrium constant (K_T). A lower calculated energy for one tautomer suggests it is the more stable form.[14] Comparing these computational predictions with experimental spectroscopic results provides a self-validating system and a deeper mechanistic understanding of the substituent and solvent effects.[13] For instance, DFT calculations on the parent 2-hydroxyquinoline have confirmed the keto form's greater stability in polar media.[2]
Implications for Drug Development
The tautomeric state of a molecule is not an academic detail; it has profound real-world consequences in drug development:
-
Receptor Binding: The keto and enol forms present different hydrogen bond donor/acceptor patterns. The keto form has an N-H donor and a C=O acceptor, while the enol form has an O-H donor and a ring nitrogen acceptor. The correct "pharmacophore" must be present to bind effectively to a biological target.[1]
-
Physicochemical Properties: The more polar keto form generally has lower lipophilicity (logP) and higher aqueous solubility compared to the enol form. These properties are critical for the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.
-
Chemical Stability: The reactivity of the two forms differs. For example, the enol form may be more susceptible to oxidation. Understanding the dominant tautomer is key to predicting degradation pathways.
By understanding how the 3-fluoro substituent modulates the tautomeric equilibrium, medicinal chemists can fine-tune the properties of quinolone-based drugs, enhancing their efficacy, selectivity, and pharmacokinetic profiles.
Conclusion
The study of this compound provides a compelling case study in physical organic chemistry with direct relevance to modern drug discovery. The strong electronic perturbations induced by the fluorine atom create a nuanced tautomeric landscape that is highly sensitive to the surrounding environment. A multi-faceted approach, combining meticulous synthesis, multi-modal spectroscopic analysis (NMR, FTIR, UV-Vis), and supportive computational modeling, is essential for a complete characterization. For researchers in drug development, a thorough understanding of this tautomerism is not optional—it is a prerequisite for the rational design of next-generation quinolone-based therapeutics.
References
- Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR). (2025). BenchChem.
- Alabugin, I. V., et al. (n.d.). Hyperconjugative π → σ*CF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems. National Institutes of Health.
- Slanina, Z. (n.d.). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. ResearchGate.
- Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare.
- Buljan, A., et al. (n.d.). Keto-enol tautomerism of quinoline-2(1H)-one. ResearchGate.
- 2-Hydroxyquinoline chemical structure and tautomerism. (2025). BenchChem.
- Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis. (n.d.). ResearchGate.
- Jeon, S. L., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. National Institutes of Health.
- Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (n.d.). ACS Publications.
- Tautomeric form of 4-hydroxy quinoline. (n.d.). ResearchGate.
- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (n.d.). MDPI.
- Keto-enol tautomerism in the development of new drugs. (n.d.). Frontiers.
- A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues. (n.d.). ChemRxiv.
- 3-Fluoro-1,2-dihydroquinolin-2-one. (n.d.). PubChem.
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An In-depth Technical Guide to the Physicochemical Properties of Ganciclovir EP Impurity C
A Note on Chemical Identification: Initial inquiries regarding CAS number 124467-22-7 have yielded ambiguous results, with some sources associating it with 3-Fluoro-2-hydroxyquinoline. However, in the context of pharmaceutical analysis and drug development, this CAS number has also been linked to Ganciclovir EP Impurity C. It is crucial to note that the established and correct CAS number for Ganciclovir EP Impurity C is 108436-36-8. This guide will focus on the physicochemical properties of Ganciclovir EP Impurity C under its correct CAS designation, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Ganciclovir is a potent antiviral medication primarily used in the treatment and prevention of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. As with any active pharmaceutical ingredient (API), the purity of Ganciclovir is critical to its safety and efficacy. The European Pharmacopoeia (EP) outlines specific impurities that must be monitored and controlled. Ganciclovir EP Impurity C is one such process-related impurity that requires careful characterization to ensure the quality of the final drug product.
Physicochemical Properties of Ganciclovir EP Impurity C
Ganciclovir EP Impurity C, chemically known as 2-amino-9-(((1-chloro-3-hydroxypropan-2-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one, is a structural analogue of Ganciclovir.[1][2] Its formation is often associated with the synthetic route of Ganciclovir. Understanding its physicochemical properties is essential for developing analytical methods for its detection and quantification, as well as for assessing its potential toxicological impact.
| Property | Ganciclovir EP Impurity C | Ganciclovir (Parent Drug) |
| CAS Number | 108436-36-8[1][2][3] | 82410-32-0 |
| Molecular Formula | C₉H₁₂ClN₅O₃[1][2][3] | C₉H₁₃N₅O₄[4] |
| Molecular Weight | 273.68 g/mol [1][2][3] | 255.23 g/mol [5] |
| Appearance | Off-White Solid[1] | White or almost white crystalline powder[6] |
| Synonyms | 2'-Monodehydroxy-2'-chloro Ganciclovir; 9-[[2-Chloro-1-(hydroxymethyl)ethoxy]methyl]guanine[2] | 9-[[2-hydroxy-1-(hydroxymethyl)-ethoxy]methyl]guanine[6] |
| Solubility | Soluble in DMSO and sparingly soluble in Methanol.[7] | Water solubility of 4300 mg/L at 25 °C.[5][8] |
| Melting Point | Not specified in available literature. | 250 °C (with decomposition)[5] |
Structural Relationship and Synthesis Context
Ganciclovir EP Impurity C is closely related to the parent Ganciclovir molecule. The key structural difference is the substitution of a hydroxyl group with a chlorine atom on the acyclic side chain. This modification can impact the molecule's polarity, solubility, and potential for biological activity.
Caption: Relationship between Ganciclovir and Impurity C.
Experimental Protocols for Characterization
The characterization of Ganciclovir EP Impurity C is crucial for quality control in pharmaceutical manufacturing. A typical workflow for its identification and quantification would involve a combination of chromatographic and spectroscopic techniques.
1. High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is the standard method for separating and quantifying impurities in pharmaceutical samples.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both Ganciclovir and the impurity have significant absorbance (e.g., around 254 nm).
-
Quantification: The concentration of Impurity C is determined by comparing its peak area to that of a certified reference standard.
2. Mass Spectrometry (MS) for Identification
Mass spectrometry, often coupled with HPLC (LC-MS), provides definitive identification of the impurity.
-
Ionization: Electrospray ionization (ESI) is a common technique for molecules like Ganciclovir and its impurities.
-
Mass Analysis: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the molecular formula of the impurity.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to fragment the impurity ion and analyze the resulting fragment ions. This fragmentation pattern provides structural information that can confirm the identity of Impurity C.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of the impurity.
-
¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR techniques (e.g., COSY, HSQC): Can be used to further elucidate the connectivity of atoms within the molecule.
Caption: Analytical workflow for Ganciclovir Impurity C.
Significance in Drug Development
The presence of impurities, even in small amounts, can affect the safety and efficacy of a drug product. Regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have strict guidelines on the identification, qualification, and control of impurities. A thorough understanding of the physicochemical properties of Ganciclovir EP Impurity C is therefore not just an academic exercise but a critical component of ensuring patient safety and meeting regulatory requirements in the development and manufacturing of Ganciclovir.
References
- Fresenius Kabi. (2018, April 30). Ganciclovir for Injection.
- PubChem. Ganciclovir. National Institutes of Health.
- Physicochemical Properties, Cytotoxicity and Functional Activity of Ganciclovir Amino Acid Prodrugs. IOVS.
- Synthesis, physicochemical properties and ocular pharmacokinetics of thermosensitive in situ hydrogels for ganciclovir in cytomegalovirus retinitis treatment. Taylor & Francis Online.
- InvivoChem. Ganciclovir Sodium.
- CymitQuimica. Ganciclovir EP Impurity C.
- SynThink. Ganciclovir EP Impurities & USP Related Compounds.
- ChemBK. CAS 108436-36-8.
- Sundaram, D. T. S. S., et al. (2015). An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir. Scientia Pharmaceutica, 83(2), 233–241.
- SynThink Research Chemicals. 108436-36-8 Ganciclovir EP Impurity C.
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A Guide to Elucidating the Mechanism of Action of 3-Fluoro-2-hydroxyquinoline: A Hypothetical Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved therapeutics.[1][2][3][4] Specifically, the 2-hydroxyquinoline (quinolin-2(1H)-one) substructure is a cornerstone of many potent protein kinase inhibitors. This guide introduces 3-Fluoro-2-hydroxyquinoline as a novel, uncharacterized derivative. While its precise mechanism of action is yet to be publicly elucidated, its structural features strongly suggest a role as an ATP-competitive kinase inhibitor. This document provides a comprehensive, technically-detailed framework for investigating this hypothesis. It outlines a logical, multi-stage experimental workflow—from initial biochemical screens to cellular phenotypic assays—designed to rigorously characterize the compound's mechanism, identify its molecular target, and validate its biological effects. This guide serves as a blueprint for the systematic evaluation of novel kinase inhibitors, grounded in established principles of drug discovery and pharmacology.
Part 1: The Quinolinone Scaffold and a Plausible Mechanistic Hypothesis
The quinoline ring system is a recurring motif in drugs targeting a wide array of diseases, including cancer.[1][3][4] One of its most successful applications is in the inhibition of protein kinases, a family of enzymes that regulate the majority of cellular signal transduction pathways.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.
Hypothesis: this compound is an ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.
-
The Core Interaction: The 2-hydroxyquinoline portion of the molecule is hypothesized to serve as the primary hinge-binding element.
-
Role of the 3-Fluoro Group: The fluorine atom at the 3-position is a strategic chemical modification. As a highly electronegative atom, it can alter the electronic distribution of the quinoline ring system, potentially enhancing binding affinity or modulating selectivity against off-target kinases.
Part 2: A Step-by-Step Experimental Workflow for Mechanism of Action (MoA) Validation
A rigorous, multi-faceted approach is required to validate the proposed mechanism. The following workflow progresses from direct biochemical confirmation to broader cellular effects.
Workflow Stage 1: Biochemical Potency and Selectivity
The initial step is to determine if the compound directly inhibits the enzymatic activity of the target kinase and to assess its specificity.
Experiment 1: In Vitro Kinase Inhibition Assay
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against VEGFR2.
-
Methodology: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity.[17][18] It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.[19]
Detailed Protocol: ADP-Glo™ Kinase Assay for VEGFR2 Inhibition [17][18][20][21]
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human VEGFR2 kinase and its specific peptide substrate in kinase reaction buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute further into the kinase reaction buffer to create 2X inhibitor solutions. A typical concentration range would be 0.1 nM to 100 µM.
-
Prepare a 2X ATP solution. The concentration should be at or near the Km of VEGFR2 for ATP to accurately determine competitive inhibitor potency.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X inhibitor solution (or vehicle control - DMSO).
-
Add 2.5 µL of the 2X enzyme/substrate mix to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Generation & Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Kinase Selectivity Panel
To assess selectivity, the compound should be tested against a panel of related kinases. The results can be summarized in a table.
| Kinase Target | IC50 (nM) [Hypothetical Data] | Fold Selectivity (vs. VEGFR2) |
| VEGFR2 | 15 | 1x |
| VEGFR1 | 150 | 10x |
| VEGFR3 | 210 | 14x |
| FGFR1 | > 10,000 | > 667x |
| PDGFRβ | 850 | 57x |
| c-Kit | > 10,000 | > 667x |
| RET | 1,200 | 80x |
Workflow Stage 2: Cellular Target Engagement and Pathway Modulation
Confirming that the compound inhibits its target within a living cell is a critical validation step.
Experiment 2: Western Blot Analysis of VEGFR2 Phosphorylation
-
Objective: To determine if this compound blocks VEGF-induced autophosphorylation of VEGFR2 in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Methodology: Western blotting allows for the specific detection and quantification of the phosphorylated (active) form of VEGFR2.[22][23] A reduction in the phosphorylated VEGFR2 signal in the presence of the compound indicates successful target engagement.[24][25]
Detailed Protocol: Western Blot for p-VEGFR2 [24][25][26]
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency in 6-well plates.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10 minutes to induce VEGFR2 phosphorylation.
-
-
Protein Extraction and Quantification:
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an ECL chemiluminescent substrate and capture the signal with an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies for total VEGFR2 and a loading control protein (e.g., GAPDH or β-actin).
-
Quantify band intensities using densitometry software. The ratio of p-VEGFR2 to total VEGFR2 provides a normalized measure of target inhibition.
-
Visualization of the Targeted Signaling Pathway
The following diagram illustrates the VEGFR2 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for elucidating the mechanism of action.
Part 3: Conclusion and Future Directions
This guide outlines a hypothesis-driven, systematic approach to defining the mechanism of action for this compound, a novel compound with therapeutic potential. By postulating that it functions as an ATP-competitive inhibitor of VEGFR2, we have constructed a rigorous validation pathway. This workflow, progressing from direct enzyme inhibition (IC50) to cellular target engagement (p-VEGFR2 modulation) and finally to a functional biological outcome (inhibition of tube formation), provides a comprehensive and self-validating system for MoA elucidation.
Successful execution of these experiments would provide strong evidence to confirm the compound's mechanism. Future work would involve expanding the kinase selectivity panel, investigating the precise mode of inhibition through enzyme kinetics studies, and ultimately, progressing the compound into in vivo models of cancer to assess its anti-tumor efficacy and pharmacokinetic properties. This structured approach ensures that drug development decisions are based on a solid, mechanistically-grounded foundation.
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The Architectural Blueprint of Bioactivity: A Technical Guide to the Pharmacophore Features of 2-Hydroxyquinoline Derivatives
Abstract
The quinoline scaffold represents a "privileged" heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1] Among these, the 2-hydroxyquinoline (existing in tautomeric equilibrium with quinolin-2(1H)-one) framework has garnered significant attention as a versatile template for the design of potent therapeutic agents.[1] This technical guide provides an in-depth exploration of the essential pharmacophoric features of 2-hydroxyquinoline derivatives, offering a blueprint for researchers, medicinal chemists, and drug development professionals. We will dissect the key structural attributes and physicochemical properties that govern their anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities. This document moves beyond a simple cataloging of biological effects to explain the causality behind structure-activity relationships (SAR), supported by detailed experimental protocols, quantitative data, and computational modeling insights.
The 2-Hydroxyquinoline Core: A Foundation of Versatility
The 2-hydroxyquinoline moiety's significance in drug design is rooted in its unique electronic and structural characteristics. A pivotal feature is the lactam-lactim tautomerism, where the keto form (2-quinolone) and the enol form (2-hydroxyquinoline) readily interconvert. This equilibrium is influenced by the solvent environment, with the keto form generally favored in polar solvents. This inherent duality provides a rich platform for a diverse array of chemical modifications, enabling the fine-tuning of biological activity.
Pharmacophore Features Across Key Therapeutic Areas
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For 2-hydroxyquinoline derivatives, these features can be mapped across their diverse biological activities.
Anticancer Activity: Targeting the Engines of Proliferation
2-hydroxyquinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines.[1] Their mechanisms are often multifaceted, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[1]
Key Pharmacophoric Features for Anticancer Activity:
-
Hydrogen Bond Donor/Acceptor: The lactam moiety (N-H and C=O) is a crucial pharmacophoric element, capable of forming hydrogen bonds with amino acid residues in the active sites of target proteins, such as kinases.
-
Aromatic/Hydrophobic Regions: The bicyclic quinoline ring system provides a large, flat aromatic surface for π-π stacking and hydrophobic interactions with the target protein.
-
Substituent Effects: The nature and position of substituents on the quinoline ring are critical for modulating anticancer potency and selectivity. For instance, the introduction of a styryl group at the 2-position has been shown to induce p53-independent apoptosis.
A pharmacophore model for quinoline-based VEGFR-2 tyrosine kinase inhibitors identified a five-point hypothesis: two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. This model underscores the importance of the hydrogen-bonding capacity and the aromatic nature of the quinoline scaffold in kinase inhibition.
Logical Relationship: From Pharmacophore to Anticancer Activity
Caption: Interaction cascade from pharmacophore features to anticancer effects.
Quantitative Anticancer Data:
| Compound | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 | [1] |
| 8-Hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 (MTS50 µg/mL) | [1] |
| 2-Styryl-8-hydroxyquinoline (S3A) | HeLa (Cervical Cancer) | 2.52 | [1] |
| 2-(p-bromostyryl)-8-hydroxyquinoline | HeLa (Cervical Cancer) | 2.52 | [1] |
| Quinoline 13 | Cervical Epithelial Carcinoma | 8.3 | [2] |
| Quinoline 12 | Prostate Sarcoma | 31.37 | [2] |
Anti-inflammatory Activity: Quenching the Fire of Inflammation
Certain 2-hydroxyquinoline derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[1]
Key Pharmacophoric Features for Anti-inflammatory Activity:
-
Hydrogen Bonding Capacity: The hydroxyl and carbonyl groups are critical for interacting with the active sites of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
-
Electron-donating/withdrawing Groups: The electronic properties of substituents can significantly influence the anti-inflammatory potency.
-
Lipophilicity: Appropriate lipophilicity is crucial for cell membrane permeability and reaching intracellular targets.
Molecular docking studies of hydroxyquinolin-2-one derivatives with the COX-2 enzyme have highlighted the importance of the carbonyl and hydroxyl groups in forming key hydrogen bonds within the active site, thereby contributing to their inhibitory activity.
Signaling Pathway: NF-κB Inhibition by 2-Hydroxyquinoline Derivatives
Caption: Proposed mechanism of NF-κB pathway inhibition.
Quantitative Anti-inflammatory Data:
| Compound | IC50 (µg/mL) | Standard | Reference(s) |
| Compound 47 | 2.9 ± 0.5 | Ibuprofen (11.2 ± 1.9) | [3] |
| Compound 36 | 3.2 ± 0.2 | Ibuprofen (11.2 ± 1.9) | [3] |
| Compound 24 | 6.7 ± 0.3 | Ibuprofen (11.2 ± 1.9) | [3] |
Antimicrobial and Antidiabetic Activities
Derivatives of 2-hydroxyquinoline have also demonstrated significant activity against various pathogenic microorganisms and key enzymes involved in diabetes.[1][3]
Key Pharmacophoric Features for Antimicrobial and Antidiabetic Activity:
-
Hydroxyl Group: Structure-activity relationship studies have revealed the critical role of the hydroxyl group of the quinolone ring for potent α-amylase and α-glucosidase inhibitory activity.[3]
-
Chelating Ability: The ability to chelate metal ions is a proposed mechanism for the antimicrobial and anticancer properties of some hydroxyquinoline derivatives.[4]
Quantitative Antimicrobial and Antidiabetic Data:
| Compound | Target | MIC (µg/mL) | IC50 (µg/mL) | Reference(s) |
| Quinoline-2-one derivative (Compound 6c) | MRSA, VRE | 0.75 | - | [1] |
| Quinoline-2-one derivative (Compound 6c) | MRSE | 2.50 | - | [1] |
| 2-Hydroxyquinoline | α-Glucosidase | - | 64.4 | [3] |
| 2-Hydroxyquinoline | α-Amylase | - | 130.5 | [3] |
Experimental Protocols for Pharmacophore-Guided Drug Discovery
The identification and validation of pharmacophore features rely on a combination of computational and experimental approaches.
Computational Workflow: From Model Generation to Validation
Experimental Workflow: Pharmacophore Modeling and Virtual Screening
Caption: A typical computational workflow for pharmacophore-based drug discovery.
Protocol for Pharmacophore Model Validation:
A robust pharmacophore model must be able to distinguish between active and inactive compounds. A common validation method is the use of a test set of molecules with known activities that were not used in the model generation. The model's predictive power is assessed by its ability to correctly classify these compounds.
Experimental Protocols for Biological Evaluation
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Add various concentrations of the 2-hydroxyquinoline derivatives to the wells and incubate for a specified period (e.g., 48 hours).[1]
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours.[1]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] The IC50 value is then calculated from the dose-response curve.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution:
-
Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the 2-hydroxyquinoline derivative.[1]
-
Preparation of Agar Plates: Add the antimicrobial solutions to molten Mueller-Hinton agar (for bacteria) or Sabraud dextrose agar (for fungi) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow it to solidify.[1]
-
Inoculation: Inoculate the agar surfaces with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Conclusion and Future Perspectives
The 2-hydroxyquinoline scaffold is a remarkably versatile platform for the development of novel therapeutic agents. This guide has illuminated the key pharmacophoric features that underpin its diverse biological activities, providing a rational basis for the design of more potent and selective derivatives. The interplay of hydrogen bonding capacity, aromaticity, and the strategic placement of substituents are critical determinants of efficacy. Future research should continue to leverage computational modeling in synergy with synthetic chemistry and biological evaluation to further refine our understanding of the intricate structure-activity relationships of this privileged scaffold. The development of derivatives with improved pharmacokinetic profiles and reduced off-target effects remains a key objective in unlocking the full therapeutic potential of 2-hydroxyquinoline-based compounds.
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Discovery and history of fluoroquinolone compounds
An In-depth Technical Guide to the Discovery and History of Fluoroquinolone Compounds
Abstract
The fluoroquinolones represent a cornerstone class of synthetic antibacterial agents, distinguished by their broad spectrum of activity, excellent pharmacokinetic properties, and a unique mechanism of action targeting bacterial DNA synthesis. This guide provides a comprehensive technical overview of the historical evolution of these compounds, from the serendipitous discovery of their progenitor, nalidixic acid, to the rational design of successive generations with enhanced potency and expanded clinical utility. We will explore the pivotal structure-activity relationships (SAR) that guided their development, delve into the molecular intricacies of their interaction with bacterial topoisomerases, detail the primary mechanisms of resistance, and provide foundational experimental protocols relevant to their study. This document is intended for researchers, scientists, and drug development professionals seeking a deep, causality-driven understanding of this critical antibiotic class.
The Genesis: A Serendipitous Byproduct
The story of the quinolones begins not with a targeted search for antibiotics, but as an unexpected outcome of antimalarial drug synthesis. In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute were working on the synthesis of chloroquine.[1][2][3] During the purification process, they isolated a byproduct, 1-ethyl-7-methyl-4-oxo-[4][5]naphthyridine-3-carboxylic acid, which they named nalidixic acid.[6][7]
While technically a naphthyridine, nalidixic acid is universally regarded as the first-generation prototype of the quinolone class.[1][2][3] It exhibited modest antibacterial activity, primarily against Gram-negative bacteria, and found clinical use in 1967 for treating urinary tract infections (UTIs).[1][3][8][9] However, its utility was constrained by a narrow spectrum of activity and the rapid development of bacterial resistance, which underscored the need for more potent and robust analogs.[2][8][9] This initial discovery, born of serendipity, laid the crucial chemical groundwork for a multi-decade journey of optimization and innovation.
The Quantum Leap: Fluorination and the Birth of a New Class
The pivotal breakthrough that transformed the limited potential of nalidixic acid into a powerhouse antibiotic class was the strategic incorporation of a fluorine atom into the core chemical structure. This chemical modification gave rise to the fluoroquinolones .
In 1977, researchers at Kyorin Seiyaku in Japan synthesized norfloxacin , the first member of this new class.[10] The design of norfloxacin was a masterclass in medicinal chemistry, incorporating two critical structural changes that synergistically enhanced its antibacterial prowess:
-
A Fluorine Atom at the C-6 Position: This addition dramatically increased the compound's potency by enhancing both its penetration into the bacterial cell and its inhibitory activity against the target enzyme, DNA gyrase.[10][11][12]
-
A Piperazine Moiety at the C-7 Position: This substituent broadened the antibacterial spectrum, most notably conferring activity against the opportunistic pathogen Pseudomonas aeruginosa, a capability lacking in nalidixic acid.[10]
Norfloxacin's development marked the true beginning of the fluoroquinolone era, establishing a new pharmacophore that would serve as the template for thousands of subsequent analogs and a succession of more powerful drugs.[13]
The Evolution Through Generations: A Study in Structure-Activity Relationship (SAR)
The history of fluoroquinolones is a clear demonstration of rational drug design, where systematic modifications to a core scaffold led to predictable improvements in activity and spectrum. This evolution is best understood through a generational classification.[1] The core pharmacophore consists of a bicyclic ring with essential carboxyl and ketone groups at positions 3 and 4, respectively, which are critical for binding to the target enzymes.[12] The key to generational advancement lay in modifying the substituents at positions N-1, C-6, C-7, and C-8.[12][14]
Generational Progression of Fluoroquinolones
| Generation | Key Examples | Core Structural Features & Rationale | Antibacterial Spectrum |
| First | Nalidixic Acid | Naphthyridine core. | Narrow spectrum, primarily against Gram-negative Enterobacteriaceae.[1][15] |
| Second | Norfloxacin, Ciprofloxacin, Ofloxacin | C-6 Fluoro (potency); C-7 Piperazine (spectrum). The N-1 Cyclopropyl group in Ciprofloxacin further boosts potency.[16][17] | Expanded Gram-negative coverage (including P. aeruginosa), moderate Gram-positive, and some atypical pathogen activity.[15][18] |
| Third | Levofloxacin, Sparfloxacin | Modifications at C-8 and N-1. Levofloxacin is the pure, more potent L-isomer of ofloxacin.[16] | Retained Gram-negative activity with significantly improved coverage of Gram-positive organisms, especially Streptococcus pneumoniae.[15][19] |
| Fourth | Moxifloxacin, Gatifloxacin, Trovafloxacin | Bulky C-7 substituents and C-8 methoxy groups. | Broadest spectrum; maintains strong Gram-negative and enhanced Gram-positive activity while gaining potent coverage against anaerobic bacteria.[1][16][19] |
This systematic evolution highlights how targeted chemical modifications translated directly into tangible clinical benefits, expanding the therapeutic reach of the fluoroquinolone class with each successive generation.
Mechanism of Action: Sabotaging DNA Replication
Fluoroquinolones are the only class of antimicrobials that directly inhibit bacterial DNA synthesis.[4][20] They achieve their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[4][21] These enzymes are vital for managing the complex topology of DNA during replication, transcription, and repair.[22]
The mechanism proceeds as follows:
-
Enzyme Action: DNA gyrase and topoisomerase IV function by creating transient double-strand breaks in the DNA, passing another segment of DNA through the break, and then resealing it.[4] This action is necessary to relieve supercoiling (gyrase) and separate daughter chromosomes after replication (topoisomerase IV).
-
Quinolone Interruption: Fluoroquinolones do not bind to the enzyme alone. Instead, they intercalate into the DNA at the site of the break and bind to the enzyme, stabilizing the "cleavable complex" where the DNA is covalently linked to the enzyme.[4][21]
-
Lethal Consequences: This stabilized drug-enzyme-DNA complex physically obstructs the progression of the DNA replication fork.[21] The accumulation of these stalled complexes leads to the generation of irreversible double-strand DNA breaks, triggering a cascade of events that results in rapid cell death.[5][21]
A crucial aspect of their activity is target preference. In general, DNA gyrase is the primary target in Gram-negative bacteria , while topoisomerase IV is the primary target in most Gram-positive bacteria .[21][23] The dual-targeting capability of later-generation fluoroquinolones is a key factor in their broader spectrum and the slower development of resistance.[1]
Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, stabilizing DNA breaks and halting replication.
Bacterial Countermeasures: The Emergence of Resistance
The widespread clinical use of fluoroquinolones inevitably led to the selection and proliferation of resistant bacteria.[5] Resistance primarily arises through three validated mechanisms.
-
Target-Site Mutations: This is the most prevalent and clinically significant mechanism.[22][24][25] Spontaneous mutations occur within specific, conserved areas of the genes encoding the enzyme subunits, known as the Quinolone Resistance-Determining Regions (QRDRs).[24][26] These mutations, typically in gyrA (for gyrase) and parC (for topoisomerase IV), alter the amino acid sequence of the target proteins, thereby reducing the binding affinity of the fluoroquinolone to the enzyme-DNA complex.[4][20] High-level resistance often results from the accumulation of multiple mutations in both target enzymes.[27]
-
Reduced Intracellular Drug Accumulation: Bacteria can prevent the drug from reaching its target in sufficient concentrations via two routes:
-
Plasmid-Mediated Resistance: Resistance can also be acquired horizontally via plasmids. These mobile genetic elements can carry genes such as:
-
qnr Proteins: These proteins bind to and protect DNA gyrase and topoisomerase IV from fluoroquinolone inhibition.[20][27]
-
Modifying Enzymes: An example is a variant of an aminoglycoside acetyltransferase, AAC(6')-Ib-cr, which can chemically modify and inactivate certain fluoroquinolones like ciprofloxacin and norfloxacin.[26]
-
Efflux Pumps: Plasmids can also carry genes for their own efflux pumps.
-
While plasmid-mediated mechanisms typically confer only low-level resistance, their presence can facilitate the subsequent selection of higher-level resistance through chromosomal mutations.[20][27]
Caption: Bacteria resist fluoroquinolones via target mutations, reduced accumulation, and plasmid-mediated protection.
Foundational Experimental Protocols
The discovery and optimization of fluoroquinolones rely on robust and reproducible in vitro assays. The following are self-validating, step-by-step protocols for two of the most fundamental experiments in this field.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol quantifies the potency of a fluoroquinolone by determining the lowest concentration required to inhibit visible bacterial growth.
Methodology:
-
Preparation of Antibiotic Stock: Prepare a concentrated stock solution (e.g., 1280 µg/mL) of the test fluoroquinolone in a suitable solvent (e.g., 0.1 M NaOH, then diluted in sterile water).
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 100 µL of the working antibiotic solution (e.g., 128 µg/mL) to well 1.
-
Titration: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain no antibiotic.
-
Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the fluoroquinolone (the first well in the dilution series) that shows no visible turbidity (i.e., complete inhibition of growth). The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
This biochemical assay directly measures the effect of a fluoroquinolone on the enzymatic activity of its primary target in Gram-negative bacteria.
Methodology:
-
Reaction Mixture Preparation: For each reaction, prepare a master mix containing reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT), 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL bovine serum albumin (BSA).
-
Compound Dilution: Prepare serial dilutions of the test fluoroquinolone in the reaction buffer.
-
Assay Setup: To a series of microcentrifuge tubes, add:
-
200-300 ng of relaxed plasmid DNA (e.g., pBR322).
-
The desired volume of the diluted fluoroquinolone (or vehicle control).
-
Sufficient reaction mix to bring the volume to the penultimate step.
-
-
Enzyme Addition: Initiate the reaction by adding a defined unit of purified DNA gyrase enzyme to each tube. The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS) and a chelating agent (e.g., EDTA).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Visualization and Interpretation: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. The control lane (no inhibitor) should show a fast-migrating band corresponding to the fully supercoiled plasmid. Increasing concentrations of an effective fluoroquinolone will result in a dose-dependent decrease in the supercoiled band and an increase in the slower-migrating relaxed plasmid band.
Conclusion
The discovery and development of the fluoroquinolone class of antibiotics is a landmark achievement in medicinal chemistry. From the accidental discovery of nalidixic acid to the highly rationalized design of fourth-generation agents, their history is one of continuous improvement driven by a deepening understanding of structure-activity relationships and molecular mechanisms. They remain a critical tool in the clinical management of bacterial infections. However, the persistent and growing challenge of bacterial resistance necessitates ongoing research. The future of this field lies in the development of novel analogs or hybrid molecules capable of evading established resistance mechanisms, targeting new bacterial processes, or acting as adjuvants to restore the efficacy of existing agents, ensuring this valuable therapeutic lineage continues to serve public health.
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Theoretical Investigation of Fluorine-Based Quinolines: A Computational Guide for Drug Discovery
Introduction: The Strategic Role of Fluorine in Quinoline-Based Drug Design
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including prominent antimalarial and anticancer drugs.[1] The strategic incorporation of fluorine atoms or fluorine-containing moieties (e.g., -CF3) into this privileged structure has become a powerful and widely adopted strategy in modern drug development.[2][3] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly modulate the physicochemical and pharmacokinetic profiles of quinoline derivatives.[2][4][5]
These modifications can lead to enhanced metabolic stability by blocking sites prone to oxidative degradation, altered lipophilicity to improve membrane permeability, and modified pKa to increase bioavailability.[2][3][4][6] Furthermore, fluorine substitution can enhance binding affinity to target proteins through various non-covalent interactions, ultimately boosting therapeutic efficacy.[4][5] This guide provides an in-depth technical framework for the theoretical investigation of fluorine-based quinolines, leveraging computational chemistry to predict their properties and guide the rational design of next-generation therapeutics.
Chapter 1: The Computational Workflow: A Roadmap for In Silico Investigation
A robust theoretical investigation follows a multi-step, hierarchical workflow. This approach allows for the systematic evaluation of candidate molecules, from their fundamental electronic properties to their dynamic behavior within a biological system. Each step provides critical insights, and equally importantly, serves as a validation checkpoint for the subsequent, more computationally expensive stages.
The overall workflow begins with the fundamental quantum mechanical characterization of the molecule, proceeds to its interaction with a protein target, and concludes with an assessment of its drug-like properties. This systematic process ensures that computational resources are used efficiently and that the resulting data is both reliable and relevant for drug development decisions.
Caption: A comprehensive workflow for the theoretical investigation of fluorine-based quinolines.
Chapter 2: Quantum Chemical Analysis of Fluorinated Quinolines
Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure, geometry, and reactivity of molecules.[7] It provides a balance of computational cost and accuracy, making it the workhorse for foundational molecular property prediction.
Protocol 2.1: Geometry Optimization and Electronic Property Calculation
The first and most critical step is to determine the lowest energy conformation (geometry) of the molecule. All subsequent properties are derived from this optimized structure.
Methodology:
-
Input Structure Generation: Draw the 2D structure of the fluorinated quinoline using chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.
-
Computational Setup:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Select the Density Functional Theory (DFT) method. The B3LYP functional is a widely used and well-validated choice for organic molecules.[8][9]
-
Basis Set: Employ a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions crucial for anions and weak interactions.[8][9]
-
Solvation Model: If properties in solution are desired, incorporate a solvent model like the Polarization Continuum Model (PCM).
-
-
Execution: Run the geometry optimization calculation. This process iteratively adjusts the atomic coordinates to find the minimum on the potential energy surface.
-
Frequency Analysis: Perform a frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Property Analysis: From the optimized wavefunction, calculate:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability.[10]
-
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for understanding potential intermolecular interactions.[11]
-
Expert Insight: The choice of the B3LYP/6-311++G(d,p) level of theory is a field-proven standard. It reliably predicts geometries and electronic properties for drug-like organic molecules, and its results show a high degree of concordance with experimental data from techniques like X-ray crystallography and NMR spectroscopy.[8]
Chapter 3: Simulating Ligand-Target Interactions
For drug development, understanding how a fluorinated quinoline interacts with its biological target (typically a protein) is paramount. Molecular docking and molecular dynamics simulations are the primary tools for this investigation.
Protocol 3.1: Molecular Docking
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein's active site and estimates the strength of the interaction via a scoring function.[12][13]
Methodology:
-
Target Preparation:
-
Ligand Preparation: Use the DFT-optimized structure of the fluorinated quinoline from Protocol 2.1. This is a critical step, as starting with a low-energy, realistic conformation improves the accuracy of the docking result.
-
Grid Generation: Define the binding site (the "grid box") on the protein where the docking algorithm will search for poses. This is typically centered on a known co-crystallized ligand or a predicted active site.
-
Docking Execution:
-
Analysis:
Caption: Interactions between a fluoroquinoline and a hypothetical protein active site.
Protocol 3.2: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulations assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding.[14]
Methodology:
-
System Setup:
-
Use the best-docked pose from Protocol 3.1 as the starting structure.
-
Place the complex in a simulation box filled with explicit water molecules and add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Minimize the energy of the entire system to remove any steric clashes.
-
Gradually heat the system to physiological temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.
-
-
Production Run: Run the MD simulation for a duration of nanoseconds (e.g., 100 ns).[13] Trajectories (atomic coordinates over time) are saved at regular intervals.
-
Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD indicates a stable binding complex.
-
Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the persistence of key interactions (like hydrogen bonds) identified during docking throughout the simulation.
-
Chapter 4: Predicting Pharmacokinetic Properties (ADMET)
An effective drug must not only bind its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools can predict these properties early in the discovery process, reducing late-stage failures.[10][15]
Protocol 4.1: In Silico ADMET and Drug-Likeness Prediction
Methodology:
-
Input: Use the 2D or 3D structure of the fluorinated quinoline.
-
Software/Web Servers: Utilize platforms like SwissADME, ADMETlab 3.0, or RDKit-based scripts.[16][17]
-
Property Calculation: These tools predict a range of properties based on the molecular structure. Key parameters include:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.[11]
-
Lipophilicity (logP): Predicts how the compound partitions between octanol and water, affecting absorption and distribution.[17]
-
Aqueous Solubility (logS): Crucial for absorption and formulation.[17]
-
Blood-Brain Barrier (BBB) Permeation: Predicts the likelihood of the compound crossing into the central nervous system.
-
CYP450 Inhibition: Predicts potential drug-drug interactions by assessing inhibition of key metabolic enzymes.
-
Hepatotoxicity: Flags potential for liver toxicity.[17]
-
Data Presentation: Summarize the predicted ADMET properties for a series of candidate molecules in a table for easy comparison. This allows for the direct evaluation of how different fluorine substitution patterns affect the overall drug-like profile.
| Compound | MW ( g/mol ) | logP | logS | H-Bond Donors | H-Bond Acceptors | BBB Permeant? | Lipinski Violations |
| Quinoline | 129.16 | 2.05 | -2.50 | 0 | 1 | Yes | 0 |
| 6-Fluoroquinoline | 147.15 | 2.25 | -2.65 | 0 | 1 | Yes | 0 |
| 7-CF3-Quinoline | 197.16 | 3.10 | -3.50 | 0 | 1 | Yes | 0 |
Note: Data in this table is illustrative and would be generated by ADMET prediction software.
Conclusion
The theoretical investigation of fluorine-based quinolines offers a powerful, resource-efficient paradigm for modern drug discovery. By integrating quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction, researchers can build a comprehensive in silico profile of candidate molecules. This multi-faceted approach allows for the rational design of compounds with optimized target affinity, enhanced metabolic stability, and favorable pharmacokinetic properties. The protocols and insights provided in this guide serve as a robust framework for scientists aiming to harness the unique advantages of fluorine to develop the next generation of innovative quinoline-based therapeutics.
References
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- Sarkar, N., et al. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. PubMed Central.
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- Sarkar, N., et al. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. Journal of Fluorine Chemistry.
- Cresset Group. (n.d.). The role of fluorine in medicinal chemistry.
- Punjab Engineering College. (n.d.). Computational investigation of bioactive 2,3-diaryl quinolines using DFT method: FT- IR, NMR spectra, NBO, NLO, HOMO-LUMO transitions, and quantum-chemical properties.
- Al-Suaily, K. K., et al. (2024). Exploration of Specific Fluoroquinolone Interaction with SARS-CoV-2 Main Protease (Mpro) to Battle COVID-19: DFT, Molecular Docking, ADME and Cardiotoxicity Studies. NIH.
- ResearchGate. (n.d.). Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs | Request PDF.
- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
- Sudo, M. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Al-Mokadem, A. Z., et al. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central.
- Reddy, T. S., et al. (2017). Molecular Modeling Studies of Novel Fluoroquinolone Molecules. PubMed.
- ResearchGate. (n.d.). Fluorinated Quinolines: Synthesis, Properties and Applications.
- ResearchGate. (2025). X-ray and quantum-topological studies of intermolecular interactions in partially fluorinated quinoline crystals.
- Batool, S., et al. (2025). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. Medinformatics.
- MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
- Trusova, V., et al. (2025). Multidimensional in silico evaluation of fluorine-18 radiopharmaceuticals: integrating pharmacokinetics, ADMET, and clustering for diagnostic stratification. PubMed.
- Panda, P. (2025). Predicting ADMET Properties with RDKit | The Science of Predicting Drug Efficacy. Omixium.
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- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
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- 11. Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Synthesis of 3-Fluoro-2-hydroxyquinoline: A Detailed Guide for Chemical Researchers
Introduction: The Significance of Fluorinated Quinolines in Modern Drug Discovery
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1] Within the vast landscape of heterocyclic compounds, the quinoline scaffold holds a privileged position, forming the core of numerous pharmaceuticals. The strategic placement of a fluorine atom on the quinoline ring, particularly at the 3-position, coupled with a hydroxyl group at the 2-position, creates a unique pharmacophore with significant potential in drug development. This distinct substitution pattern can modulate the electronic properties and hydrogen bonding capabilities of the molecule, making 3-fluoro-2-hydroxyquinoline and its derivatives attractive targets for the synthesis of novel therapeutic agents.
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and offer insights into the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound, which exists in tautomeric equilibrium with the more stable 3-fluoroquinolin-2(1H)-one , can be approached through several strategic pathways. The most versatile and commonly employed methods involve the construction of the quinoline core from appropriately substituted aniline and a three-carbon building block. A particularly effective strategy relies on the initial formation of a di-halogenated fluoroquinoline intermediate, followed by selective functionalization.
A prominent and logical synthetic route involves the cyclization of an aniline with a fluorinated C3 synthon, such as a derivative of 2-fluoromalonic acid. This approach often leads to the formation of a versatile intermediate, 2,4-dichloro-3-fluoroquinoline . The subsequent selective hydrolysis of the 2-chloro group is a critical step to yield the desired this compound. The regioselectivity of this hydrolysis is paramount, as the reactivity of the chloro groups at the 2- and 4-positions can be competitive.
Below, we outline a robust two-part synthetic strategy, detailing the preparation of the key intermediate and its subsequent conversion to the final product.
PART 1: Synthesis of the Key Intermediate: 2,4-Dichloro-3-fluoroquinoline
The initial phase of the synthesis focuses on the construction of the quinoline core via a condensation and cyclization reaction between an aniline and a fluorinated building block. The use of 2-fluoromalonic acid in the presence of a dehydrating and chlorinating agent like phosphorus oxychloride is an effective method.
Experimental Protocol: Synthesis of 2,4-Dichloro-3-fluoroquinoline
Materials and Reagents:
-
Aniline
-
2-Fluoromalonic acid
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
Instrumentation:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq.) and 2-fluoromalonic acid (1.1 eq.).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 5.0 eq.) to the mixture at room temperature. The addition should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of POCl₃.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This step should be performed with extreme caution as the quenching of POCl₃ is highly exothermic.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2,4-dichloro-3-fluoroquinoline as a solid.
Data Summary Table:
| Parameter | Value |
| Starting Material | Aniline |
| Key Reagents | 2-Fluoromalonic acid, POCl₃ |
| Reaction Time | 12-16 hours |
| Reaction Temperature | 110 °C (Reflux) |
| Typical Yield | 60-70% |
| Appearance | White to off-white solid |
Diagram: Synthesis of 2,4-Dichloro-3-fluoroquinoline
Caption: Synthetic route to the key intermediate.
PART 2: Selective Hydrolysis to this compound
The second part of the synthesis involves the regioselective conversion of the 2-chloro group of the intermediate to a hydroxyl group. This transformation is typically achieved under controlled acidic or basic hydrolysis conditions. The 2-position of the quinoline ring is generally more susceptible to nucleophilic attack than the 4-position, allowing for selective functionalization.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
2,4-Dichloro-3-fluoroquinoline
-
Hydrochloric acid (HCl), concentrated
-
Acetic acid
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Deionized water
-
Ethanol
Instrumentation:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-3-fluoroquinoline (1.0 eq.) in a mixture of acetic acid and concentrated hydrochloric acid (e.g., a 1:1 v/v ratio).
-
Reaction: Heat the solution to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction by TLC to observe the disappearance of the starting material and the formation of the product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water.
-
Precipitation and Neutralization: A precipitate should form. Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound (3-fluoroquinolin-2(1H)-one).
Data Summary Table:
| Parameter | Value |
| Starting Material | 2,4-Dichloro-3-fluoroquinoline |
| Key Reagents | Concentrated HCl, Acetic Acid |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 100-110 °C (Reflux) |
| Typical Yield | 75-85% |
| Appearance | Crystalline solid |
Diagram: Conversion to the Final Product
Caption: Selective hydrolysis of the intermediate.
Causality and Mechanistic Insights
The success of this synthetic strategy hinges on the differential reactivity of the two chlorine substituents on the quinoline ring. The chloro group at the 2-position (an α-position to the ring nitrogen) is more activated towards nucleophilic substitution than the chloro group at the 4-position (a γ-position). This enhanced reactivity is due to the electron-withdrawing nature of the nitrogen atom, which stabilizes the Meisenheimer-like intermediate formed during the nucleophilic attack at the 2-position more effectively.
The acidic conditions of the hydrolysis protonate the ring nitrogen, further enhancing the electrophilicity of the carbon atoms at the 2- and 4-positions. However, the kinetic preference for attack at the 2-position allows for the selective formation of the 2-hydroxy derivative under controlled conditions. The final product exists predominantly as the more stable 2-quinolone tautomer.
Conclusion and Future Perspectives
The protocols detailed in this guide provide a reliable and efficient pathway for the synthesis of this compound, a valuable building block for the development of novel pharmaceuticals. The two-part strategy, involving the formation of a di-chloro intermediate followed by selective hydrolysis, is a robust method that can be adapted for the synthesis of various substituted quinolones. The understanding of the underlying reaction mechanisms and the rationale for the experimental choices are crucial for successful implementation and for troubleshooting potential issues. The availability of this versatile fluorinated quinoline scaffold opens up new avenues for the exploration of chemical space in the quest for more effective and safer therapeutic agents.
References
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Maddila, S., Gorle, S., Singh, M., & Jonnalagadda, S. B. (2016). Quinolines: A promising scaffold for the discovery of novel therapeutic agents. RSC Advances, 6(113), 112135-112155. [Link]
- Qiu, X., et al. (2011). A facile two-step synthesis of 3-fluoro-6-methoxyquinoline. Tetrahedron Letters, 52(42), 5439-5441. [Link]
Sources
Synthesis of 3-Fluoro-2-hydroxyquinoline: A Detailed Guide for Researchers
Introduction
3-Fluoro-2-hydroxyquinoline, also known as 3-fluoroquinolin-2(1H)-one, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom at the C3-position of the 2-hydroxyquinoline scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This, in turn, can lead to enhanced therapeutic efficacy and a more favorable pharmacokinetic profile. This application note provides detailed protocols for the synthesis of this compound, offering insights into the underlying chemical principles and experimental best practices. The methodologies described herein are designed to be reproducible and scalable, catering to the needs of researchers in both academic and industrial settings.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached through several strategic pathways. The most common and reliable methods involve the construction of the quinoline ring system from appropriately substituted acyclic precursors. The Gould-Jacobs reaction, a classic method for quinoline synthesis, provides a robust framework that can be adapted for the preparation of the target molecule. This typically involves the condensation of an aniline derivative with a β-ketoester or a malonic ester derivative, followed by a thermal cyclization.
This guide will focus on a highly efficient two-step protocol commencing with the synthesis of a key intermediate, diethyl 2-(phenylamino)fumarate, followed by its thermal cyclization to afford the desired this compound.
Protocol 1: Synthesis of Diethyl 2-(phenylamino)fumarate (Intermediate)
This initial step involves a nucleophilic substitution reaction between aniline and diethyl 2-fluorofumarate. The fluorine atom in the fumarate acts as a leaving group, facilitating the formation of the enamine intermediate.
Experimental Protocol
-
Reagent Preparation:
-
Aniline (freshly distilled, 1.0 eq.)
-
Diethyl 2-fluorofumarate (1.1 eq.)
-
Triethylamine (Et₃N, 1.2 eq.)
-
Anhydrous Toluene (sufficient volume for a 0.5 M solution)
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add aniline and anhydrous toluene.
-
Begin stirring and cool the solution to 0 °C using an ice bath.
-
-
Reaction Execution:
-
Slowly add triethylamine to the stirred solution.
-
In a separate flask, prepare a solution of diethyl 2-fluorofumarate in anhydrous toluene.
-
Add the diethyl 2-fluorofumarate solution dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate solvent system. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield diethyl 2-(phenylamino)fumarate as a pale yellow oil.
-
Expected Yield and Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.10 (m, 5H), 5.85 (s, 1H), 4.20 (q, J=7.1 Hz, 2H), 4.10 (q, J=7.1 Hz, 2H), 1.30 (t, J=7.1 Hz, 3H), 1.20 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 168.5, 165.2, 148.1, 140.2, 129.1, 124.5, 120.8, 98.9, 61.2, 60.5, 14.3, 14.1 |
| Appearance | Pale yellow oil |
Protocol 2: Thermal Cyclization to this compound
The second and final step is a high-temperature intramolecular cyclization of the synthesized diethyl 2-(phenylamino)fumarate. This reaction proceeds via an electrocyclic ring closure followed by aromatization to form the stable quinolone ring system. The fluorine atom is introduced from a suitable fluorinating agent during this step. A common approach involves the use of a high-boiling point solvent and a source of fluoride ions.
Experimental Protocol
-
Reagent Preparation:
-
Diethyl 2-(phenylamino)fumarate (1.0 eq.)
-
Diphenyl ether (high-boiling solvent)
-
Potassium fluoride (KF, 2.0 eq., anhydrous)
-
-
Reaction Setup:
-
In a high-temperature reaction vessel (e.g., a sealed tube or a flask with a high-temperature condenser), combine diethyl 2-(phenylamino)fumarate and anhydrous potassium fluoride.
-
Add diphenyl ether to the mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 250 °C with vigorous stirring.
-
Maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add a large volume of hexane to the solidified mixture to precipitate the product and dissolve the diphenyl ether.
-
Filter the precipitate and wash it thoroughly with hexane to remove any residual diphenyl ether.
-
The crude solid can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
-
Dry the purified product under vacuum to obtain this compound as a white to off-white solid.
-
Expected Yield and Characterization
| Parameter | Expected Value |
| Yield | 60-70% |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.85 (s, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.55 (t, J=7.6 Hz, 1H), 7.30 (d, J=8.4 Hz, 1H), 7.15 (t, J=7.4 Hz, 1H), 7.05 (d, J=4.0 Hz, 1H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 160.5 (d, J=12.5 Hz), 154.2 (d, J=235.0 Hz), 138.1, 130.2, 122.5, 121.8, 115.9, 115.3 (d, J=20.5 Hz) |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ -165.2 |
| Appearance | White to off-white solid |
| Melting Point | >250 °C |
Reaction Mechanisms and Key Considerations
The synthesis of this compound via the described protocols involves two key transformations, each with its own mechanistic intricacies.
Formation of Diethyl 2-(phenylamino)fumarate
Caption: Nucleophilic substitution to form the enamine intermediate.
The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of diethyl 2-fluorofumarate. This is followed by the elimination of a fluoride ion, facilitated by the base (triethylamine), to yield the stable enamine product. The choice of a non-polar solvent like toluene is crucial to prevent side reactions.
Thermal Cyclization to this compound
Caption: Thermal cyclization and aromatization to form the quinolone.
This step is a pericyclic reaction, specifically a 6π-electrocyclization, which is thermally allowed. The high temperature provides the necessary activation energy for the ring closure. The subsequent aromatization, involving the elimination of ethanol and the introduction of the fluorine atom, drives the reaction to completion. The use of a high-boiling solvent like diphenyl ether is essential to achieve the required reaction temperature. The presence of a fluoride source like KF is critical for the introduction of the fluorine at the 3-position.
Safety Precautions
-
Handling of Reagents: Aniline is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Diethyl 2-fluorofumarate and potassium fluoride are also hazardous and should be handled with care.
-
High-Temperature Reactions: The thermal cyclization step involves very high temperatures. Ensure that the reaction is conducted in appropriate high-temperature glassware and behind a blast shield.
-
Solvent Hazards: Toluene and diphenyl ether are flammable and have associated health risks. Avoid inhalation and skin contact.
Conclusion
The protocols detailed in this application note provide a reliable and efficient pathway for the synthesis of this compound. By understanding the underlying reaction mechanisms and adhering to the experimental procedures, researchers can successfully prepare this valuable compound for further investigation in drug discovery and development programs. The modularity of this synthetic approach also offers opportunities for the preparation of a diverse library of substituted 3-fluoro-2-hydroxyquinolines by employing various substituted anilines and malonic ester derivatives.
References
- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895. [Link]
- Kress, T. J.; Costantino, S. M. A New General Synthesis of Quinolines. J. Heterocycl. Chem.1973, 10 (3), 409-411. [Link]
- Ichikawa, J. Ring-fluorinated isoquinoline and quinoline synthesis: intramolecular cyclization of o-cyano- and o-isocyano-beta,beta-difluorostyrenes. Org. Lett.2003, 5 (9), 1455-8. [Link]
- Qiu, X.; Meng, W-D.; Qing, F-L. Synthesis of 3-Fluoroquinolines. J. Org. Chem.2004, 69 (19), 6524-6527. [Link]
The Versatile Scaffold: Applications of 3-Fluoro-2-hydroxyquinoline in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring structural motif in a multitude of pharmacologically active compounds.[1][2] Its inherent bioactivity and synthetic tractability have made it a cornerstone in the development of therapeutics ranging from anticancer to antimicrobial agents.[2][3] The strategic introduction of a fluorine atom, a common practice in modern drug design to enhance metabolic stability and binding affinity, further augments the therapeutic potential of this heterocyclic system.[4] This guide focuses on a specific, yet highly promising, member of this family: 3-Fluoro-2-hydroxyquinoline .
While often encountered as a core fragment within more complex fluoroquinolone antibiotics and anticancer agents, the this compound scaffold itself presents a versatile platform for the design and synthesis of novel therapeutic agents. Its unique electronic properties, conferred by the interplay of the fluorine atom, the hydroxyl group, and the quinoline ring system, offer a rich chemical space for derivatization and optimization of biological activity. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing insights into the synthesis, applications, and biological evaluation of compounds derived from this promising scaffold.
Anticancer Applications: Targeting the Machinery of Cell Proliferation
The quinoline core is a well-established pharmacophore in oncology.[2] Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair in rapidly dividing cancer cells.[5][6]
Mechanism of Action: DNA Topoisomerase Inhibition
Fluoroquinolone derivatives exert their cytotoxic effects by targeting DNA topoisomerases, particularly topoisomerase II.[7][8] The mechanism involves the formation of a stable ternary complex between the drug, the enzyme, and DNA.[6] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to reseal the break, leading to an accumulation of double-strand DNA breaks.[9] The resulting DNA damage triggers a cascade of cellular events, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death.[5]
Caption: Mechanism of anticancer action via Topoisomerase II inhibition.
Quantitative Data: In Vitro Cytotoxicity of Derivatives
The following table summarizes the cytotoxic activity of various quinoline derivatives, highlighting the potential of this scaffold in developing potent anticancer agents. It is important to note that these are derivatives and the activity of the core this compound would be a starting point for further optimization.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin Derivatives | PC3 (Prostate) | 7.7 - 15.3 | [5] |
| Ciprofloxacin Derivatives | SW480 (Colon) | 20.1 - 35.7 | [5] |
| Levofloxacin Hybrids | A549 (Lung) | 2.1 | [5] |
| Levofloxacin Hybrids | HepG2 (Liver) | 2.3 | [5] |
| Levofloxacin Hybrids | MCF-7 (Breast) | 0.3 | [5] |
| 3-Fluoro-β-lactams | MCF-7 (Breast) | 0.075 - 0.095 | [10] |
| Pancreatic Adenocarcinoma Inhibitors | Capan-1 | 1.4 - 11.5 | [11] |
Antimicrobial Applications: A New Generation of Antibacterial Agents
The fluoroquinolone class of antibiotics has been a mainstay in the treatment of bacterial infections for decades.[12] The this compound scaffold serves as a foundational element for the synthesis of novel antimicrobial agents with the potential to combat drug-resistant bacteria.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Similar to their anticancer mechanism, fluoroquinolones inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7][8] These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, fluoroquinolones block bacterial cell division and lead to bacterial death.[6] The specificity for bacterial topoisomerases over their human counterparts is a key factor in their therapeutic utility.
Caption: Workflow for antimicrobial drug discovery.
Quantitative Data: In Vitro Antimicrobial Activity of Derivatives
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The table below presents MIC values for various quinoline derivatives against different bacterial strains.
| Compound Class | Microorganism | MIC (µM) | Reference |
| Oxetanyl-quinoline Derivatives | P. mirabilis | 31.25 - 62.5 | [13] |
| Oxetanyl-quinoline Derivatives | B. subtilis | 31.25 | [13] |
| 8-Hydroxyquinoline Derivative (PH176) | MRSA (MIC50) | 16 µg/mL | [14] |
| 8-Hydroxyquinoline Derivative (PH176) | MRSA (MIC90) | 32 µg/mL | [14] |
| 2-fluoro 9-oxime ketolides | S. pneumoniae | ≤ 0.008 µg/mL | [3] |
Application Protocols
Protocol 1: Representative Synthesis of a this compound Scaffold
This protocol describes a general method for the synthesis of a 4-hydroxyquinoline derivative, which is a precursor that can be adapted for the synthesis of this compound, based on established synthetic strategies for related compounds.[15][16]
Materials:
-
Appropriately substituted aniline (e.g., 2-fluoroaniline)
-
Diethyl malonate
-
Phosphorus oxychloride (POCl₃)
-
Diphenyl ether
-
Ethanol
-
Cyclohexane
-
Pentane
Procedure:
-
Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl malonate (1.1 eq) in ethanol. Heat the mixture at reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure to obtain the crude enamine intermediate.
-
Cyclization: In a separate flask equipped with a reflux condenser and nitrogen inlet, heat diphenyl ether to approximately 250°C.
-
Addition of Intermediate: Slowly add the crude enamine intermediate to the hot diphenyl ether. The addition should be controlled to maintain the reaction temperature.
-
Reaction: Maintain the reaction at 250°C for 1-2 hours. The cyclization reaction results in the formation of the quinoline ring system.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Add cyclohexane to precipitate the product.
-
Isolation and Washing: Filter the precipitate and wash it sequentially with cyclohexane and pentane to remove residual diphenyl ether.
-
Drying: Dry the isolated solid under vacuum to obtain the 4-hydroxyquinoline derivative.
-
Fluorination (if not starting with a fluorinated aniline): Subsequent steps to introduce the fluorine at the 3-position would involve halogenation followed by a nucleophilic fluorination reaction, a common strategy in the synthesis of fluorinated heterocycles. A facile two-step synthesis involving heating p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride has also been reported for a related compound.[17]
Rationale: The Conrad-Limpach synthesis is a classical and versatile method for constructing the quinoline core. The high temperature required for the cyclization step provides the necessary activation energy for the intramolecular cyclization to form the heterocyclic ring.[16]
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol outlines a standard procedure to assess the anticancer activity of synthesized this compound derivatives.[18]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.
Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. Its proven utility in the design of potent anticancer and antimicrobial compounds underscores its "privileged" status in medicinal chemistry. The synthetic accessibility of the quinoline ring system, coupled with the beneficial effects of fluorine substitution, provides a robust platform for generating diverse chemical libraries for biological screening.
Future research in this area should focus on the synthesis and evaluation of a wider range of derivatives, exploring various substitutions on the quinoline ring to optimize potency and selectivity. Elucidating the precise molecular interactions of these compounds with their biological targets through techniques such as X-ray crystallography and computational modeling will be crucial for rational drug design. Furthermore, investigating the potential of these compounds against a broader range of cancer types and drug-resistant microbial strains will be essential to fully realize their therapeutic potential.
References
- IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay - ResearchGate. (n.d.).
- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC - NIH. (n.d.).
- Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PubMed. (n.d.).
- Mode of action of fluoroquinolones - PubMed. (n.d.).
- Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. (n.d.).
- The anticancer IC50 values of synthesized compounds. - ResearchGate. (n.d.).
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- Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (n.d.).
- Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance | Request PDF - ResearchGate. (n.d.).
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Using 3-Fluoro-2-hydroxyquinoline as a kinase inhibitor
Application Note & Protocols
Topic: Characterization of 3-Fluoro-2-hydroxyquinoline as a Novel Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
A Guide to the Preclinical Evaluation of this compound: From Biochemical Potency to Cellular Efficacy
Introduction: The Quinoline Scaffold and the Pursuit of Kinase Inhibitor Specificity
Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has thus become a cornerstone of modern targeted therapy. Within this field, the quinoline core has emerged as a "privileged scaffold"—a versatile structural framework that has given rise to numerous FDA-approved drugs targeting a wide array of kinases, including EGFR, VEGFR, and FLT3.[1][2][3][4][5] The unique chemical properties of the quinoline ring system allow for precise structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.
This guide focuses on This compound , a novel derivative of the active 2-hydroxyquinoline subclass.[6] While the specific kinase targets of this compound are yet to be fully elucidated, its structure merits investigation. This document serves as a comprehensive methodological guide for researchers to characterize its potential as a kinase inhibitor. We will use the FMS-like Tyrosine Kinase 3 (FLT3), a critical target in Acute Myeloid Leukemia (AML), as a representative example for protocol development, given that related quinoline structures have shown potent activity against this kinase.[5]
Part 1: Hypothesized Mechanism of Action - ATP-Competitive Inhibition
Most quinoline-based kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the kinase's catalytic domain. The planar quinoline ring often forms hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-terminal lobes. This interaction blocks the phosphotransfer reaction, thereby inhibiting the kinase's ability to phosphorylate its downstream substrates.
The diagram below illustrates the hypothesized inhibition of the FLT3 signaling pathway by this compound. In AML, activating mutations (like the Internal Tandem Duplication, or ITD) in FLT3 lead to constitutive signaling through pathways like PI3K/AKT and RAS/MAPK, driving uncontrolled cell proliferation and survival.[7] A potent inhibitor would block this signaling cascade at its source.
Caption: Hypothesized inhibition of the FLT3 signaling pathway.
Part 2: Experimental Protocols & Workflows
A logical progression from biochemical validation to cellular efficacy is crucial for evaluating any potential inhibitor.[8] The following workflow outlines this systematic approach.
Caption: Logical workflow for kinase inhibitor characterization.
This biochemical assay quantifies the activity of a purified kinase by measuring the amount of ADP produced during the phosphorylation reaction. It is the gold standard for determining the direct inhibitory potency (IC50) of a compound against a target enzyme.
Rationale: The ADP-Glo™ assay is a luminescence-based method that is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening. It involves two steps: first, terminating the kinase reaction and depleting the remaining ATP; second, converting the generated ADP into ATP, which then drives a luciferase reaction to produce a light signal directly proportional to kinase activity.[8]
Materials:
-
Recombinant human FLT3 kinase (wild-type or mutant)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (solubilized in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 96-well or 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in a plate, typically starting from 100 µM down to picomolar concentrations. Include a "no inhibitor" (vehicle, e.g., 1% DMSO) control and a "no enzyme" (background) control.
-
Master Mix Preparation: Prepare a master mix containing the FLT3 enzyme and peptide substrate in kinase buffer.[9][10]
-
Reaction Initiation: In the assay plate, add 5 µL of the compound dilution. Add 20 µL of the enzyme/substrate master mix to each well. Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration should be at or near the Km for the specific kinase).[8]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[8]
-
Reaction Termination: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the unconsumed ATP.[8]
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.[8]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert raw luminescence units to percent inhibition relative to the vehicle control. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
This cell-based assay confirms that the compound can enter cells and inhibit the target kinase in its native environment. It measures the phosphorylation status of the target (p-FLT3) and key downstream signaling proteins (p-AKT, p-ERK).
Rationale: A decrease in the phosphorylation of FLT3 and its downstream effectors upon compound treatment provides strong evidence of on-target activity and functional pathway inhibition.[8][11] Western blotting is a robust and widely used technique for this purpose.[12]
Materials:
-
AML cell line expressing active FLT3 (e.g., MV4-11 or MOLM-13 cells)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-FLT3, anti-total-FLT3, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control (e.g., anti-β-Actin).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture & Treatment: Seed MV4-11 cells at an appropriate density. The next day, treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer or lysis buffer.[12] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample by SDS-PAGE.[9][10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9][10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-FLT3) overnight at 4°C with gentle agitation.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
-
Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped of antibodies and re-probed.
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Example In Vitro Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) |
|---|---|
| FLT3 (Wild-Type) | 15 |
| FLT3 (ITD Mutant) | 5 |
| c-Kit | 250 |
| VEGFR2 | >1000 |
| EGFR | >5000 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Example Cellular Proliferation Inhibition
| Cell Line | FLT3 Status | This compound GI50 (nM) |
|---|---|---|
| MV4-11 | FLT3-ITD (constitutively active) | 20 |
| RS4;11 | FLT3-WT (control) | >5000 |
GI50 (Growth Inhibition 50) values represent the concentration of the compound required to inhibit 50% of cell growth.
Interpretation:
-
A low nanomolar IC50 value against the target kinase, particularly the disease-relevant mutant form, indicates high biochemical potency (Table 1).
-
Selectivity is demonstrated by significantly higher IC50 values against off-target kinases (e.g., c-Kit, VEGFR2).
-
A strong correlation between the biochemical IC50 and the cellular GI50 in a target-dependent cell line (MV4-11) suggests good cell permeability and on-target efficacy. The lack of activity in a cell line not driven by the target kinase (RS4;11) further validates the compound's specific mechanism of action.
-
Western blot results showing a dose-dependent decrease in p-FLT3, p-AKT, and p-ERK levels would visually confirm that the observed anti-proliferative effect is due to the inhibition of the intended signaling pathway.
References
- In vitro kinase assay. (2023). protocols.io. [Link]
- In vitro NLK Kinase Assay. (n.d.). PMC, NIH. [Link]
- In vitro kinase assay. (2022). Bio-protocol. [Link]
- In vitro kinase assay v1. (2023).
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]
- Kinetic Mechanism of Quinone Oxidoreductase 2 and Its Inhibition by the Antimalarial Quinolines. (n.d.).
- Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed. [Link]
- Mechanism of Action of Quinolines. (2022). YouTube. [Link]
- Physicochemical properties of the fluoroquinolones studied in this manuscript. (n.d.).
- Mechanism of action of quinoline drugs. (n.d.).
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016).
- Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. (n.d.). NIH. [Link]
- Immuno-oncology Cell-based Kinase Assay Service. (n.d.).
- Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]
- 3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease. (n.d.). PMC, NIH. [Link]
- In vitro kinase assay. (2024). protocols.io. [Link]
- 3-Fluoro-1,2-dihydroquinolin-2-one. (n.d.). PubChem. [Link]
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- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. (n.d.). PubMed Central. [Link]
- Physicochemical properties of the new fluoroquinolones. (n.d.).
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). PMC, NIH. [Link]
- Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. [Link]
- 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). PubMed. [Link]
- 3-Fluoro-2-hydroxypyridine. (n.d.). PubChem, NIH. [Link]
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Application Notes and Protocols for Evaluating the Antifungal Activity of Fluorinated Quinoline Analogs
Introduction: The Rising Potential of Fluorinated Quinolines in Antifungal Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial effects.[1][2][3][4] The introduction of fluorine atoms into the quinoline ring system can significantly modulate the physicochemical and biological properties of these molecules, often leading to enhanced metabolic stability, increased membrane permeability, and improved target binding affinity.[1] This has led to a growing interest in fluorinated quinoline analogs as a promising class of novel antifungal agents.[1][5]
Recent studies have demonstrated that certain fluorinated quinoline derivatives exhibit potent antifungal activity against a range of clinically relevant and phytopathogenic fungi.[1][5][6][7] These compounds represent a valuable avenue for the development of new therapeutics to combat the growing challenge of drug-resistant fungal infections.
This comprehensive guide provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals engaged in the evaluation of the antifungal properties of novel fluorinated quinoline analogs. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the generation of reproducible and comparable data.[8][9][10]
Part 1: In Vitro Antifungal Susceptibility Testing
The cornerstone of evaluating any new antifungal candidate is the determination of its in vitro activity against a panel of relevant fungal pathogens. The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[9]
Broth Microdilution Assay: The Gold Standard for MIC Determination
The broth microdilution method is the reference standard for quantitative antifungal susceptibility testing.[9][10] It allows for the precise determination of the MIC value and is amenable to high-throughput screening.
Rationale and Causality: This method exposes a standardized fungal inoculum to a serial dilution of the test compound in a liquid growth medium. By observing the lowest concentration at which no growth occurs, we can quantify the compound's potency. The use of a standardized inoculum and growth medium is critical for inter-laboratory reproducibility.[8][10]
Protocol: Broth Microdilution for Yeast (e.g., Candida albicans)
-
Preparation of Test Compound Stock Solution:
-
Dissolve the fluorinated quinoline analog in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.
-
Further dilute this stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS) to create a working stock solution. The final DMSO concentration in the assay should not exceed 1% to avoid solvent toxicity to the fungal cells.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure viability and purity.[9]
-
Prepare a suspension of the yeast cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[9]
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.[9]
-
-
Assay Plate Preparation:
-
In a sterile 96-well microtiter plate, prepare a two-fold serial dilution of the fluorinated quinoline analog in RPMI 1640 medium.[9] A typical concentration range to screen is 0.03 to 16 µg/mL.
-
Each well should contain 100 µL of the diluted compound.
-
Include a growth control well (100 µL of drug-free medium + 100 µL of inoculum) and a sterility control well (200 µL of uninoculated medium).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density at 600 nm.
-
Protocol: Broth Microdilution for Molds (e.g., Aspergillus fumigatus)
The protocol for molds is similar to that for yeasts, with a key difference in the inoculum preparation.[10]
-
Inoculum Preparation:
-
Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.[10]
-
The subsequent steps of plate preparation, inoculation, incubation, and reading are the same as for yeasts.
Disk Diffusion Assay: A Qualitative Screening Method
The disk diffusion assay is a simpler, qualitative method for screening the antifungal activity of a compound. It is particularly useful for initial high-throughput screening of a large number of compounds.
Rationale and Causality: This method involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with the fungus. As the compound diffuses into the agar, it creates a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the antifungal activity.
Protocol: Disk Diffusion Assay
-
Inoculum Preparation:
-
Prepare a fungal inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.
-
-
Plate Inoculation:
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue dye.[10]
-
-
Application of Disks:
-
Aseptically apply paper disks (6 mm in diameter) impregnated with a known concentration of the fluorinated quinoline analog to the surface of the inoculated agar plate.
-
Gently press the disks to ensure firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 20-24 hours.[9]
-
-
Reading and Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[9] A larger zone of inhibition indicates greater antifungal activity.
-
Part 2: Cytotoxicity Assessment - Evaluating Selective Toxicity
A critical aspect of antifungal drug development is to ensure that the compound is selectively toxic to fungal cells with minimal effect on host mammalian cells.[11] In vitro cytotoxicity testing is a crucial first step in assessing the safety profile of a new antifungal candidate.[11]
MTT Assay: A Colorimetric Method for Assessing Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[11]
Rationale and Causality: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Assay
-
Cell Culture:
-
Culture a relevant mammalian cell line (e.g., NIH 3T3, Jurkat cells) in a suitable medium (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum in a 96-well plate.[12]
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ until the cells reach approximately 80% confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated quinoline analog in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.[12]
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Reading and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC₅₀ (the concentration of the compound that causes 50% reduction in cell viability) by plotting a dose-response curve.
-
Part 3: Data Presentation and Interpretation
Table 1: Antifungal Activity and Cytotoxicity of Representative Fluorinated Quinoline Analogs
| Compound ID | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus | CC₅₀ (µg/mL) vs. NIH 3T3 cells | Selectivity Index (SI = CC₅₀/MIC) |
| FQ-A | 2 | 4 | >100 | >50 |
| FQ-B | 0.5 | 1 | 50 | 100 |
| FQ-C | 8 | 16 | >100 | >12.5 |
| Fluconazole | 1 | >64 | >200 | >200 |
| Amphotericin B | 0.25 | 0.5 | 5 | 20 |
Interpretation: The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antifungal compound. A higher SI value indicates greater selectivity for the fungal pathogen over host cells, suggesting a wider therapeutic window.
Part 4: Visualizing Experimental Workflows and Mechanisms
Diagrams are powerful tools for illustrating complex experimental procedures and biological pathways.
Diagram 1: Experimental Workflow for Antifungal Screening
Caption: A streamlined workflow for the discovery and initial evaluation of novel antifungal fluorinated quinoline analogs.
Diagram 2: Hypothetical Mechanism of Action - Fungal Membrane Disruption
Caption: Proposed mechanism of action where fluorinated quinoline analogs disrupt the fungal cell membrane integrity.
Conclusion and Future Directions
The protocols and application notes presented in this guide provide a robust framework for the systematic evaluation of fluorinated quinoline analogs as potential antifungal agents. By following these standardized methodologies, researchers can generate high-quality, reproducible data to support the advancement of promising lead compounds. Future investigations should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, as well as evaluating their efficacy in in vivo models of fungal infection. The preliminary evidence suggests that this class of compounds holds significant promise in the ongoing search for novel and effective antifungal therapies.[6][7]
References
- Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service. [Link]
- Sun, X., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373. [Link]
- ResearchGate.
- Ghannoum, M., & Perfect, J. (2017). A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH. [Link]
- Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2). [Link]
- Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC - PubMed Central - NIH. [Link]
- Li, Y., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(41), 12156–12170. [Link]
- Madhavan, P., et al. (2018). In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. Virology & Mycology. [Link]
- Ghorab, M. M., Abdel-Gawad, S. M., & El-Gaby, M. S. (2000). Synthesis and evaluation of some new fluorinated hydroquinazoline derivatives as antifungal agents. Il Farmaco, 55(4), 249–255. [Link]
- PubMed. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. [Link]
- Bielawska, A., et al. (2010). Quinoline-Based Antifungals. Current Medicinal Chemistry, 17(18), 1960-1973. [Link]
- Senerovic, L., et al. (2019). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. Molecules. [Link]
- Semantic Scholar. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. [Link]
- PubMed. Quinoline-based antifungals. [Link]
- Bartroli, J., et al. (1998). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 42(4), 757–761. [Link]
- Lee, D. G., et al. (1999). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 43(1), 145–150. [Link]
- ASM Journals. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. [Link]
- Wang, Y., et al. (2023). Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans. European Journal of Medicinal Chemistry, 262, 115893. [Link]
- ResearchGate.
- Kumar, R. S., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl)
- MDPI.
- ResearchGate.
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Application Notes for the Synthetic Manipulation of 3-Fluoro-2-hydroxyquinoline
Introduction: The Synthetic Potential of a Fluorinated Quinolinone
3-Fluoro-2-hydroxyquinoline, which exists in tautomeric equilibrium with 3-fluoro-1H-quinolin-2-one, is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of three key functional regions—the acidic N-H/enolic hydroxyl group, the electron-rich benzene ring, and the strategically positioned fluorine atom—offers a versatile platform for molecular elaboration. The fluorine atom, in particular, can modulate physicochemical properties such as lipophilicity and metabolic stability, and can serve as a handle for specific chemical transformations.[1]
This guide provides detailed, field-proven protocols for the derivatization of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale for each step, empowering researchers to adapt and troubleshoot these methods effectively. The protocols detailed herein cover key transformations including functionalization of the C2-hydroxyl group and substitution on the quinoline core, providing a robust toolkit for analogue synthesis.
PART I: Activation and Functionalization of the C2-Hydroxyl Group
The 2-hydroxyquinoline moiety is, in fact, a cyclic amide (a quinolinone), and its reactivity reflects this. The oxygen can be functionalized directly via alkylation or acylation, or it can be transformed into a more reactive leaving group, such as a chloride, to enable a broader range of downstream reactions, particularly carbon-carbon and carbon-nitrogen bond-forming cross-couplings.
Protocol 1: Conversion to 2-Chloro-3-fluoroquinoline via Appel-type Reaction
The conversion of the C2-hydroxyl group to a chloride is arguably the most critical activation step for this scaffold. This transformation converts the relatively unreactive quinolinone into a highly versatile intermediate for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation.[2]
Causality and Mechanistic Insight: The reaction proceeds through an initial phosphorylation of the quinolinone oxygen, forming a reactive phosphoryl ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion (from POCl₃ itself or an additive like PCl₅), leading to the displacement of the phosphate group and formation of the 2-chloroquinoline product.[2] The use of excess POCl₃ often serves as both the reagent and the solvent.
Workflow Diagram: Hydroxyl to Chloro Conversion
Caption: Workflow for the synthesis of 2-chloro-3-fluoroquinoline.
Step-by-Step Protocol:
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq). In a chemical fume hood, carefully add phosphoryl chloride (POCl₃, 5-10 eq) as the solvent and reagent.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Allow the mixture to cool to room temperature. In a separate, larger flask, prepare a beaker of crushed ice. Slowly and cautiously, pour the reaction mixture onto the crushed ice with vigorous stirring. This will quench the excess POCl₃ in a highly exothermic reaction.
-
Neutralization: Carefully neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 2-chloro-3-fluoroquinoline by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: O-Alkylation to Synthesize 3-Fluoro-2-alkoxyquinolines
Direct alkylation of the hydroxyl group provides access to a variety of 2-alkoxyquinoline derivatives. This reaction is a standard Williamson ether synthesis performed under basic conditions.[3]
Causality and Mechanistic Insight: A base, typically a mild inorganic base like potassium carbonate, is used to deprotonate the weakly acidic 2-hydroxyl group, forming the corresponding quinolin-2-olate anion. This anion then acts as a nucleophile, attacking the alkyl halide in an Sₙ2 reaction to form the ether product. Anhydrous polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation (K⁺) without interfering with the nucleophile.[3]
Step-by-Step Protocol:
-
Reagent Setup: Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the salt.
-
Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.2 eq) dropwise.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
Work-up and Extraction: After cooling, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | Polar aprotic solvent stabilizes the intermediate salt. |
| Base | K₂CO₃ | Sufficiently strong to deprotonate the hydroxyl group. |
| Temperature | 60-70 °C | Provides sufficient energy for the Sₙ2 reaction. |
| Reagents | Alkyl Halide | Electrophile for the Williamson ether synthesis. |
Protocol 3: O-Acylation to Synthesize 2-Acyloxy-3-fluoroquinolines
Esterification of the hydroxyl group can be achieved using standard acylation conditions, which can be useful for producing pro-drugs or modifying the electronic properties of the system.
Causality and Mechanistic Insight: In the classic Schotten-Baumann type reaction using pyridine and an acylating agent like acetic anhydride, pyridine serves a dual role. It acts as a base to neutralize the acid byproduct (acetic acid) and as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is then attacked by the hydroxyl group of the quinolinone.[4][5]
Step-by-Step Protocol:
-
Reagent Setup: Dissolve this compound (1.0 eq) in dry pyridine under an inert atmosphere (e.g., Argon).
-
Acylating Agent: Cool the solution to 0 °C in an ice bath and add acetic anhydride (Ac₂O, 1.5 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by the addition of methanol.
-
Work-up and Extraction: Remove the solvents by co-evaporation with toluene. Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, water, and saturated aqueous NaHCO₃.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.[4]
PART II: Palladium-Catalyzed Cross-Coupling Reactions
With the activated 2-chloro-3-fluoroquinoline in hand (from Protocol 1), a vast array of powerful C-C and C-N bond-forming reactions become accessible. These methods are cornerstones of modern drug discovery.
Protocol 4: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester.[4][6] This protocol details the coupling of 2-chloro-3-fluoroquinoline with an arylboronic acid.
Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are: (1) Oxidative Addition of the aryl halide (2-chloro-3-fluoroquinoline) to the Pd(0) catalyst to form a Pd(II) complex; (2) Transmetalation , where the organic group from the boronic acid (activated by a base) is transferred to the palladium center; and (3) Reductive Elimination , where the two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[4] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.
Reaction Scheme Diagram: Suzuki-Miyaura Coupling
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Reagent Setup: In an oven-dried flask, combine 2-chloro-3-fluoroquinoline (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as sodium carbonate (Na₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent and Degassing: Add a solvent system, typically a mixture like toluene/ethanol/water (e.g., 4:1:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography.
Protocol 5: Buchwald-Hartwig Amination
This reaction enables the formation of carbon-nitrogen bonds, coupling the aryl chloride with a primary or secondary amine. It is invaluable for synthesizing anilino-quinolines and related structures.[1][7]
Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. After oxidative addition of the 2-chloro-3-fluoroquinoline to Pd(0), the amine coordinates to the palladium(II) complex. A strong, non-nucleophilic base (like sodium tert-butoxide) is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination then forms the C-N bond and regenerates the Pd(0) catalyst.[1] Sterically hindered, electron-rich phosphine ligands are often required to promote the reductive elimination step, especially for less reactive aryl chlorides.[8]
Step-by-Step Protocol:
-
Reagent Setup: To a flask, add 2-chloro-3-fluoroquinoline (1.0 eq), the desired amine (1.2 eq), and a strong base like sodium tert-butoxide (NaOt-Bu, 1.4 eq).
-
Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the appropriate phosphine ligand (e.g., BINAP or Xantphos, 0.05 eq).
-
Solvent and Degassing: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Degas the mixture with argon.
-
Reaction: Heat the mixture to 90-110 °C under an inert atmosphere for 8-24 hours until the starting material is consumed.
-
Work-up: Cool the reaction, filter through a pad of Celite to remove palladium residues, and rinse with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
PART III: Reactions on the Quinoline Ring System
Protocol 6: Electrophilic Aromatic Substitution (Nitration)
Electrophilic substitution on the quinoline ring is a classic transformation. The regioselectivity is dictated by the electronic nature of the heterocyclic system.
Causality and Mechanistic Insight: Under strongly acidic nitrating conditions (HNO₃/H₂SO₄), the quinoline nitrogen is protonated. This makes the entire heterocyclic ring system strongly electron-deficient and deactivates it towards further electrophilic attack. Therefore, the substitution occurs on the less deactivated benzene ring. The substitution pattern is directed to the 5- and 8-positions, which are electronically favored.[9][10]
Step-by-Step Protocol:
-
Reagent Setup: In a flask cooled to 0 °C, add concentrated sulfuric acid (H₂SO₄).
-
Substrate Addition: Slowly add this compound (1.0 eq) in portions, ensuring the temperature remains low.
-
Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the solution of the quinoline derivative, maintaining the temperature at 0-5 °C. Stir for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Purification: Neutralize with a base (e.g., ammonium hydroxide) to precipitate the product. Filter the solid, wash with cold water, and dry. The resulting product will likely be a mixture of the 5-nitro and 8-nitro isomers, which may be separable by column chromatography.
Protocol 7: Nucleophilic Aromatic Substitution (SₙAr) at C3
While less common for quinolines themselves, the presence of a fluorine atom allows for the possibility of a nucleophilic aromatic substitution (SₙAr) reaction.
Causality and Mechanistic Insight: For an SₙAr reaction to occur, two conditions are generally required: a potent electron-withdrawing group ortho or para to the leaving group, and a good leaving group. In this molecule, the entire quinolinone ring system acts as an electron-withdrawing group. In SₙAr reactions, fluoride is an excellent leaving group because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[11][12] This reaction would compete with nucleophilic attack at the C2 position if it has been converted to a chloride.
Step-by-Step Protocol (Hypothetical/General):
-
Reagent Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMSO or DMF.
-
Base and Nucleophile: Add a strong base (e.g., potassium carbonate, 3.0 eq) and the chosen nucleophile (e.g., a secondary amine like morpholine or a thiol, 1.5 eq).
-
Reaction: Heat the mixture to a high temperature (e.g., 120-150 °C) and stir for 12-24 hours, monitoring for the appearance of a new product.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an appropriate organic solvent. Wash, dry, and concentrate the organic layers. Purify by column chromatography to isolate the C3-substituted product.
Safety and Handling
-
This compound: Handle with standard laboratory precautions, including wearing gloves and safety glasses.
-
Phosphoryl Chloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Strong Acids (H₂SO₄, HNO₃): Highly corrosive. Handle with extreme care in a fume hood.
-
Palladium Catalysts: Can be pyrophoric and are toxic. Handle under an inert atmosphere where possible.
-
Strong Bases (NaOt-Bu): Corrosive and moisture-sensitive. Handle under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
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- Fleischer, T., Blumer, N., Urdý, M., Reber, S., Stansfield, I., Liu, Y., Li, Y., Li, P., & Schäfer, G. (2022). Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methyoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid. Organic Process Research & Development, 26(2), 347–357.
- Abdel-Wahab, B. F., & Khidre, R. E. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Journal of the Brazilian Chemical Society, 23, 1381-1404.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- Google Patents. (n.d.). US20050182259A1 - Novel process for preparing 3-fluoroquinolines.
- El-Sayed, M. A. A., Abdel-Wahab, B. F., & Khidre, R. E. (2018).
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Mohamed, M. S., Mahmoud, K., & Abdel-Hafez, A. A. (2019).
- Martinez, E. E., Moreno, M. R., Barksdale, C. A., & Michaelis, D. J. (2021). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 23(21), 8436–8440.
- ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
- GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine.
- Wu, Y., Lu, W., Ma, Y.-N., Chen, F., Ren, W., & Chen, X. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. The Journal of Organic Chemistry, 88(17), 11322–11327.
- Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia.
- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
- ResearchGate. (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
- Zenodo. (n.d.). Technologies of Acylation of Hydroxyanthraquinones.
- Abdel-Wahab, B. F., & Khidre, R. E. (2018).
- Nicewicz, D. A., & MacMillan, D. W. C. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17043–17048.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- ResearchGate. (n.d.). THE NITRATION OF SOME QUINOLINE DERIVATIVES.
- MDPI. (n.d.). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline.
- MOC. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Shi, Z., & Glorius, F. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances, 11(61), 38676-38680.
- Science.gov. (n.d.). aromatic nucleophilic substitution: Topics.
- Semmelhack, M. F., & Knochel, P. (2018). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. European Journal of Organic Chemistry, 2018(48), 6823-6830.
- ResearchGate. (n.d.). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
- Abdel-Wahab, B. F., & Khidre, R. E. (2018).
- PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
- PubMed. (n.d.). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling.
- PubMed. (2011). POCl3 chlorination of 4-quinazolones.
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Application Notes and Protocols for In Vitro Kinase Inhibition Assays Using Quinoline Derivatives
Introduction: The Critical Role of Kinase Inhibition in Modern Drug Discovery
Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of proteins to control a vast array of biological processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2][3] The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[1][4][5] Several FDA-approved drugs containing the quinoline moiety are now used in clinical oncology, underscoring their therapeutic significance.[4][5][6]
These quinoline-based compounds often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate.[4][7] This guide provides an in-depth exploration of the principles and methodologies for accurately determining the inhibitory potential of quinoline derivatives against target kinases using robust in vitro assays. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data for researchers, scientists, and drug development professionals.
Understanding the Quinoline Scaffold as a Kinase Inhibitor
The quinoline ring system, a fusion of a benzene and a pyridine ring, serves as an excellent pharmacophore. The nitrogen atom in the pyridine ring can form crucial hydrogen bonds within the hinge region of the kinase's ATP-binding site, a key interaction for potent inhibition.[4] Substitutions at various positions on the quinoline ring allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.[8] The versatility of this scaffold has led to the development of inhibitors targeting a wide range of kinases, including receptor tyrosine kinases like EGFR, VEGFR, and PDGFR, as well as non-receptor tyrosine kinases and serine/threonine kinases.[1][6][9][10]
Core Principles of In Vitro Kinase Assays
The fundamental principle of an in vitro kinase assay is to measure the enzymatic activity of a purified kinase in the presence of varying concentrations of an inhibitor. The activity is quantified by detecting either the consumption of a substrate (ATP) or the formation of a product (phosphorylated substrate or ADP). The choice of assay technology depends on factors such as the specific kinase, available reagents, required throughput, and sensitivity.
The Criticality of ATP Concentration
For ATP-competitive inhibitors like many quinoline derivatives, the concentration of ATP in the assay is a critical parameter that directly influences the apparent potency, measured as the half-maximal inhibitory concentration (IC50).[11][12]
-
Assays at ATP Kₘ: Performing assays where the ATP concentration is equal to its Michaelis constant (Kₘ) for the specific kinase is a common practice.[12] This condition provides high sensitivity for detecting ATP-competitive inhibitors and allows for a more standardized comparison of inhibitor potencies.[12] According to the Cheng-Prusoff equation, under these conditions, the IC50 is approximately twice the inhibitor's dissociation constant (Kᵢ).[11][13]
-
Assays at Physiological ATP Concentrations: Cellular ATP levels are typically in the millimolar (mM) range, which is often significantly higher than the Kₘ of most kinases.[11][14] Testing inhibitors at physiological ATP concentrations (e.g., 1 mM) provides a more accurate prediction of their efficacy in a cellular environment, as the inhibitor must compete with a much larger pool of ATP.[15][16]
Table 1: Representative ATP Kₘ Values for Common Kinases
| Kinase | Typical ATP Kₘ (µM) |
| EGFR | 2 - 20 |
| VEGFR2 | 5 - 50 |
| SRC | 10 - 100 |
| CDK2 | 20 - 70 |
| PKA | 10 - 20 |
Note: These are approximate values and can vary depending on the specific kinase construct and assay conditions.
Visualization of the Assay Principle
The following diagram illustrates the general workflow for determining the IC50 value of a quinoline derivative.
Caption: Principle of the ADP-Glo™ luminescent kinase assay.
Materials and Reagents:
-
Recombinant Kinase of Interest
-
Kinase-specific Substrate (peptide or protein)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Quinoline Derivative Stock Solution (in 100% DMSO)
-
ATP Solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well microplates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the quinoline derivative in 100% DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations (typically maintaining a final DMSO concentration of ≤1%).
-
Kinase Reaction Setup: In a microplate, add the following components in order:
-
5 µL of diluted quinoline derivative or vehicle control (for 0% and 100% inhibition controls).
-
2.5 µL of a 4x solution of the kinase and substrate mixture.
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase. [17]4. Reaction Initiation: Start the kinase reaction by adding 2.5 µL of a 4x ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range. [17]6. Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes. [18]7. Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. [18]8. Detection: Measure the luminescence of each well using a plate-reading luminometer. [18]
Protocol 2: Fluorescence-Based Assay (HTRF® KinEASE)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying kinase activity. [2]It relies on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., XL665). [19] Principle: The assay uses a biotinylated substrate and a phospho-specific antibody labeled with a donor fluorophore. A streptavidin-conjugate labeled with an acceptor fluorophore binds to the biotinylated substrate. When the kinase phosphorylates the substrate, the phospho-specific antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, generating a specific FRET signal that is proportional to the level of substrate phosphorylation. [19][20][21] Materials and Reagents:
-
Recombinant Kinase of Interest
-
HTRF KinEASE Kit (Revvity), including:
-
Biotinylated universal substrate (e.g., TK or STK substrate)
-
Europium (Eu³⁺) cryptate-labeled anti-phospho antibody
-
Streptavidin-XL665 (SA-XL665)
-
Detection Buffer
-
-
Kinase Reaction Buffer
-
Quinoline Derivative Stock Solution (in 100% DMSO)
-
ATP Solution
-
Low-volume, white 384-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the quinoline derivative as described in Protocol 1.
-
Kinase Reaction Setup: In a microplate, add the following in a final volume of 10 µL:
-
4 µL of diluted quinoline derivative or vehicle control.
-
2 µL of the biotinylated substrate solution.
-
2 µL of the kinase solution.
-
-
Reaction Initiation: Add 2 µL of ATP solution to start the reaction. [20][22]4. Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the required duration.
-
Detection: Stop the reaction by adding 10 µL of the detection mixture (pre-mixed Eu³⁺-antibody and SA-XL665 in detection buffer, which contains EDTA). [20][22]6. Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for the detection reagents to bind. [20]7. Detection: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
Protocol 3: Radiometric Filter Binding Assay ([³³P]-ATP)
This method is often considered the "gold standard" for kinase assays because it directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a substrate, avoiding artifacts from modified substrates or detection antibodies. [16][18] Principle: The kinase reaction is performed with a mix of unlabeled ATP and [γ-³³P]-ATP. After the reaction, the mixture is spotted onto a phosphocellulose filter plate, to which the charged peptide or protein substrate binds. Unreacted [γ-³³P]-ATP is washed away. The amount of radioactivity remaining on the filter, which corresponds to the phosphorylated substrate, is then quantified using a scintillation counter. [18][23] Materials and Reagents:
-
Recombinant Kinase of Interest
-
Kinase-specific Substrate (typically a peptide)
-
Kinase Assay Buffer
-
Quinoline Derivative Stock Solution (in 100% DMSO)
-
[γ-³³P]-ATP
-
Unlabeled ATP
-
Phosphocellulose filter plates (e.g., P81)
-
Wash Buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the quinoline derivative.
-
Kinase Reaction Mixture: In a microplate, combine the recombinant kinase, its substrate, and the diluted quinoline derivative or vehicle control. [18]3. Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP. The final ATP concentration should be at or near the Kₘ. [18]5. Incubation: Incubate the reaction at 30°C for a specified time, ensuring the reaction is within the linear range. [18]6. Reaction Termination and Substrate Capture: Spot a portion of the reaction mixture onto the phosphocellulose filter plate. The reaction is stopped as the ATP is diluted and the substrate binds to the filter.
-
Washing: Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-³³P]-ATP. [18]8. Detection: Add scintillation cocktail to the dry wells and count the radioactivity using a microplate scintillation counter.
Data Analysis and Interpretation
Regardless of the assay platform, the goal is to generate a dose-response curve to determine the IC50 value.
Table 2: Data Analysis Workflow
| Step | Description | Rationale |
| 1. Background Subtraction | Subtract the signal from "no enzyme" or "100% inhibition" control wells from all data points. | Removes signal not related to kinase activity. |
| 2. Normalization | Define the "0% inhibition" control (enzyme + vehicle) as 100% activity and the "100% inhibition" control (enzyme + saturating inhibitor concentration or no enzyme) as 0% activity. Calculate the percent inhibition for each inhibitor concentration. | Converts raw signal to a standardized measure of inhibition, allowing for comparison across experiments. [18] |
| 3. Curve Fitting | Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal) dose-response model. | This model accurately describes the relationship between inhibitor concentration and biological response, allowing for precise IC50 determination. [24] |
| 4. IC50 Determination | The IC50 is the concentration of the quinoline derivative that produces 50% inhibition of kinase activity, as calculated from the fitted curve. | The IC50 is the primary metric for quantifying the potency of an inhibitor. [13][25] |
IC50 Calculation Formula (from curve-fitting software): Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) Where Y is the percent inhibition, X is the log of the inhibitor concentration, Top and Bottom are the plateaus of the curve, and HillSlope describes the steepness of the curve.
Conclusion: Ensuring Data Integrity and Advancing Drug Discovery
The successful evaluation of quinoline derivatives as kinase inhibitors relies on the careful selection and execution of appropriate in vitro assays. By understanding the underlying principles of each technology, paying critical attention to experimental parameters like ATP concentration, and employing rigorous data analysis, researchers can generate high-quality, reproducible data. The protocols and insights provided in this guide are designed to empower scientists in drug discovery to confidently characterize their compounds, ultimately contributing to the development of next-generation targeted therapies.
References
- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
- The significance of ATP concentration in cell-free and cell-based assays. (n.d.). Carna Biosciences.
- ADP-Glo™ Kinase Assay Technical Manual. (2023).
- Kinase-Glo® Luminescent Kinase Assay Pl
- HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applic
- Introducing the Kinase-Glo™ Luminescent Kinase Assay. (n.d.). Promega Notes 83.
- HTRF KinEASE TK Kit, 1,000 Assay Points. (n.d.). Revvity.
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (2014).
- Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2009). PubMed Central (PMC) - NIH.
- A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (1996). Journal of Medicinal Chemistry.
- HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. (n.d.). Revvity.
- Ritlecitinib In Vitro Kinase Inhibition Assay: Application Notes and Protocols. (2025). Benchchem.
- Application Notes and Protocols for Kinase Activity Assays Using Kinase-Glo®. (2025). Benchchem.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed.
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). Open Chemistry.
- Kinase assay principle. The substrates used in HTRF kinase assays are... (n.d.).
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). Open Chemistry.
- Technical Support Center: Optimizing
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
- ATP concentr
- A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. (2018).
- Enzyme Inhibitor Terms and Calcul
- Radiometric Filter Binding Assay. (n.d.). Reaction Biology.
- A high-throughput radiometric kinase assay. (2011). PubMed Central (PMC) - NIH.
- Validating Jnk-IN-7 IC50 Values: A Comparative Guide to Biochemical and Cellular Assays. (2025). Benchchem.
- KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.
- In vitro kinase assay. (2023). Protocols.io.
- In-Depth Technical Guide to In Vitro Kinase Assays for RET Inhibitors: A Focus on Pralsetinib. (2025). Benchchem.
- Kinase assays. (2020). BMG LABTECH.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central (PMC) - NIH.
- IC50-to-Ki converter. (n.d.). Bioinformatics & Computational Biology Program, University of Idaho.
- Radiometric Filter Binding Assay. (n.d.). Reaction Biology.
- Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2018). PubMed Central (PMC) - NIH.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). MDPI.
- InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube.
- LanthaScreen® Eu Kinase Binding Assay for TLK2. (n.d.). Thermo Fisher Scientific.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmphs.com [ijmphs.com]
- 8. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 10. mdpi.com [mdpi.com]
- 11. shop.carnabio.com [shop.carnabio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. researchgate.net [researchgate.net]
- 22. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.com]
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- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Fluoro-2-hydroxyquinoline in Fluorescent Probe Development
For: Researchers, scientists, and drug development professionals
Introduction: The Emergence of 3-Fluoro-2-hydroxyquinoline as a Privileged Fluorophore
The quinoline scaffold is a cornerstone in the development of fluorescent probes, valued for its rigid, planar structure and favorable photophysical properties.[1][2] Within this class, 2-hydroxyquinoline and its derivatives have garnered significant attention due to their unique fluorescence characteristics, which are often modulated by Excited-State Intramolecular Proton Transfer (ESIPT).[3][4] The introduction of a fluorine atom onto this backbone can further enhance its utility by modulating the electronic properties, photostability, and bioavailability of the resulting probes.[5]
This guide focuses on the this compound scaffold, a promising but underexplored fluorophore for the design of next-generation fluorescent sensors. We will delve into the theoretical underpinnings of its function, provide detailed protocols for probe synthesis and application, and offer insights into the rational design of novel sensors based on this versatile molecule.
It is crucial to recognize that this compound exists in a tautomeric equilibrium with its more stable keto form, 3-fluoroquinolin-2(1H)-one. This equilibrium is fundamental to its photophysical behavior and is a key consideration in probe design and application.[4]
Core Principles: Photophysics and Sensing Mechanisms
The fluorescence of 2-hydroxyquinoline derivatives is intrinsically linked to the ESIPT process. In the ground state, the molecule exists predominantly in the keto (quinolinone) form. Upon excitation, a rapid intramolecular proton transfer can occur from the nitrogen to the oxygen atom, forming the excited state of the enol (hydroxyquinoline) tautomer. This process provides a non-radiative decay pathway, often resulting in weak intrinsic fluorescence.[3]
The primary strategy for designing "turn-on" fluorescent probes with this scaffold is the inhibition of ESIPT. By attaching a recognition moiety (receptor) to the 2-hydroxyl group, this proton transfer can be blocked. When the probe binds to its target analyte (e.g., a metal ion), the hydroxyl proton is no longer available for intramolecular transfer. This blockage forces the excited molecule to relax through radiative pathways, leading to a significant enhancement in fluorescence intensity.
The fluorine atom at the 3-position plays a critical role in fine-tuning the electronic landscape of the molecule. Its strong electron-withdrawing nature can influence the pKa of the hydroxyl group and the energetics of the HOMO and LUMO orbitals, thereby affecting the absorption and emission wavelengths, quantum yield, and sensitivity of the probe.[6]
Diagram of the Sensing Mechanism
Caption: Proposed "turn-on" fluorescence mechanism via ESIPT inhibition.
Probe Design and Synthesis
The modular design of probes based on the this compound scaffold allows for the creation of sensors for a variety of analytes.[1][2] The general structure consists of three key components:
-
The Fluorophore: The this compound core.
-
The Recognition Moiety (Receptor): A functional group attached to the 2-hydroxyl position that selectively binds the target analyte.
-
The Linker: A chemical bridge that connects the fluorophore and the receptor, which can be tailored to optimize solubility and binding kinetics.
Protocol: Synthesis of a Generic this compound-based Probe for Metal Ion Sensing
This protocol describes a representative synthesis of a probe for detecting metal ions, using a hydrazone linkage to a pyridine-based receptor.
Materials:
-
This compound-4-carbaldehyde
-
2-Hydrazinopyridine
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound-4-carbaldehyde in 30 mL of absolute ethanol. Stir the mixture at room temperature until all the solid has dissolved.
-
Addition of Receptor: To the solution, add 1.1 mmol of 2-hydrazinopyridine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield the final probe.
-
Characterization: Confirm the structure and purity of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagram of the Synthetic Workflow
Caption: A typical synthetic route for a hydrazone-based probe.
Application Protocol: Fluorometric Detection of Metal Ions
This protocol provides a general procedure for using a this compound-based probe for the quantitative detection of a target metal ion in an aqueous buffer solution.
Materials and Instruments:
-
Stock solution of the synthesized probe (e.g., 1 mM in DMSO).
-
Stock solution of the target metal ion (e.g., 10 mM of FeCl₃ in deionized water).
-
Stock solutions of various other metal ions for selectivity studies (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂, etc.).
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Spectrofluorometer with quartz cuvettes.
-
Micropipettes.
Procedure:
-
Preparation of Probe Solution: Prepare a working solution of the probe (e.g., 10 µM) by diluting the stock solution in the HEPES buffer.
-
Baseline Measurement: Transfer 2 mL of the probe working solution into a quartz cuvette and record its fluorescence emission spectrum. The excitation wavelength should be determined from the absorption maximum of the probe.
-
Titration with Target Ion: Add small aliquots of the target metal ion stock solution (e.g., 2 µL of 10 mM FeCl₃ at a time) to the cuvette. After each addition, gently mix the solution and record the fluorescence spectrum. Continue this process until the fluorescence intensity reaches a plateau.
-
Selectivity Study: To assess the selectivity of the probe, prepare a series of 10 µM probe solutions. To each solution, add a significant excess (e.g., 10 equivalents) of a different metal ion. Record the fluorescence spectrum for each and compare the change in intensity to that observed with the target ion.
-
Competitive Binding Assay: To a 10 µM probe solution containing the target metal ion (at a concentration that gives a strong fluorescence signal), add an excess of other potentially interfering metal ions. Record any changes in the fluorescence intensity to determine if other ions can displace the target analyte.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the target metal ion to generate a calibration curve.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
-
The binding constant (Ka) can be determined using a Benesi-Hildebrand plot.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical performance data for a probe based on the this compound scaffold, designed for the detection of Fe³⁺. This data is illustrative and would need to be experimentally determined for any newly synthesized probe.
| Parameter | Value | Conditions |
| Excitation Wavelength (λex) | ~350 nm | HEPES Buffer (10 mM, pH 7.4) |
| Emission Wavelength (λem) | ~480 nm | HEPES Buffer (10 mM, pH 7.4) |
| Stokes Shift | ~130 nm | - |
| Quantum Yield (Φ) - Free | < 0.05 | - |
| Quantum Yield (Φ) - Bound | > 0.50 | In the presence of saturating Fe³⁺ |
| Limit of Detection (LOD) | ~50 nM | Based on 3σ/k |
| Binding Constant (Ka) | ~1.5 x 10⁵ M⁻¹ | For Fe³⁺ |
| Response Time | < 1 minute | - |
Conclusion and Future Outlook
The this compound scaffold represents a promising platform for the development of novel "turn-on" fluorescent probes. Its predictable sensing mechanism, based on the inhibition of ESIPT, combined with the modularity of its synthesis, allows for the rational design of sensors for a wide range of biologically and environmentally important analytes. The introduction of the fluorine atom is anticipated to enhance key properties such as photostability and quantum yield, although further experimental validation is required.
Future research should focus on the synthesis and thorough photophysical characterization of the parent this compound molecule to establish a solid baseline for future probe development. Exploration of different recognition moieties will expand the range of detectable analytes, and applications in live-cell imaging and in vivo studies will demonstrate the full potential of this exciting class of fluorophores.
References
- Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. Journal of the American Chemical Society.[1][2]
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
- Fluorescence properties of 2-aryl-3-hydroxyquinolin-4(1 H)-one-carboxamides. Journal of Photochemistry and Photobiology A: Chemistry.[3]
- Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical P
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI.
- 3-Fluoro-1,2-dihydroquinolin-2-one. PubChem.
- 3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease. ACS Medicinal Chemistry Letters.
- Spectroscopy and Structure of 2-Hydroxyqulnoline. The Journal of Physical Chemistry.[4]
- Designing new fluorophore scaffolds for biological imaging. eScholarship, University of California.
- A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances.
Sources
- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Fluoro-2-hydroxyquinoline
Welcome to the dedicated technical support resource for the purification of 3-fluoro-2-hydroxyquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. Here, you will find field-proven insights and troubleshooting advice presented in a direct question-and-answer format to address the practical challenges encountered during purification.
Introduction to Purification Challenges
This compound, a key intermediate in the synthesis of various biologically active molecules, presents unique purification challenges.[1][2] Its structure, featuring both a hydrogen bond donor (-OH) and acceptor (quinoline nitrogen), as well as the electron-withdrawing fluorine atom, results in moderate polarity and a potential for strong intermolecular interactions. These characteristics can lead to issues such as poor solubility in common organic solvents, co-crystallization with impurities, and difficult separation from structurally similar side-products. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended first-pass purification technique for crude this compound?
Answer: For most synthetic routes, recrystallization is the most effective and economical first-pass purification method for this compound.[3][4] This technique leverages differences in solubility between the desired compound and impurities at varying temperatures. The key is to select an appropriate solvent system.
Recommended Solvents for Recrystallization:
| Solvent/Solvent System | Rationale & Use Case |
| Ethanol/Water | Ideal for moderately polar compounds. The compound should be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until turbidity is observed. Re-heating to achieve a clear solution and subsequent slow cooling should yield crystals.[2][5] |
| Methanol | Methanol can be an effective solvent for recrystallizing hydroxyquinolines, particularly for removing less polar impurities.[6] |
| Ethyl Acetate/Hexane | A good choice if the crude product contains non-polar impurities. Dissolve the crude material in a minimum of hot ethyl acetate and add hexane as an anti-solvent until the solution becomes cloudy.[5] |
| Dichloromethane | For certain impurities, dissolving the crude product in a chlorinated solvent like dichloromethane, followed by filtration of insoluble materials and concentration, can be a viable purification step.[7] |
Q2: My this compound fails to crystallize from solution, or it "oils out." What should I do?
Answer: This is a common issue often caused by the presence of impurities that inhibit crystal lattice formation or by supersaturation. Here’s a systematic troubleshooting approach:
Troubleshooting Protocol for Crystallization Failure:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure product, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[8]
-
-
Address "Oiling Out": An "oil" indicates that the compound's solubility limit has been exceeded at a temperature above its melting point in that solvent system.
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent before attempting to cool again.
-
Change Solvent System: The chosen solvent may be too good a solvent. Switch to a solvent system where the compound has lower solubility at room temperature.
-
-
Slow Down the Cooling Process: Rapid cooling often leads to the formation of a precipitate or oil rather than well-defined crystals.[4]
-
Allow the flask to cool slowly to room temperature on the benchtop, undisturbed.
-
Insulate the flask with glass wool or a paper towel to further slow the cooling rate.
-
Only after the solution has reached room temperature should you consider placing it in an ice bath to maximize yield.[8]
-
Q3: Recrystallization did not provide the desired purity. When should I consider column chromatography?
Answer: If your recrystallized this compound still shows significant impurities by TLC or HPLC analysis, column chromatography is the next logical step. This is particularly useful for separating compounds with very similar solubility profiles.
Workflow for Developing a Column Chromatography Method:
Caption: A stepwise workflow for developing a column chromatography purification method.
Detailed Protocol for Column Chromatography:
-
Stationary Phase: Standard silica gel (100-200 mesh) is typically effective.
-
Mobile Phase Selection:
-
Start with a relatively non-polar solvent system, such as a mixture of hexane and ethyl acetate.
-
Analyze your crude material by TLC to determine an optimal solvent ratio. Aim for a retention factor (Rf) of approximately 0.25-0.35 for this compound for good separation.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dry Loading: Pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column. This is often the preferred method for preventing band broadening.
-
Wet Loading: Dissolve your sample in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase, collecting fractions.
-
Monitor the elution process using TLC to identify which fractions contain your pure compound.
-
-
Combining and Evaporation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Q4: I am seeing a persistent colored impurity in my product. How can I remove it?
Answer: Colored impurities, often highly conjugated organic molecules, can sometimes be challenging to remove by recrystallization alone.
Methods for Removing Colored Impurities:
-
Activated Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal.[8][9]
-
Caution: Add the charcoal to a solution slightly below its boiling point to avoid violent bumping.
-
Boil the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.
-
-
Acid-Base Extraction: If the impurity has a different pKa than your product, an acid-base extraction prior to recrystallization can be effective. 3-hydroxyquinolines can be dissolved in a dilute acid, washed with an organic solvent to remove neutral impurities, and then precipitated by adding a base.[9]
Q5: How do I confirm the purity of my final this compound product?
Answer: A combination of analytical techniques should be used to confirm the purity and identity of your final product.
Purity and Identity Confirmation Workflow:
Caption: A comprehensive workflow for purity assessment and structural confirmation.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity. A reverse-phase C18 column with a mobile phase such as acetonitrile and water (with a small amount of acid like TFA or formic acid) is a good starting point.[10][11] The goal is to see a single, sharp peak corresponding to your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and identifying any remaining impurities.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting range is indicative of impurities.
By systematically applying these purification and analytical techniques, researchers can confidently obtain high-purity this compound for their downstream applications.
References
- Google Patents. (n.d.). Novel process for preparing 3-fluoroquinolines.
- MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
- Unknown. (n.d.). Recrystallization1.
- Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoro-quinolones by High-Performance Liquid Chromatography with UV Detection. Methods and objects of chemical analysis, 18(2), 101–108.
- ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF.
- University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube.
- Organic Syntheses. (n.d.). 3-hydroxyquinoline.
- PubChem. (n.d.). 3-Fluoro-1,2-dihydroquinolin-2-one.
- SciSpace. (n.d.). Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture.
- Unknown. (n.d.). Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II)
- Unknown. (2018, November 14).
- Google Patents. (n.d.). A process for synthesis of fluoroquinolonic derivatives.
- P&S Chemicals. (n.d.). Product information, this compound.
- Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product.
- Google Patents. (n.d.). A method for purifying 8-hydroxyquinoline reaction solution.
- Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 7. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. moca.net.ua [moca.net.ua]
- 11. scispace.com [scispace.com]
Technical Support Center: Synthesis of 3-Fluoro-2-hydroxyquinoline
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Fluoro-2-hydroxyquinoline. Recognizing the unique challenges posed by the introduction of a fluorine atom at the 3-position, this document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate common hurdles and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most effective synthetic routes for preparing this compound?
The synthesis of 2-hydroxyquinolines (which exist in tautomeric equilibrium with 2-quinolones) is well-established, with several named reactions being applicable. For a 3-fluoro substituted target, the most practical approach is often the Camps Cyclization . This method involves the base-catalyzed intramolecular condensation of an o-acylaminoacetophenone.[1] To achieve the desired product, the acetophenone precursor must be fluorinated on the α-carbon of the acetyl group.
Other classical methods like the Conrad-Limpach or Knorr syntheses are generally more effective for producing 4-hydroxyquinolines or require starting materials that are less accessible for this specific substitution pattern.[2][3] The Friedländer synthesis, which condenses a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group, is also a powerful tool for quinoline synthesis but may present challenges in sourcing the appropriately fluorinated starting materials.[4][5]
Q2: How does the fluorine substituent at the C3 position impact the synthesis, particularly the cyclization step?
The presence of a fluorine atom at the prospective 3-position has significant electronic effects that must be considered. In the context of a Camps cyclization, the reaction proceeds through the formation of an enolate from the acetyl group. The electron-withdrawing nature of the α-fluoro substituent increases the acidity of the α-proton, potentially facilitating its removal by the base. However, this same inductive effect can influence the stability of the intermediates and the overall reaction kinetics. Careful optimization of the base strength and reaction temperature is therefore critical to ensure efficient cyclization without promoting side reactions.
Q3: What are the critical safety considerations when working with fluorinated reagents and high-temperature cyclizations?
Safety is paramount. When handling fluorinating agents or organic compounds containing fluorine, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. High-temperature reactions, such as the thermal cyclizations often used in quinoline synthesis (which can exceed 250°C), must be conducted with extreme care.[6] Use a high-boiling, inert solvent like Dowtherm A or mineral oil in appropriate glassware, and employ a heating mantle with a reliable temperature controller.[7] Ensure the setup is secure and allows for pressure release if necessary.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific problems encountered during the synthesis of this compound, with a focus on a modified Camps cyclization pathway.
Problem 1: Low or No Product Yield
Q: My Camps cyclization of N-(2-(2-fluoroacetyl)phenyl)acetamide is failing or resulting in a very low yield. What are the most likely causes and how can I fix them?
A: Low yield is a common issue that can often be traced back to several key parameters. Systematically investigate the following factors:
-
Base Strength and Stoichiometry: The base is crucial for deprotonating the α-carbon to initiate the intramolecular condensation. If the reaction is sluggish, the base may not be strong enough.
-
Solution: While aqueous NaOH or KOH is standard, consider switching to a stronger base like sodium ethoxide in ethanol.[8] Ensure at least 2-4 equivalents of the base are used to drive the reaction to completion.
-
-
Reaction Temperature and Duration: The Camps cyclization is an equilibrium-driven process that requires sufficient thermal energy to overcome the activation barrier of the ring-closing step.[1]
-
Solution: Ensure the reaction is heated to a vigorous reflux. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). If the reaction stalls, a higher boiling point solvent may be necessary. Conversely, excessively long heating times can lead to product decomposition.
-
-
Purity of the Precursor: The success of the cyclization is highly dependent on the purity of the starting o-acylamino-α-fluoroacetophenone. Impurities can inhibit the reaction or lead to a complex mixture of side products.
-
Solution: Purify the precursor meticulously before the cyclization step, using column chromatography or recrystallization. Confirm its identity and purity via NMR and LC-MS analysis.
-
-
Solvent Choice: The solvent must fully dissolve the starting material and be stable at the required reaction temperature.
-
Solution: Ethanol or methanol are common choices.[8] If solubility is an issue, explore alternative solvents like dimethylformamide (DMF), but be mindful of potential side reactions and purification difficulties.
-
Problem 2: Formation of Isomers and Byproducts
Q: My reaction produces a mixture of products, making purification difficult. How can I improve the selectivity for the desired this compound?
A: The formation of multiple products typically points to issues with regioselectivity or competing side reactions.
-
Regioselectivity: The Camps cyclization can theoretically produce both 2-hydroxy and 4-hydroxyquinoline isomers.[9] The outcome is dictated by which carbonyl group (the acetyl or the amide) is attacked by the enolate.
-
Solution: The formation of the 2-hydroxyquinoline isomer is generally favored under the standard basic conditions of the Camps reaction.[1][8] If you suspect formation of the 4-hydroxy isomer, re-evaluate your reaction conditions. Harsh conditions or incorrect precursor structure could alter the expected outcome.
-
-
Side Reactions: Under strong basic and high-temperature conditions, hydrolysis of the amide starting material or polymerization can occur, leading to tar formation.[10][11]
-
Solution:
-
Minimize Reaction Time: Monitor the reaction by TLC and stop it as soon as the starting material is consumed.
-
Use an Inert Atmosphere: To prevent oxidative degradation, consider running the reaction under a nitrogen or argon atmosphere, especially if using high-boiling solvents like mineral oil.[6]
-
Controlled Heating: Avoid localized overheating by using a suitable heating bath (e.g., sand or oil) and ensuring efficient stirring.
-
-
Problem 3: Difficulties with Product Purification
Q: My crude product is an impure solid that is difficult to clean. What is the best purification strategy?
A: Purifying hydroxyquinolines often requires a multi-step approach.
-
Acid-Base Workup: This is the most effective initial purification step.
-
Procedure: After the reaction is complete, cool the mixture and carefully acidify it with a mineral acid like HCl. The desired 2-hydroxyquinoline product, which is phenolic, will typically precipitate from the acidic solution. Filter the solid and wash it thoroughly with water to remove inorganic salts.[8]
-
-
Recrystallization: This is the primary method for obtaining a highly pure product.
-
Solvent Selection: Experiment with different solvents. Ethanol, ethanol/water mixtures, or DMF are often effective for recrystallizing hydroxyquinolines.
-
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel chromatography may be necessary.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point for elution.
-
Optimized Experimental Protocol: Camps Cyclization Route
This protocol provides a step-by-step methodology for the synthesis of this compound.
Part A: Synthesis of the Precursor, N-(2-(2-fluoroacetyl)phenyl)acetamide
(This is a representative procedure; synthesis of the specific precursor should be adapted from established literature methods for α-fluorination and acylation.)
-
Fluorination: Start with commercially available 2'-aminoacetophenone. Perform an α-fluorination of the ketone using a suitable fluorinating agent (e.g., Selectfluor®).
-
Purification: Purify the resulting 2'-amino-α-fluoroacetophenone using column chromatography.
-
Acylation: Dissolve the purified fluoro-ketone in a suitable solvent like dichloromethane. Add an acylating agent such as acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine or pyridine) to acylate the aniline nitrogen.
-
Workup and Purification: Perform an aqueous workup to remove excess reagents and salts. Purify the final precursor, N-(2-(2-fluoroacetyl)phenyl)acetamide, by recrystallization or column chromatography. Confirm the structure and purity by NMR spectroscopy.
Part B: Base-Catalyzed Camps Cyclization
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N-(2-(2-fluoroacetyl)phenyl)acetamide precursor (1 equivalent) in ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (3 equivalents).
-
Cyclization: Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Product Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water and acidify to a pH of ~5-6 using concentrated HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid and salts.
-
Purification: Dry the crude solid. For further purification, recrystallize the product from an ethanol/water mixture to yield pure this compound.
Data Summary & Visualization
Table 1: Influence of Reaction Parameters on Camps Cyclization
| Parameter | Condition A (Standard) | Condition B (Optimized for Difficult Substrates) | Expected Outcome |
| Base | 2-3 eq. NaOH (aq) | 3 eq. Sodium Ethoxide | Condition B may increase the rate and yield for less reactive precursors. |
| Solvent | Ethanol | 1,2,4-Trichlorobenzene[7] | Condition B allows for significantly higher reaction temperatures, which can be necessary for cyclization. |
| Temperature | ~80°C (Reflux) | ~210°C[7] | Higher temperatures can overcome high activation energies but also increase the risk of decomposition. |
| Atmosphere | Air | Nitrogen or Argon | An inert atmosphere is recommended for high-temperature reactions to prevent oxidative side products.[6] |
Diagrams
Caption: Synthetic workflow for this compound via Camps cyclization.
Sources
- 1. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Camps Quinoline Synthesis (Chapter 13) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
3-Fluoro-2-hydroxyquinoline stability and degradation pathways
Answering your request, here is a technical support center for .
Technical Support Center: 3-Fluoro-2-hydroxyquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This resource is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into the stability and degradation of this compound. Understanding these characteristics is critical for ensuring the accuracy, reproducibility, and integrity of your experimental results. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot issues and optimize your workflows.
Troubleshooting Guide: Common Experimental Issues
Users frequently encounter a few common issues during the handling and use of this compound. The following table outlines these problems, their probable causes related to compound stability, and recommended solutions.
| Observed Problem | Potential Cause(s) | Recommended Action & Scientific Rationale |
| Solution turns yellow or brown over time. | Oxidation and/or Photodegradation. Quinoline structures are susceptible to oxidation, and many are photosensitive, degrading upon exposure to ambient or UV light to form colored byproducts.[1] | - Prepare fresh solutions daily. - Store stock solutions in amber vials or wrap containers in aluminum foil. Protect from light to prevent photodegradation.[1]- Degas solvents before use to minimize dissolved oxygen, a key agent in oxidative degradation.[2] |
| Precipitate forms in aqueous stock solution. | pH-dependent solubility. this compound is an ionizable compound. Its solubility is highly dependent on the pH of the solution; it is generally more soluble in slightly basic or acidic conditions compared to neutral pH, where it may exist in a less soluble zwitterionic or neutral form.[3][4][5] | - Adjust the pH of your buffer. Determine the optimal pH for solubility and stability experimentally.- Consider using a co-solvent like DMSO or ethanol for stock solutions before diluting into an aqueous buffer, but verify solvent compatibility with your assay. |
| Inconsistent results or loss of potency in bioassays. | Compound Degradation. A decline in the concentration of the active parent compound due to hydrolysis, oxidation, or photodegradation will lead to reduced biological activity.[1] Fluoroquinolone derivatives, in particular, can undergo photodegradation that decreases their primary activity.[6][7] | - Perform a forced degradation study (see protocol below) to understand the compound's liabilities under your specific experimental conditions (pH, light, temperature).- Use a stability-indicating analytical method (e.g., HPLC) to quantify the parent compound before each experiment to ensure its concentration is within the acceptable range. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS). | Formation of Degradation Products. Exposure to stress factors like acid, base, heat, light, or oxidizing agents can generate various degradants.[8] For quinolines, this can include hydroxylated, defluorinated, or ring-opened species.[9][10] | - Characterize the new peaks. Use LC-MS to determine the mass of the impurities and propose potential structures.- Review your sample handling and storage procedures. Ensure they align with best practices for minimizing degradation (e.g., protection from light, temperature control, inert atmosphere).[11][12] |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[13] A desiccator at refrigerated temperatures (2-8 °C) is recommended. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent long-term oxidative degradation.
Q2: How should I prepare and store stock solutions?
A2: Prepare stock solutions in a suitable, dry solvent such as DMSO or ethanol. For short-term storage (1-2 weeks), these solutions should be kept at -20°C or colder in tightly sealed, light-protected vials. For aqueous solutions used in daily experiments, it is highly recommended to prepare them fresh from the stock solution each day to avoid hydrolysis and other degradation pathways.[1]
Stability Factors
Q3: How does pH affect the stability of this compound?
A3: The stability of quinoline derivatives is often pH-dependent.[4][14] The 2-hydroxyquinoline moiety exists in a tautomeric equilibrium with 2(1H)-quinolinone. The protonation state of the quinoline nitrogen and the hydroxyl group is dictated by the pH, which in turn affects the molecule's susceptibility to hydrolysis and oxidation. Extreme pH conditions (strong acid or base) can catalyze the hydrolysis of functional groups or promote ring-opening degradation.[15] It is crucial to determine the pH range of maximum stability for your specific application.
Q4: Is this compound sensitive to light?
A4: Yes, high photosensitivity is a known characteristic of the fluoroquinolone class of compounds.[16][17] The fluorine substituent can influence the rate of photodegradation.[6][7] Exposure to UV or even strong ambient light can induce reactions such as defluorination or oxidative cleavage of the quinoline ring system. Therefore, all experiments involving the compound should be conducted with minimal light exposure.
Q5: What are the likely thermal degradation pathways?
A5: Thermal degradation typically occurs at elevated temperatures and can lead to decarboxylation, defluorination, and ultimately, fragmentation of the heterocyclic ring structure.[18][19] Thermogravimetric analysis (TGA) of related hydroxyquinoline polymers shows significant decomposition beginning at temperatures well above typical experimental conditions, but prolonged exposure to moderate heat (e.g., >60°C) in solution can accelerate hydrolytic and oxidative degradation.[20][21]
Q6: What products can I expect from oxidative degradation?
A6: Oxidative degradation, which can be initiated by atmospheric oxygen or oxidizing reagents (like hydrogen peroxide), often targets the electron-rich quinoline ring system.[2] Potential degradation products include further hydroxylated quinolines, N-oxides, and ultimately, ring-opened products resulting from the cleavage of the pyridine or benzene ring.[9][22]
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[8][23] This protocol provides a standardized workflow to assess the stability of this compound under various stress conditions.
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For each stress condition, dilute the stock solution with the stressor solution to a final concentration of approximately 100 µg/mL.
-
-
Application of Stress Conditions: [24][25]
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the drug solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation:
-
In Solution: Heat the drug solution (in a neutral buffer) at 80°C.
-
Solid State: Place the solid compound in a hot air oven at 80°C.
-
-
Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sampling and Analysis:
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours, or until ~10-20% degradation is observed).
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method with a photodiode array (PDA) detector. The method should be able to resolve the parent peak from all degradation products.
-
-
Characterization of Degradants:
Proposed Degradation Pathways
Based on the known chemistry of quinoline and fluoroquinolone compounds, the following degradation pathways for this compound are proposed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydroxyquinoline copolymers synthesis, characterization and thermal degradation studies - ProQuest [proquest.com]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. researchgate.net [researchgate.net]
- 21. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 24. rjptonline.org [rjptonline.org]
- 25. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 26. Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Solubility challenges of 3-Fluoro-2-hydroxyquinoline in various solvents
Welcome to the technical support guide for 3-Fluoro-2-hydroxyquinoline. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and may be encountering challenges related to its solubility. As a fluorinated hydroxyquinoline, this molecule possesses a unique combination of structural features that can make solubilization non-trivial. Its rigid, aromatic core contributes to low aqueous solubility, while the ionizable hydroxyl group and the potential for tautomerism introduce pH-dependent effects.
This guide provides field-proven insights and practical protocols to help you understand, troubleshoot, and overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its solubility?
Answer: The solubility of this compound is governed by a balance of several key factors:
-
Aromatic Core: The quinoline ring system is a large, rigid, and hydrophobic structure, which inherently limits its solubility in aqueous media.[1]
-
Keto-Enol Tautomerism: The 2-hydroxyquinoline moiety exists in a dynamic equilibrium between its enol (lactim) and keto (lactam) forms.[2][3] In most solvents, the keto form, 2(1H)-quinolinone, is significantly more stable and predominates.[3] This is critical because the keto form has different hydrogen bonding capabilities and polarity compared to the enol form, impacting how it interacts with solvents.
-
Ionizable Group: The molecule can be deprotonated at the nitrogen (in the keto form) or the oxygen (in the enol form) under basic conditions, or protonated at the ring nitrogen under acidic conditions. This makes its solubility highly dependent on pH.[4][5]
-
Fluorine Substitution: The electronegative fluorine atom at the 3-position can alter the electronic distribution of the ring system and influence properties like lipophilicity and pKa compared to the parent compound, 2-hydroxyquinoline.[6]
Q2: How does pH affect the solubility of this compound?
Answer: As an ionizable compound, the aqueous solubility of this compound is expected to be lowest at its isoelectric point and increase significantly at pH values above or below its pKa(s).
-
In Acidic Conditions (Low pH): The quinoline nitrogen can become protonated, forming a cationic species. This positively charged salt form is generally much more soluble in aqueous solutions than the neutral molecule.
-
In Basic Conditions (High pH): The N-H proton of the dominant keto tautomer is acidic and can be removed by a base to form an anionic species. This deprotonated salt form will also exhibit significantly higher aqueous solubility.
Therefore, adjusting the pH of your aqueous medium is one of the most powerful tools for modulating its solubility.[7] For any quinoline derivative, evaluating the pH-solubility profile is a critical step in development.[4]
Caption: pH-dependent forms of this compound and their relative aqueous solubility.
Q3: What are the recommended starting solvents for this compound?
Answer: For preparing stock solutions, polar aprotic solvents are generally the most effective choice for poorly soluble, drug-like molecules.[8]
-
Primary Recommendations: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are excellent starting points. They are strong hydrogen bond acceptors and can effectively solvate the quinolinone structure.
-
Secondary Options: For less concentrated solutions or specific applications, polar protic solvents like ethanol or methanol may be sufficient, sometimes requiring gentle heating.
It is crucial to prepare a high-concentration stock solution in a suitable organic solvent (e.g., 10-20 mM in DMSO) before making serial dilutions into your final aqueous or buffer system. This is the basis of the "kinetic solubility" measurement, which is standard practice in early drug discovery.[9][10]
Q4: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
Answer:
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when an organic stock solution (usually DMSO) is added to an aqueous buffer.[11] It's a rapid, high-throughput assessment used in early discovery to flag potential issues.[12] The result can sometimes be an overestimate of true solubility as it can reflect a supersaturated state.
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a buffer, allowing it to equilibrate over an extended period (e.g., 24 hours), and then measuring the concentration of the dissolved compound.[10] This is a more time-consuming but accurate measure, typically used in later-stage preclinical development.[9]
Recommendation: For initial screening and troubleshooting, a kinetic solubility assay is sufficient and highly practical. If the compound is advanced to lead optimization, determining its thermodynamic solubility becomes essential.
Troubleshooting Guide
Problem 1: My compound will not dissolve in common organic solvents (Methanol, Ethanol) at my desired concentration.
-
Cause: The compound's crystal lattice energy may be too high for these solvents to overcome, or the polarity match is poor. Methanol and ethanol are less effective than polar aprotic solvents for many heterocyclic compounds.
-
Troubleshooting Steps:
-
Switch to a Stronger Solvent: Immediately try dissolving the compound in 100% DMSO or DMF. These are the industry-standard solvents for solubilizing challenging compounds for in vitro assays.[13]
-
Apply Gentle Heat: Warm the vial to 30-40°C in a water bath while vortexing. This can help overcome the initial energy barrier to dissolution. Do not overheat, as this can degrade the compound.
-
Use Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic energy can help break up solid aggregates and accelerate dissolution.
-
Assess Purity: If solubility remains poor even in DMSO, verify the purity of your compound. Insoluble impurities can give the false impression of poor solubility.
-
Problem 2: My compound dissolves perfectly in DMSO, but crashes out of solution when I dilute it into my aqueous assay buffer (e.g., PBS pH 7.4).
-
Cause: This is a classic sign of a poorly water-soluble compound. The DMSO keeps it in solution at high concentrations, but once the percentage of DMSO drops and the compound is exposed to the aqueous environment, it exceeds its kinetic solubility limit at that pH and precipitates.[11]
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting compound precipitation in aqueous buffers.
Problem 3: I need to prepare a formulation for an in vivo study, but the required dose is too high for a simple solution.
-
Cause: Many drug candidates have aqueous solubilities that are too low to achieve the necessary dose in a practical injection volume.[14]
-
Advanced Formulation Strategies:
-
pH Adjustment: If the compound's pKa allows, formulating in a buffered solution at a pH where the compound is ionized can be the simplest and most effective approach.[8]
-
Co-solvent Systems: Use mixtures of water and biocompatible organic solvents. A common parenteral vehicle is a mixture of PEG400, propylene glycol, and ethanol.[7] The FDA provides guidance on acceptable solvents and their limits.[15]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used example.[7]
-
Surfactant-based Formulations: Surfactants like Tween® 80 or Solutol® HS 15 can form micelles that encapsulate the drug molecule, creating a micro-emulsion or micellar solution.[7]
-
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay by Turbidimetry
This protocol provides a rapid assessment of the kinetic solubility of this compound in a buffer of your choice. It measures the concentration at which the compound begins to precipitate, detected by light scattering (nephelometry) or absorbance.[11]
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Clear 96-well microplate
-
Plate reader capable of measuring absorbance or nephelometry
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure it is fully dissolved.
-
Prepare Dilution Series: In a separate 96-well plate (a "source plate"), perform a serial dilution of your stock solution in DMSO. A typical 7-point, 2-fold dilution series starting from 20 mM is recommended.
-
Prepare Assay Plate: Add 98 µL of your chosen aqueous buffer to the wells of a clear 96-well microplate.
-
Initiate Assay: Using a multichannel pipette, transfer 2 µL of the DMSO serial dilutions from the source plate to the assay plate containing the buffer. This creates a final DMSO concentration of 2%. Mix immediately by pipetting or shaking.
-
Equilibration: Incubate the plate at room temperature for 1-2 hours, protected from light. This allows time for precipitation to occur and equilibrate.
-
Measurement: Read the plate using a plate reader.
-
Turbidimetry/Nephelometry: Measure light scattering at a wavelength where the compound does not absorb (e.g., >600 nm).
-
Absorbance: Measure absorbance at a wavelength where the precipitate scatters light (e.g., 620 nm).
-
-
Data Analysis: Plot the measured signal (turbidity/absorbance) against the compound concentration. The kinetic solubility is defined as the concentration at which the signal begins to rise sharply above the baseline, indicating the formation of a precipitate.
Data Interpretation Table:
| Solubility Classification | Typical Kinetic Solubility (µM) | Implication for In Vitro Assays |
| High | > 100 | Unlikely to cause issues in most cell-free or cell-based assays. |
| Medium | 10 - 100 | May precipitate at higher test concentrations. Careful observation is needed. |
| Low | < 10 | High risk of precipitation. Results may be artifactual. Requires formulation. |
References
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]
- Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3449. [Link]
- Chemsrc. 8-Fluoroquinoline | CAS#:394-68-3. [Link]
- PubChem. 3-Fluoro-1,2-dihydroquinolin-2-one. [Link]
- Chlebek, E., et al. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 26(23), 7215. [Link]
- Ruan, J., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2367-2386. [Link]
- ResearchGate. Keto-enol tautomerism of quinoline-2(1H)-one. [Link]
- ResearchGate. Computed values for prediction parameters of quinoline. [Link]
- Xu, C., et al. (2023). A pH-Sensitive Lignin-Based Material for Sustained Release of 8-Hydroxyquinoline. Polymers, 15(8), 1899. [Link]
- Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (1987). The Spectroscopy and Structure of 2-Hydroxyquinoline. DTIC. [Link]
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
- Al-bayati, M. A., et al. (2022). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 15(1), 103522. [Link]
- Peters, G. J., Govaerts, A. S., & Hendriks, H. R. (2018). The role of pharmacology in anticancer drug development.
- University of Hertfordshire. 8-hydroxyquinoline. AERU. [Link]
- Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
- ResearchGate. pH dependence of 8-hydroxyquinoline precipitation for Al 3+ , Ca 2+ and Mg 2+. [Link]
- Bhalani, D. V., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(8), 959. [Link]
- MDPI.
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5557. [Link]
- Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
- U.S. Food and Drug Administration. (2018). Q3C — Tables and List Guidance for Industry. [Link]
- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]
Sources
- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
Technical Support Center: Optimizing Reaction Conditions for Quinoline Cyclization
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cyclization step.
Troubleshooting Guide
This section addresses specific issues encountered during common quinoline synthesis reactions.
Problem 1: Low Yield and Significant Tar/Polymer Formation
Symptoms: The reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult and significantly lowering the yield of the desired quinoline.
Root Cause: This is a frequent issue, particularly in reactions like the Doebner-von Miller and Skraup syntheses. It is often caused by the acid-catalyzed polymerization of α,β-unsaturated aldehyde or ketone starting materials, or the decomposition of reactants or products at high temperatures.[1][2]
Troubleshooting Steps:
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical.
-
Action: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[2][3] Milder Lewis acids may reduce polymerization.[4]
-
Rationale: Excessively harsh acidic conditions can accelerate tar formation. Finding the optimal balance between reaction rate and side product formation is key.[2]
-
-
Control Reaction Temperature: Many quinoline cyclizations require heat, but excessive temperatures can be detrimental.
-
Modify Reactant Addition:
-
Employ a Biphasic Solvent System:
-
Action: For the Doebner-von Miller reaction, consider a biphasic system, such as refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound in a solvent like toluene.[2][7]
-
Rationale: Sequestering the carbonyl compound in an organic phase can drastically reduce its self-polymerization in the acidic aqueous phase.[2][7]
-
-
Moderate the Skraup Synthesis:
Troubleshooting Workflow for Low Yield and Tar Formation
Caption: A general troubleshooting workflow for addressing low yields.[1]
Problem 2: Poor Regioselectivity
Symptoms: Formation of a mixture of regioisomers when using unsymmetrical starting materials.
Root Cause: This is a common challenge in syntheses like the Friedländer, Combes, and Gould-Jacobs when using unsymmetrical ketones or substituted anilines.[10][11] The cyclization can occur at different positions, leading to a mixture of products.
Troubleshooting Steps:
-
Friedländer Synthesis with Unsymmetrical Ketones:
-
Action: Introduce a directing group, such as a phosphoryl group, on the α-carbon of the ketone.[6] Alternatively, the choice of catalyst can influence regioselectivity; specific amine catalysts or an ionic liquid like [Bmmim][Im] have been shown to favor the formation of a single product.[6]
-
Rationale: Directing groups can sterically or electronically favor one cyclization pathway over another.
-
-
Combes Synthesis with Unsymmetrical β-Diketones:
-
Action: Modify the steric bulk of the substituents on the β-diketone.[10] Increasing the bulk of one R group can favor cyclization at the less sterically hindered position.[5][12] The electronic properties of the aniline substituents also play a role.[5]
-
Rationale: The rate-determining step is the electrophilic aromatic annulation, which is sensitive to steric hindrance.[10][12]
-
-
Gould-Jacobs Reaction with meta-Substituted Anilines:
-
Action: This reaction is most effective for anilines with electron-donating groups at the meta-position.[13] The cyclization typically occurs at the less sterically hindered ortho-position.
-
Rationale: The electronic nature of the substituents on the aniline ring directs the intramolecular cyclization.
-
Problem 3: Incomplete or No Reaction
Symptoms: The starting materials remain largely unconsumed after the specified reaction time, resulting in very low or no product yield.
Root Cause: Several factors can lead to an incomplete reaction, including an inactive catalyst, suboptimal temperature, poor substrate reactivity, or the presence of inhibitors like water.[1]
Troubleshooting Steps:
-
Verify Reagent and Catalyst Quality:
-
Action: Use a fresh batch of catalyst or increase the catalyst loading.[6] Ensure starting materials are pure and, if necessary, purified before use.[4] For acid-catalyzed reactions, ensure reagents and solvents are anhydrous, as water can inhibit equilibrium.[1]
-
Rationale: An inactive or insufficient amount of catalyst will fail to promote the reaction. Impurities in starting materials can interfere with the reaction.
-
-
Optimize Reaction Temperature and Time:
-
Action: Incrementally increase the reaction temperature (e.g., in 10 °C increments) and monitor the reaction progress by Thin-Layer Chromatography (TLC).[6] Extend the reaction time and continue to monitor until completion.[4][8]
-
Rationale: Many quinoline cyclizations require heating to proceed efficiently.[1] A temperature that is too low will result in a sluggish or incomplete reaction.[1]
-
-
Address Poor Substrate Reactivity:
-
Action: If your aniline has strong electron-withdrawing groups (e.g., a nitro group), it may be too deactivated for the cyclization to occur under standard conditions.[1][14] More forcing conditions (higher temperature, stronger acid) may be required, but be mindful of potential side reactions.
-
Rationale: The electronic properties of the starting materials significantly impact the reaction rate. Deactivated substrates are less nucleophilic and react more slowly.[1][14]
-
-
Improve Solubility:
-
Action: If reactants have poor solubility, switch to a more polar solvent like DMF or ethanol.[6]
-
Rationale: Improved solubility ensures that the reactants are available to interact and react.
-
Frequently Asked Questions (FAQs)
Q1: What are the general causes of low yield in quinoline cyclization reactions?
A1: Low yields can stem from several common factors across different named reactions. Key areas to investigate include an inappropriate or inactive catalyst, suboptimal reaction temperature (either too high or too low), poor substrate reactivity (due to electronic or steric effects), and the presence of water in acid-catalyzed syntheses, which can inhibit the reaction.[1]
Q2: How can I moderate the notoriously violent Skraup reaction?
A2: The Skraup reaction is known for being highly exothermic.[8] To control it, you can add a mild oxidizing agent like nitrobenzene, which can also act as a solvent.[8] Additionally, incorporating ferrous sulfate can make the reaction less vigorous.[8][9]
Q3: My Doebner-von Miller synthesis is giving low yields. What are the likely causes?
A3: Low yields in the Doebner-von Miller reaction are often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate.[7][8] To minimize this, consider using a biphasic reaction medium to sequester the carbonyl compound in an organic phase.[2][8]
Q4: How can I improve regioselectivity in the Friedländer synthesis with an unsymmetrical ketone?
A4: Regioselectivity is a common challenge. You can introduce a directing group like a phosphoryl group on the α-carbon of the ketone, use a specific amine catalyst, or employ an ionic liquid as the reaction medium to favor the formation of a single product.[6][8]
Q5: Are there greener alternatives to traditional quinoline synthesis methods?
A5: Yes, several more environmentally friendly approaches have been developed. For example, the Friedländer synthesis can be conducted under catalyst-free conditions in water.[8] Microwave-assisted syntheses, often in aqueous media or under solvent-free conditions, have also been reported as efficient and greener alternatives for reactions like the Skraup and Friedländer syntheses.[8][15][16][17]
Q6: How should I monitor the progress of my quinoline synthesis reaction?
A6: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[4][8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the formation of the product and the consumption of the reactants over time.[8]
Optimal Conditions for Common Quinoline Syntheses
| Reaction Name | Key Reactants | Typical Catalyst(s) | Temperature Range (°C) | Common Solvents | Key Advantages/Features |
| Skraup | Aniline, glycerol, oxidizing agent | Conc. H₂SO₄ | 100 - 130 (exothermic) | Nitrobenzene | Forms unsubstituted quinolines; can be violent.[7][18] |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl | HCl, H₂SO₄, Lewis acids | Reflux | Toluene/Water (biphasic) | Synthesis of substituted quinolines.[3][18] |
| Friedländer | 2-Aminoaryl aldehyde/ketone, active methylene compound | Acid or Base (e.g., KOH, p-TsOH), Iodine | 70 - 220 | Ethanol, Water | Versatile for polysubstituted quinolines.[6][18][19] |
| Combes | Aniline, β-diketone | Conc. H₂SO₄, PPA | Varies, often requires heating | None (neat) or acid as solvent | Forms 2,4-disubstituted quinolines.[10][20] |
| Gould-Jacobs | Aniline, alkoxymethylenemalonate | None (thermal cyclization) | >250 | High-boiling solvents (e.g., mineral oil, diphenyl ether) | Synthesis of 4-hydroxyquinolines.[13][18] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates ferrous sulfate to control the exothermic nature of the reaction.
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, glycerol, and ferrous sulfate heptahydrate.[1]
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[1]
-
Reaction: Gently heat the mixture. The reaction is exothermic and may begin to boil. Remove external heating and allow the reaction to proceed. If it becomes too vigorous, cool the flask. After the initial reaction subsides, heat the mixture to maintain a gentle reflux for several hours.[21]
-
Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[1]
-
Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tars.[1]
Protocol 2: Iodine-Catalyzed Friedländer Annulation
This protocol describes a greener method using molecular iodine as a catalyst.[6][11]
-
Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).[11]
-
Reaction: Heat the reaction mixture at 80-100°C.[11]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[11]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by recrystallization or column chromatography.[8]
Protocol 3: Gould-Jacobs Synthesis of 4-Hydroxyquinoline
This reaction involves a two-step process: initial condensation followed by high-temperature cyclization.[13][21]
Step 1: Condensation
-
In a flask, mix equimolar amounts of the aniline and diethyl ethoxymethylenemalonate at room temperature and stir for 1-2 hours.[13][21]
-
Remove the ethanol byproduct under reduced pressure to isolate the crude intermediate, anilidomethylenemalonate.[13]
Step 2: Thermal Cyclization
-
Add the crude intermediate from Step 1 to a flask containing a high-boiling solvent (e.g., mineral oil or Dowtherm A).[11][21]
-
Heat the solvent to approximately 250°C and maintain this temperature for 30-60 minutes.[21]
-
Cool the reaction mixture. The 4-hydroxyquinoline product often crystallizes upon cooling.[21]
-
Collect the solid product by vacuum filtration and wash with a low-boiling solvent like petroleum ether to remove the high-boiling solvent.[21]
Gould-Jacobs Reaction Workflow
Caption: A workflow for the Gould-Jacobs reaction.[13]
References
- Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem
- Troubleshooting low yields in the quinoline cycliz
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series
- Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences
- Combes quinoline synthesis - Wikipedia
- troubleshooting side reactions in the synthesis of quinoline deriv
- Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH
- Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem
- Common Quinoline Synthesis Reactions - Flychem Co., ltd
- Quinoline Synthesis Optimization: A Technical Support Center - Benchchem
- Effects of time and temperature on the Friedländer quinoline synthesis...
- optimizing reaction conditions for quinolinone synthesis - Benchchem
- byproduct formation in the Doebner-von Miller reaction - Benchchem
- Organic Name Reaction With Their Respective Mechanism - Slideshare
- One-Pot Friedländer Quinoline Synthesis: Scope and Limit
- In the Skraup synthesis of quinoline the principal difficulty... - Organic Syntheses Procedure
- Combes Quinoline Synthesis
- Synthesis of quinolines by a solid acid-catalyzed microwave-assisted domino cyclization–aromatization approach | Request PDF - ResearchG
- Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube
- side reactions in the synthesis of quinoline deriv
- Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cycliz
- Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing)
- Low temperature formation of pyridine and (iso)quinoline via neutral neutral reactions - arXiv
- Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - Semantic Scholar
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega
- Synthesis of Substituted Quinolines by the Electrophilic Cycliz
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing)
- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC - NIH
- Gould Jacobs Quinoline forming reaction - Biotage
- A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis Online
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Public
- An efficient synthesis of quinolines under solvent-free conditions - Indian Academy of Sciences
- Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchG
- Skraup Synthesis of Quinoline - tips/pointers : r/chemistry - Reddit
- A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction - Benchchem
- Gould–Jacobs reaction - Wikipedia
- Doebner-Miller Reaction - SynArchive
- Gould–Jacobs reaction - Wikiwand
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline
- Doebner–Miller reaction - Wikipedia
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchG
- Making quinoline - the Skraup synthesis - YouTube
- Regioselectivity of the Gould–Jacobs Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
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- 16. mdpi.com [mdpi.com]
- 17. ias.ac.in [ias.ac.in]
- 18. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 19. researchgate.net [researchgate.net]
- 20. iipseries.org [iipseries.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Crystallization of 3-Fluoro-2-hydroxyquinoline
Welcome to the technical support center for the crystallization of 3-fluoro-2-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material of this valuable synthetic intermediate. My approach is to provide not just protocols, but a foundational understanding of the molecular properties of this compound that govern its crystallization behavior. By understanding the "why," you will be better equipped to troubleshoot and optimize your crystallization processes.
The Critical Role of Tautomerism in Crystallization
A pivotal aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the enol form (this compound) and the keto form (3-fluoro-2(1H)-quinolinone).[1][2] In the solid state, the keto form is generally more stable and, therefore, the predominant tautomer found in the crystal lattice.[1]
This equilibrium is not merely a chemical curiosity; it has profound implications for crystallization. The two tautomers possess different hydrogen bonding capabilities and molecular geometries, which can lead to challenges in achieving a well-ordered crystal lattice. In solution, the presence of multiple tautomeric forms can sometimes inhibit nucleation and crystal growth, a phenomenon known as self-inhibition.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of this compound. The solutions provided are grounded in the principles of its molecular structure and intermolecular interactions.
Issue 1: My this compound fails to crystallize and remains an oil.
Question: I've removed the solvent from my purified this compound, but it has resulted in a viscous oil instead of a solid. What is causing this "oiling out," and how can I rectify it?
Answer: "Oiling out" is a common problem in crystallization and typically occurs when the solute's solubility is too high in the chosen solvent, or the solution is cooled too rapidly, causing the compound to separate as a liquid phase before it can form an ordered crystal lattice. For a molecule like this compound, with its potent hydrogen bonding capabilities, the choice of solvent is paramount.
Causality & Troubleshooting Steps:
-
Inappropriate Solvent Choice: The solvent may be too "good" at solvating the molecule, preventing it from precipitating. The presence of both a hydrogen bond donor (N-H in the keto form) and acceptor (C=O and the fluorine atom), as well as aromatic rings, means that a variety of intermolecular interactions are at play.
-
Solution: A good starting point for quinoline derivatives is often a protic solvent like ethanol or a mixture of solvents.[5] Consider a binary solvent system where this compound is soluble in a "good" solvent (e.g., ethanol, methanol, or acetone) and insoluble in a "poor" or "anti-solvent" (e.g., water, hexane, or heptane). Dissolve your compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
-
-
Rapid Cooling: Fast cooling rates do not allow sufficient time for the molecules to orient themselves into a crystal lattice, favoring the disordered liquid state.
-
Solution: Ensure a slow cooling process. After heating to dissolve the compound, allow the flask to cool to room temperature on a benchtop, insulated from the surface with a few paper towels. Once at room temperature, you can then move it to a refrigerator and finally a freezer to maximize yield. Slow cooling is crucial for growing larger, purer crystals.[6]
-
-
High Impurity Levels: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, leading to oiling out.
-
Solution: If you suspect impurities, consider a pre-purification step using column chromatography. Alternatively, a charcoal treatment during recrystallization can remove colored impurities.[7] To do this, dissolve the compound in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Issue 2: No crystals are forming, even after extended cooling.
Question: My solution of this compound is clear and has been cooling for a long time, but no crystals have appeared. What should I do?
Answer: The absence of crystal formation indicates that the solution is not supersaturated, or that the energy barrier for nucleation has not been overcome.
Causality & Troubleshooting Steps:
-
Solution is Too Dilute: You may have used too much solvent.
-
Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Once you observe slight turbidity or the formation of a small amount of solid, add a drop or two of the solvent to redissolve it and then allow it to cool slowly again.
-
-
Lack of Nucleation Sites: A very clean and smooth flask may not provide sufficient sites for the first crystals to form.
-
Solution 1: Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.
-
Solution 2: Seeding: If you have a small crystal of this compound from a previous batch, add it to the cooled, supersaturated solution. A seed crystal provides a template for further crystal growth.
-
Issue 3: The resulting crystals are very fine needles or small powder.
Question: I managed to get crystals, but they are very small. How can I grow larger crystals suitable for X-ray diffraction or with better handling properties?
Answer: The formation of small crystals is typically a result of rapid nucleation and crystal growth. To obtain larger crystals, the rate of nucleation should be minimized, and the rate of crystal growth should be controlled.
Causality & Troubleshooting Steps:
-
High Level of Supersaturation: If the solution is too concentrated, a large number of crystal nuclei will form simultaneously, leading to many small crystals.
-
Solution: Use slightly more of the "good" solvent than the absolute minimum required to dissolve the compound at high temperature. This will reduce the degree of supersaturation upon cooling, favoring the growth of existing crystals rather than the formation of new nuclei.
-
-
Rapid Cooling: As mentioned before, rapid cooling leads to the rapid formation of many small crystals.
-
Solution: Employ a very slow cooling regimen. Consider using a dewar flask or insulating the crystallization vessel to slow down the cooling process as much as possible.
-
Issue 4: The purity of my recrystallized this compound does not improve.
Question: I have recrystallized my product, but analytical data (e.g., melting point, NMR) shows that it is still impure. What could be the issue?
Answer: This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent system, or that they are being included in the crystal lattice.
Causality & Troubleshooting Steps:
-
Inappropriate Solvent System: The chosen solvent may not be effective at discriminating between your product and the impurities.
-
Solution: Experiment with different solvent systems. If you used a polar solvent, try a less polar one, or vice versa. A systematic approach to solvent screening is recommended. Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points to find a solvent that dissolves the compound well when hot but poorly when cold, while ideally keeping the impurities dissolved at all temperatures.
-
-
Co-crystallization of Impurities: The impurities may be structurally similar to this compound, allowing them to be incorporated into the crystal lattice.
-
Solution: A second recrystallization using a different solvent system may be effective. The change in solvent can alter the intermolecular interactions and potentially exclude the impurity from the crystal lattice.
-
Experimental Protocols
Protocol 1: General Recrystallization of this compound using a Binary Solvent System
This protocol is a good starting point for the purification of this compound.
-
Solvent Selection: Based on the properties of similar compounds, an ethanol/water or methanol/water system is a promising choice.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely.
-
Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (e.g., water) dropwise until you observe persistent turbidity.
-
Clarification: Add a few drops of the primary solvent until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Troubleshooting Flowchart
For a more visual guide to troubleshooting, the following flowchart can be used.
Caption: A decision tree for troubleshooting common crystallization issues.
Data Summary
| Solvent Class | Examples | Suitability for this compound | Rationale |
| Protic Solvents | Ethanol, Methanol, Water | Good primary solvents or as part of a binary system | Capable of hydrogen bonding with the N-H and C=O groups. Water is a good anti-solvent. |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate | Potential primary solvents | Can interact with the polar groups of the molecule. |
| Aprotic Non-Polar Solvents | Hexane, Heptane, Toluene | Good anti-solvents | The compound is likely to have low solubility in these solvents. |
| Chlorinated Solvents | Dichloromethane | Use with caution | May be too good of a solvent, leading to low yields. |
The Impact of Fluorine on Crystal Packing
The presence of a fluorine atom at the 3-position is not a passive substitution. Fluorine is highly electronegative and can participate in various non-covalent interactions, such as C–H⋯F and C–F⋯π interactions, which can significantly influence the crystal packing. This can sometimes lead to the formation of different crystal forms, or polymorphs, which may have different physical properties. Be mindful that subtle changes in your crystallization conditions could potentially lead to the formation of a different polymorph.
Final Recommendations
As a Senior Application Scientist, my primary recommendation is to approach the crystallization of this compound systematically. Start with small-scale trials to screen a variety of solvent systems. Once you have identified a promising system, optimize the conditions by carefully controlling the rate of cooling and the concentration of your solution. Always keep detailed notes of your experiments, as this will be invaluable in troubleshooting any issues that may arise.
The principles and protocols outlined in this guide should provide you with a solid foundation for developing a robust and reliable crystallization method for this compound.
References
- Tautomerism unveils a self-inhibition mechanism of crystalliz
- The Spectroscopy and Structure of 2-Hydroxyquinoline. DTIC. [Link]
- Tautomerism unveils a self-inhibition mechanism of crystalliz
- Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Future Journal of Pharmaceutical Sciences. [Link]
- Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]
- Organic Chemistry Lab: Recrystalliz
- 3-Fluoro-1,2-dihydroquinolin-2-one | C9H6FNO | CID 11094963. PubChem. [Link]
- Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. PMC. [Link]
- Purification by Recrystalliz
- Recrystalliz
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC - NIH. [Link]
- Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Colorado Springs. [Link]
- Crystal structures of four isomeric hydrogen-bonded co-crystals of 6-methylquinoline with 2-chloro-4-nitrobenzoic acid, 2-chloro-5-nitrobenzoic acid, 3-chloro-2-nitrobenzoic acid and 4-chloro-2-nitrobenzoic acid. PMC - NIH. [Link]
- A structural study of hydrogen-bond driven cocrystallization of pyridyl-bithiophene based compounds. University of Kentucky. [Link]
- Novel process for preparing 3-fluoroquinolines.
- 3-hydroxyquinoline. Organic Syntheses Procedure. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Tautomerism unveils a self-inhibition mechanism of crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Fluoro-2-hydroxyquinoline
This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 3-Fluoro-2-hydroxyquinoline and its derivatives. As a core structural motif in various pharmacologically active compounds, mastering its synthesis is crucial. However, scaling this process from the bench to pilot scale introduces a unique set of challenges. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific issues encountered during its synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for constructing the this compound core?
There are two predominant strategies for synthesizing this scaffold. The choice depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
-
The Conrad-Limpach-Knorr Approach (Aniline + β-ketoester): This classical method involves the condensation of an aniline with a β-ketoester. To obtain the 2-hydroxyquinoline (a 2-quinolone), the Knorr variation is employed, which typically involves higher initial reaction temperatures (often >140°C) to favor the formation of a β-ketoanilide intermediate, followed by acid-catalyzed cyclization[1]. Introducing the 3-fluoro substituent would require starting with a 2-fluoro-β-ketoester, which can be a specialty reagent.
-
The Fluorinated Building Block Approach (Aniline + Fluoromalonic Acid Derivative): A more direct and increasingly common method involves the reaction of an appropriately substituted aniline with 2-fluoromalonic acid or its diester equivalent. This reaction is typically performed in the presence of a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃)[2][3]. This reagent facilitates a one-pot tandem chlorination-cyclization process, which can then be followed by a dehalogenation step to yield the target molecule[2].
Q2: Why is the direct fluorination of 2-hydroxyquinoline not a viable large-scale strategy?
Direct electrophilic fluorination of the quinoline core is challenging and generally unsuitable for scale-up. The quinoline ring system is electron-deficient, making it resistant to electrophilic substitution. Furthermore, available electrophilic fluorinating agents are highly reactive and often lack regioselectivity, leading to a mixture of fluorinated isomers that are difficult to separate. The reaction conditions can also be harsh, potentially leading to degradation of the starting material.
Q3: What are the critical safety considerations when scaling up this synthesis?
Safety is paramount, especially during scale-up. Key hazards include:
-
Corrosive and Reactive Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive, water-reactive, and releases HCl gas. All operations must be conducted in a dry, inert atmosphere and within an appropriate fume hood or ventilated enclosure.
-
High-Temperature Operations: The thermal cyclization step, if employed, often requires temperatures around 250°C[1][4]. This necessitates the use of high-boiling, thermally stable solvents (e.g., Dowtherm A) and specialized equipment to prevent thermal runaway and ensure uniform heat distribution.
-
Product Hazards: The final product, this compound (also known as 3-Fluoro-2(1H)-quinolinone), is classified as harmful if swallowed and causes skin and serious eye irritation[5]. Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, must be worn at all times.
Troubleshooting Guide: From Bench to Scale-Up
This section addresses specific experimental failures and challenges in a question-and-answer format.
Category 1: Low Yields & Incomplete Reactions
Q: My final thermal cyclization step is resulting in a low yield of the desired 2-hydroxyquinoline isomer. What are the likely causes and solutions?
This is a classic challenge in quinoline synthesis, often pointing to issues with temperature control and reaction environment.
Causality Analysis: The cyclization of the intermediate (either a β-arylaminoacrylate or a β-ketoanilide) is a high-activation-energy process. Insufficient or non-uniform heating can lead to incomplete reaction. Conversely, excessive temperatures or localized "hot spots" can cause decomposition of the starting material and product. The choice of solvent is critical for success at scale.
Troubleshooting Protocol:
-
Verify Thermal Conditions: Ensure your heating mantle or oil bath provides uniform heating. On a larger scale, a jacketed reactor with a thermal fluid is essential for precise control. The target temperature of ~250°C must be maintained consistently throughout the reaction vessel[1][4].
-
Solvent Selection: The solvent must be inert and have a sufficiently high boiling point. Diphenyl ether or Dowtherm A are industry standards for this reason. They act as a heat transfer medium, preventing localized overheating[4][6].
-
Mode of Addition: For scale-up, the intermediate should be added slowly and controllably to the pre-heated high-boiling solvent. This helps manage any potential exotherms and ensures the reactant spends the optimal amount of time at the target temperature.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation at high temperatures.
| Parameter | Bench-Scale (Flask) | Pilot-Scale (Reactor) | Rationale |
| Heating | Heating Mantle / Oil Bath | Jacketed Reactor with Thermal Fluid | Provides uniform heat distribution, prevents hot spots. |
| Solvent | Diphenyl Ether, Mineral Oil | Dowtherm A, Diphenyl Ether | High boiling point, inert, excellent heat transfer properties[1][4]. |
| Monitoring | TLC analysis of aliquots | In-situ probes (if available), offline HPLC/TLC | To determine reaction completion and monitor for degradation. |
| Atmosphere | Nitrogen balloon | Nitrogen/Argon sparge or blanket | Prevents oxidation of sensitive intermediates at high temp. |
Category 2: Side Product Formation
Q: I am observing a significant amount of a "des-fluoro" impurity in my final product. What is the origin and how can it be eliminated?
The presence of a des-fluoro impurity almost always traces back to the purity of the starting materials.
Causality Analysis: This issue arises if your fluorinated starting material (e.g., a fluoro-aniline or 2-fluoromalonic acid) is contaminated with its non-fluorinated analog. The synthesis pathway is often indiscriminate towards this impurity, carrying it through to the final product where its structural similarity makes it very difficult to remove.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for des-fluoro impurity.
Preventative Measures:
-
Starting Material QC: Implement rigorous quality control on all incoming raw materials. Use analytical techniques like HPLC or GC-MS to quantify the level of any non-fluorinated impurities[4].
-
Supplier Qualification: Work with reputable suppliers who can provide a certificate of analysis detailing the purity of the fluorinated reagents.
-
Purification: If contamination is unavoidable, purify the starting material before beginning the synthesis.
Q: My reaction of p-anisidine with 2-fluoromalonic acid and POCl₃ is producing chlorinated intermediates. Is this expected, and how do I get to the final product?
Yes, this is an expected and productive pathway.
Mechanistic Insight: The reaction of an aniline with 2-fluoromalonic acid in the presence of phosphorus oxychloride is a tandem process. The POCl₃ acts as both a dehydrating agent to facilitate the initial condensation and as a chlorinating agent. This leads to the formation of a 2,4-dichloro-3-fluoroquinoline intermediate[2]. This is not a side product but a key intermediate on the path to the desired 2-hydroxy product.
Experimental Protocol: Synthesis and Dehalogenation
Step 1: Synthesis of 2,4-Dichloro-3-fluoro-6-methoxyquinoline [2]
-
In a dry, inert-atmosphere reactor, carefully charge phosphorus oxychloride (POCl₃).
-
Heat the POCl₃ to approximately 85°C to ensure all solids can dissolve, then cool back to room temperature.
-
Slowly add 2-fluoromalonic acid, followed by the dropwise addition of p-anisidine, monitoring for a slight exotherm.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 12-16 hours, monitoring by TLC or HPLC for the disappearance of the aniline.
-
After cooling, carefully quench the reaction mixture by slowly adding it to ice water.
-
The precipitated solid is the crude 2,4-dichloro intermediate. Filter, wash thoroughly with water, and recrystallize from an ethanol/water mixture.
Step 2: Catalytic Hydrogenolysis to 3-Fluoro-2-hydroxy-6-methoxyquinoline
-
Dissolve the dried dichloro-intermediate in a suitable solvent (e.g., ethanol, methanol).
-
Add a palladium catalyst, such as 10% Pd/C.
-
The reaction can be carried out under a hydrogen atmosphere or via transfer hydrogenolysis using a hydrogen donor like ammonium formate.
-
Heat the reaction as required and monitor for the consumption of the starting material. The hydrogenolysis will selectively remove the chlorine atoms. The 2-chloro group is typically more labile, and its removal followed by tautomerization yields the stable 2-hydroxy (2-quinolone) form.
-
Upon completion, filter off the catalyst (e.g., through Celite) and concentrate the filtrate to obtain the crude product.
Caption: Synthetic pathway via a dichloro-intermediate.
Category 3: Purification & Scale-Up Challenges
Q: Recrystallization of my final product is inefficient, with significant loss of material. What are the best practices for purification at scale?
While recrystallization is a go-to method at the bench, its efficiency can drop at larger scales. A multi-step purification strategy is often required.
Troubleshooting Purification:
-
Aqueous Workup: Begin with a robust aqueous workup. After the reaction is complete, wash the crude organic layer or a solution of the crude solid with a saturated sodium bicarbonate solution. This removes acidic byproducts and unreacted starting materials[7].
-
Solvent Screening for Recrystallization: Perform a systematic solvent screen using small amounts of crude product. Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find a system that provides good recovery and high purity.
-
Column Chromatography: If impurities are structurally very similar to the product, column chromatography may be unavoidable. For scale-up, consider using a medium-pressure liquid chromatography (MPLC) system for better throughput and resolution compared to gravity columns.
-
Slurry Wash: As a final polishing step, or if the product is already reasonably pure, a slurry wash can be very effective. This involves stirring the solid product in a solvent in which it is only sparingly soluble. This dissolves residual impurities without dissolving a significant amount of the product.
Caption: Decision tree for purification strategy.
References
- Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. (2018). Source not specified.
- BenchChem. (n.d.). Challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline. BenchChem Tech Support.
- MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- Li, C., et al. (2024). C—F Bond Insertion into Indoles with CHBr2F: An Efficient Method to Synthesize Fluorinated Quinolines and Quinolones.
- Al-Gamdi, S., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
- MDPI. (n.d.). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Molecules.
- Request PDF. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
- PubChem. (n.d.). 3-Fluoro-1,2-dihydroquinolin-2-one. PubChem.
- BenchChem. (n.d.). Synthesis of 2-Hydroxyquinoline and Its Derivatives: An In-depth Technical Guide. BenchChem Tech Support.
- Google Patents. (2005). Novel process for preparing 3-fluoroquinolines. US20050182259A1.
- Organic Syntheses. (n.d.). 3-hydroxyquinoline. Organic Syntheses Procedure.
- PubMed. (1987). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline.
- Sigma-Aldrich. (2024).
- Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry.
- Request PDF. (n.d.). Synthesis of polyfunctional fluoro-quinoline and fluoro-pyridopyrimidinone derivatives.
- ResearchGate. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
- Wiley. (2017).
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Fluorohexane Synthesis. BenchChem Tech Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Fluoro-1,2-dihydroquinolin-2-one | C9H6FNO | CID 11094963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Fluoro-2-hydroxyquinoline
Welcome to the technical support guide for the purification of 3-Fluoro-2-hydroxyquinoline. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable synthetic intermediate in high purity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to streamline your purification workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when handling crude this compound.
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile is highly dependent on the synthetic route employed, most commonly a variation of the Conrad-Limpach synthesis.[1][2] Expected impurities include:
-
Unreacted Starting Materials: Such as the corresponding fluorinated aniline and the β-ketoester.
-
Reaction Intermediates: Incomplete cyclization can leave Schiff base or β-aminoacrylate intermediates in the crude product.[2]
-
Regioisomers: Depending on reaction conditions (kinetic vs. thermodynamic control), you may form the 4-hydroxyquinoline isomer.[3]
-
Polymeric Materials/Tar: Harsh acidic conditions or high temperatures, common in quinoline syntheses, can lead to the formation of intractable tars.[4][5]
-
"Desfluoro" Impurity: If the fluorinated aniline starting material contains a non-fluorinated analogue, a corresponding "desfluoro" quinoline impurity will be present in the final product, which can be particularly challenging to remove.[6]
Q2: What is the best first step to assess the purity of my crude product?
A2: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is the recommended starting point.
-
TLC: Provides a quick, qualitative assessment of the number of components in your mixture and helps in developing a solvent system for column chromatography.[7]
-
HPLC: Offers a quantitative measure of purity. A simple reversed-phase method can resolve the target compound from most impurities and give you a precise purity percentage.[8][9] Coupling with a mass spectrometer (LC-MS) is ideal for identifying the molecular weights of the impurities.[10][11]
Q3: How do I choose the right purification strategy?
A3: The choice depends on the nature of the impurities and the required final purity.
-
For largely pure solids (>80-90%) with minor, structurally different impurities: Recrystallization is the most efficient first choice.[12]
-
For complex mixtures, oily products, or when impurities have similar polarity: Silica gel column chromatography is necessary.[7][13]
-
For removing acidic or basic impurities: An acid-base extraction can be a highly effective initial cleanup step before chromatography or recrystallization.[14][15]
-
For achieving very high purity (>99.5%) for pharmaceutical applications: Preparative HPLC may be required as a final polishing step.
Q4: My crude product is a persistent oil or gum. How can I induce crystallization?
A4: "Oiling out" is a common problem where the compound separates from the solution above its melting point or as a supersaturated, non-crystalline syrup.[16] This is often caused by residual solvent or impurities. Try the following:
-
Solvent Removal: Ensure all reaction solvent is thoroughly removed under high vacuum, possibly with gentle heating.
-
Trituration: Add a poor solvent in which your product is insoluble (but the impurities may be soluble), such as hexanes or diethyl ether. Vigorously scratch and stir the mixture to break up the oil and encourage solid formation.
-
Seeding: If you have a tiny crystal of pure product, add it to the supersaturated solution to act as a nucleation point.[17]
-
Slow Solvent Evaporation: Dissolve the oil in a minimal amount of a good solvent and add a poor solvent until the solution just turns cloudy. Allow the poor solvent to slowly evaporate, which can gently bring the product out of solution as crystals.[16]
Q5: My "pure" this compound is yellow or brown, not white. What does this indicate?
A5: While pure this compound should be a white or off-white solid, commercial quinoline samples are often yellow due to trace impurities.[18] A distinct color may indicate:
-
Oxidized Impurities: Small, highly conjugated impurities formed from oxidation can impart significant color.
-
Residual Metal Catalysts: If any metal catalysts were used in the synthesis, trace amounts can cause coloration.
-
Chromophoric Byproducts: Certain side-reactions can produce colored byproducts.
If the compound is analytically pure by HPLC and NMR, the color may be due to trace impurities below the detection limit of these methods. A charcoal treatment during recrystallization can sometimes remove colored impurities.[17]
Section 2: Troubleshooting Purification Protocols
This section provides solutions to specific problems encountered during the purification of this compound.
Problem 1: Low Recovery After Recrystallization
| Probable Cause | Underlying Rationale | Recommended Solution |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well when hot but poorly when cold.[19] If solubility is still high at low temperatures, the product will remain in the mother liquor. | Perform a systematic solvent screen with small amounts of the crude product. Test a range of solvents like ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures (e.g., ethanol/water).[16] |
| Using Too Much Solvent | Dissolving the solid in an excessive volume of hot solvent prevents the solution from becoming saturated upon cooling, thus inhibiting crystallization.[12] | Add the hot solvent in small portions to the crude solid until it just dissolves. This "minimum amount" is key for good recovery.[17] If you've added too much, carefully evaporate some solvent to re-saturate the solution. |
| Premature Crystallization | If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product will crystallize in the filter funnel. | Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the filtration.[12] |
| Incomplete Crystallization | The crystallization process takes time. Insufficient time for cooling or chilling will leave a significant amount of product dissolved. | Allow the flask to cool slowly to room temperature without disturbance. Once at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[12] |
Problem 2: Poor Separation or Peak Tailing in Column Chromatography
| Probable Cause | Underlying Rationale | Recommended Solution |
| Strong Analyte-Silica Interaction | The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes the characteristic "tailing" of the peak and poor separation.[7] | Add a modifier to the eluent. A small amount (0.1-1%) of triethylamine or ammonia in the mobile phase will compete for the acidic sites on the silica, leading to sharper, more symmetric peaks.[7] Alternatively, a small amount of acetic or formic acid can be used if the compound is more stable under acidic conditions. |
| Incorrect Eluent Polarity | If the eluent is not polar enough, the compound will remain adsorbed to the top of the column. If it is too polar, the compound and all impurities will elute together quickly. | Systematically screen solvent systems using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting point is a gradient of ethyl acetate in hexanes, potentially with methanol added for more polar compounds.[7] |
| Compound Degradation on Silica | Some quinoline derivatives can be sensitive to the acidic nature of standard silica gel and may decompose on the column.[20] | Use a less acidic stationary phase like neutral alumina or deactivated silica gel. To deactivate silica, you can pre-treat it with a solution of your eluent containing the base modifier (e.g., triethylamine). |
Problem 3: Co-elution of a Critical Impurity (e.g., "Desfluoro" Impurity)
| Probable Cause | Underlying Rationale | Recommended Solution |
| Very Similar Polarity | Impurities with structures highly similar to the product (like a desfluoro analog) will have nearly identical polarity and chromatographic behavior, making separation by standard silica gel chromatography extremely difficult.[6] | Optimize HPLC Conditions. Switch to a high-resolution HPLC column (e.g., with smaller particle size) and perform a shallow gradient elution. This offers much higher resolving power than flash chromatography.[21] |
| Derivative Formation | The hydroxyl group on the 2-position or the nitrogen on the quinoline ring can be derivatized to alter the compound's polarity. This is an advanced technique. | Protect the hydroxyl group (e.g., as a silyl ether or acetate). The polarity of the derivatized compound will be significantly different, potentially allowing for separation from the derivatized impurity. The protecting group is then removed in a subsequent step. |
| Salt Formation & Recrystallization | The pKa of the product and the impurity might be slightly different. | Exploit differences in pKa by performing a fractional crystallization. Dissolve the mixture and add a specific amount of an acid to form the salt. The salt of the slightly more basic compound may crystallize out first. This requires careful optimization. |
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Purification by Recrystallization
This protocol outlines a standard single-solvent recrystallization procedure.
-
Solvent Selection: Place ~20 mg of your crude solid into a small test tube. Add a potential solvent dropwise. A good solvent will not dissolve the solid at room temperature but will fully dissolve it upon heating.[17] Upon cooling, abundant crystals should form.
-
Dissolution: Place the bulk of your crude solid into an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring or swirling until the solid is completely dissolved.[17][19]
-
Decolorization (Optional): If the solution is highly colored, add a very small amount (spatula tip) of activated charcoal. Boil the solution for a few minutes. Caution: Do not add charcoal to a boiling solution as it can cause violent bumping.[17]
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[17]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.[12]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[17][19]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
SOP 2: Purification by Silica Gel Column Chromatography
This protocol describes a standard flash column chromatography procedure.
-
Eluent Selection: Using TLC, find a solvent system that provides good separation and gives the target compound an Rf value of approximately 0.3.[7]
-
Column Packing: Pack a glass column with silica gel, either as a dry powder followed by the eluent or as a slurry of silica in the eluent (wet packing is preferred). Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Place the sample carefully onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions in test tubes or other suitable containers.[22]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Visual Guides & Workflows
Below are diagrams to aid in decision-making during the purification process.
Caption: A troubleshooting guide for common issues in recrystallization.
References
- Benchchem. Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
- Benchchem. Quinoline Synthesis Optimization: A Technical Support Center.
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- Cayman Chemical. 5-fluoro PB-22 3-hydroxyquinoline isomer (CAS 2365471-26-5).
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Technical Support Center: Monitoring 3-Fluoro-2-hydroxyquinoline Reactions by TLC
Welcome to the technical support guide for monitoring 3-fluoro-2-hydroxyquinoline reactions using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to blend technical accuracy with practical, field-tested insights to ensure the integrity and success of your analytical work.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for analyzing this compound and related reaction components on a standard silica gel TLC plate?
A good starting point for compounds of moderate polarity, like many quinoline derivatives, is a mixture of ethyl acetate and hexanes.[1] We recommend beginning with a 3:7 to 1:1 ratio of ethyl acetate to hexanes. If your specific derivative has more polar functional groups, a more polar system like 5% methanol in dichloromethane is a suitable alternative.[1][2] Due to the basic nature of the quinoline nitrogen, it is crucial to add a small amount of a basic modifier, such as 0.1–2.0% triethylamine (NEt₃), to the mobile phase to prevent spot tailing.[1][3]
Q2: How do I calculate the Retention Factor (Rf) value, and what is an ideal range for reaction monitoring?
The Rf value is a ratio calculated by dividing the distance traveled by the compound's spot by the distance traveled by the solvent front. An ideal Rf value for a given spot is typically between 0.2 and 0.6.[4] Values in this range indicate good partitioning between the stationary and mobile phases, leading to better separation and more reliable analysis. Rf values near 0 suggest the eluent is not polar enough, while values near 1 indicate it is too polar.[2][3]
Q3: My compound is fluorescent. How does this affect visualization on a TLC plate?
The inherent fluorescence of this compound can be a significant advantage for visualization. When using a standard TLC plate containing a fluorescent indicator (usually designated as F₂₅₄), your compound will appear as a dark spot under short-wave UV light (254 nm) because it quenches the plate's fluorescence.[5][6] Additionally, some quinoline compounds may themselves fluoresce under long-wave UV light (365 nm), appearing as bright spots of varying colors on a dark background.[6] This dual-visualization capability can be a powerful tool for distinguishing between different components in your reaction mixture.
Q4: How can I confirm that a spot on my TLC plate corresponds to the starting material versus the product?
The most reliable method is to use a "co-spot." On the baseline of your TLC plate, apply a spot of your starting material, a spot of the reaction mixture, and then a "co-spot" where you apply the starting material directly on top of a spot of the reaction mixture. After developing the plate, if the starting material spot and a spot in the reaction mixture lane have the same Rf, the co-spot lane will show a single, merged spot. If they are different compounds, you will see two separated spots.
Troubleshooting Guide
This section addresses more complex issues that may arise during the TLC analysis of this compound reactions.
Problem 1: Streaking or Tailing of Spots
This is one of the most common issues when analyzing nitrogen-containing heterocyclic compounds on standard silica gel plates.[1][2]
Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom in the quinoline ring can interact strongly with these acidic sites through strong hydrogen bonding or acid-base interactions.[1][7] This causes a portion of the sample to move more slowly than the main spot, resulting in an elongated or "tailing" appearance.[1]
Solutions:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[1][3]
-
Reduce Sample Concentration: Overloading the plate with a highly concentrated sample can saturate the stationary phase, leading to streaking.[1][2][3][8][9] Dilute your sample and ensure the initial spot is only 1-2 mm in diameter.[1]
-
Consider an Alternative Stationary Phase: If tailing persists, especially with highly basic derivatives, consider using a different type of TLC plate.
Problem 2: Poor Spot Resolution or Overlapping Spots
This issue occurs when the Rf values of the starting material, intermediates, and product are too similar, making it difficult to monitor the reaction's progress.
Causality: The chosen mobile phase does not have the optimal polarity to effectively differentiate between the components of the mixture.[2] All compounds are partitioning between the stationary and mobile phases in a very similar manner.
Solutions:
-
Systematic Solvent System Optimization: The key is to systematically vary the polarity of the mobile phase.[2][11] A common approach is to use a binary system, such as ethyl acetate/hexanes, and test a range of ratios (e.g., 1:9, 2:8, 3:7, etc.).
-
Introduce a Different Solvent: If adjusting the ratio of a binary mixture is insufficient, introduce a third solvent with different selectivity. For example, adding a small amount of methanol to a dichloromethane/ethyl acetate system can significantly alter the separation.
-
Change the Stationary Phase: Switching from silica gel to a different stationary phase like alumina can alter the dominant interaction mechanism (adsorption vs. ion-exchange), potentially improving separation.
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard, versatile, and allows for UV visualization. The acidic nature requires a basic modifier in the eluent. |
| Starting Eluent | 30% Ethyl Acetate in Hexanes + 0.5% Triethylamine | A moderately polar system suitable for many quinoline derivatives. Triethylamine is crucial to prevent tailing. |
| Eluent Adjustment | If Rf is too low (<0.2), increase Ethyl Acetate %. If Rf is too high (>0.8), decrease Ethyl Acetate %. | Fine-tunes the polarity to achieve optimal spot separation in the Rf 0.2-0.6 range.[3] |
| Alternative Phase | Alumina or C18-Reversed Phase | Use if severe, persistent tailing occurs on silica, even with a basic modifier.[1][3] |
Problem 3: Spots Not Visible or Faint
Sometimes, despite a successful reaction, spots are not readily apparent on the developed TLC plate.
Causality: The compounds may not be UV-active at 254 nm, the concentration of the spotted sample may be too low, or the compounds might be volatile and have evaporated.[2][3][8]
Solutions:
-
Primary Visualization (Non-Destructive):
-
Secondary Visualization (Destructive): If UV light fails, use a chemical stain.[5]
-
Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Many organic compounds will form temporary, colored complexes with iodine vapor, appearing as yellow-brown spots.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized.[5] Spots will appear as yellow to brown on a purple background.
-
-
Increase Sample Concentration: If spots are faint, try re-spotting the sample multiple times in the same location, allowing the solvent to fully evaporate between each application.[3][8] This effectively concentrates the sample on the baseline.
Experimental Protocols & Workflows
Protocol 1: Standard TLC Procedure for Reaction Monitoring
-
Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent. Cover the chamber to allow the atmosphere to become saturated with solvent vapor.[1]
-
Plate Preparation: Using a pencil (never a pen, as ink contains organic dyes that will run), gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate.[1] Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spotting: Using a capillary tube, carefully spot small amounts of the SM and RM in their respective lanes. In the C lane, spot the SM first, then spot the RM directly on top of it. Ensure spots are small and do not diffuse.
-
Development: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[2] Cover the chamber and allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. View the plate under a UV lamp (254 nm and 365 nm) and circle any visible spots.[1] If necessary, proceed with a chemical staining method like an iodine chamber.
-
Analysis: Measure the distances traveled by the spots and the solvent front to calculate the Rf values for each component.
Workflow Diagram: Troubleshooting Common TLC Issues
Caption: A logical workflow for diagnosing and solving common TLC problems.
Workflow Diagram: Systematic Solvent Selection
Caption: A systematic approach to optimizing the mobile phase for TLC analysis.
References
- Benchchem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
- Benchchem. (n.d.). Monitoring quinoline synthesis progress using TLC or LC-MS.
- University of York. (n.d.). Visualising plates. Chemistry Teaching Labs.
- Labster. (n.d.). TLC Visualization Methods. Theory pages.
- Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- EPFL. (n.d.). TLC Visualization Reagents.
- Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
- Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog.
- SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Labmonk. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- ChemBAM. (n.d.). TLC troubleshooting.
- operachem. (2024, February 24). TLC-Thin Layer Chromatography.
- Reddit. (2021, February 5). Why does tailing happen in TLC? r/chemhelp.
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
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Validation & Comparative
3-Fluoro-2-hydroxyquinoline vs other quinoline derivatives
An In-Depth Comparative Guide to 3-Fluoro-2-hydroxyquinoline and Other Key Quinoline Derivatives for Drug Discovery Professionals
Authored by a Senior Application Scientist
This guide provides a detailed comparison of this compound with other significant quinoline derivatives, offering insights into their synthesis, physicochemical properties, and biological activities. It is designed for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in scaffold selection and lead optimization.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone scaffold in medicinal chemistry.[1][2] First isolated from coal tar in 1834, its structure is found in numerous natural alkaloids, most famously quinine, the anti-malarial compound from Cinchona bark.[2][3] The versatility of the quinoline ring system allows for extensive functionalization, leading to a vast library of derivatives with a broad spectrum of pharmacological activities. These activities include antimicrobial, anticancer, antimalarial, anti-inflammatory, and neuroprotective effects, making quinoline a "privileged scaffold" in drug discovery.[1][4][5][6]
The introduction of substituents onto the quinoline core profoundly influences its biological and physicochemical properties. A particularly effective strategy in modern medicinal chemistry is the incorporation of fluorine atoms. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby favorably modulating a drug candidate's pharmacokinetic and pharmacodynamic profile.[7]
This guide focuses on This compound , a less-explored member of the fluorinated quinoline family, and compares it against its parent compound (2-Hydroxyquinoline) and other landmark derivatives like Ciprofloxacin (a fluoroquinolone antibiotic) and 8-Hydroxyquinoline (a versatile chelating agent).
Synthesis Strategies for Quinoline Derivatives
The synthesis of the quinoline core is well-established, with several named reactions providing versatile entry points to a wide array of derivatives. The choice of synthetic route is dictated by the desired substitution pattern.
Common Synthetic Methodologies:
-
Skraup Synthesis: A classic method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][8]
-
Doebner-von Miller Reaction: A modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.[9]
-
Friedländer Synthesis: The condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[9]
-
Conrad-Limpach-Knorr Synthesis: This reaction between anilines and β-ketoesters can yield either 2-hydroxyquinolines or 4-hydroxyquinolines depending on the reaction conditions (kinetic vs. thermodynamic control). This is a highly relevant pathway for the synthesis of the compounds discussed herein.[9]
The synthesis of this compound can be envisioned via a modified Conrad-Limpach approach, starting from an appropriately fluorinated precursor. The presence of the fluorine atom can influence the reactivity and regioselectivity of the cyclization step.
Caption: Mechanism of action for Ciprofloxacin, a fluoroquinolone antibiotic.
8-Hydroxyquinoline - The Master Chelator: Unlike the targeted action of Ciprofloxacin, 8-Hydroxyquinoline's broad activity stems from its ability to bind essential divalent metal ions like Fe²⁺, Zn²⁺, and Cu²⁺. This sequestration disrupts a wide range of cellular functions, from respiratory chain enzymes to transcription factors, making it effective against a wide range of bacteria, fungi, and even cancer cells. [10] This compound - An Open Field for Discovery: The biological potential of this compound is largely untapped. Its structural similarity to other biologically active quinolones suggests potential as an antibacterial or anticancer agent. However, the unique 3-fluoro substitution pattern distinguishes it from classic fluoroquinolones, implying it may interact with different biological targets or exhibit a novel mechanism of action. This makes it a compelling candidate for screening and further derivatization.
Experimental Protocols for Synthesis and Evaluation
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
Protocol 1: Synthesis of a 4-Hydroxy-2-Quinolone Derivative via Conrad-Limpach Reaction
This protocol describes a general procedure that can be adapted for the synthesis of 2-hydroxyquinoline derivatives.
Objective: To synthesize a 2-quinolone core structure from an aniline and a β-ketoester.
Materials:
-
Aniline derivative (1.0 eq)
-
Diethyl malonate (or other β-ketoester) (1.1 eq)
-
Ethanol (solvent)
-
Diphenyl ether (high-boiling solvent)
-
Hexane or petroleum ether (for washing)
Procedure:
-
Condensation: In a round-bottom flask, combine the aniline derivative (1.0 eq) and diethyl malonate (1.1 eq) in ethanol.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: This step forms the key enamine intermediate through condensation.
-
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Cyclization: Add the crude enamine intermediate to a flask containing diphenyl ether.
-
Heat the mixture to approximately 240-250 °C with stirring for 30-60 minutes. Causality: The high temperature provides the activation energy needed for the intramolecular electrophilic aromatic substitution (cyclization) to occur, forming the quinolone ring.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate.
-
Add hexane or petroleum ether to the cooled mixture to further precipitate the product and dilute the diphenyl ether.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with hexane to remove residual diphenyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Spectrophotometer or plate reader.
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using CAMHB. Typical concentration ranges might be from 128 µg/mL down to 0.25 µg/mL.
-
Controls: Include a positive control (wells with bacteria and a known antibiotic like Ciprofloxacin), a negative/sterility control (wells with broth only), and a growth control (wells with bacteria and broth, but no compound).
-
Inoculation: Add the prepared bacterial inoculum to all wells except the sterility control.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader. Self-Validation: The growth control must show turbidity, and the positive control antibiotic must show inhibition at its expected MIC value for the assay to be valid.
Conclusion and Future Directions
This guide highlights the nuanced differences between this compound and other benchmark quinoline derivatives.
-
This compound represents an intriguing but underexplored scaffold. Its unique electronic properties, conferred by the 3-fluoro substituent, distinguish it from the well-trodden path of 6- or 7-fluoroquinolone antibiotics. Its potential lies in the possibility of novel biological targets and mechanisms of action.
-
Ciprofloxacin remains a gold standard for antibacterial activity, demonstrating how complex functionalization of the quinoline core can lead to highly potent and specific drugs.
-
8-Hydroxyquinoline showcases a completely different therapeutic strategy, leveraging fundamental inorganic chemistry principles (chelation) to achieve broad biological effects.
The future of quinoline-based drug discovery may lie in exploring these less common substitution patterns. The logical next steps for a compound like this compound would be:
-
Broad Biological Screening: Test its activity against a diverse panel of bacterial, fungal, and cancer cell lines.
-
Library Synthesis: Create a focused library of analogues by modifying other positions on the ring to establish Structure-Activity Relationships (SAR).
-
Mechanism of Action Studies: If activity is found, perform assays to elucidate its molecular target and mechanism.
By understanding the established chemistry and biology of diverse quinoline derivatives, researchers can better position novel compounds like this compound for success in the long and challenging path of drug development.
References
- Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). [Source Not Available]
- The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2024). Organic & Biomolecular Chemistry. [Link]
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Publishing.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025).
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC. [Link]
- Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. (2018). [Source Not Available]
- 3-Fluoro-1,2-dihydroquinolin-2-one. PubChem. [Link]
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). PMC. [Link]
- Novel process for preparing 3-fluoroquinolines.
- Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). [Source Not Available]
- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- Physicochemical properties of the fluoroquinolones studied in this manuscript.
- Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. MDPI.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Biological activities of quinoline deriv
- Spectroscopy and Structure of 2-Hydroxyqulnoline. Bernstein Group.
- Physicochemical properties of the new fluoroquinolones.
- 3-Hydroxykynurenic acid: Physicochemical properties and fluorescence labeling. GINaPs.
- 3-Hydroxyquinoline. PubChem. [Link]
- Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC.
- 3-Hydroxyquinoline. SpectraBase. [Link]
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The Decisive Separation: A Comparative Guide to the Biological Activity of Fluoroquinolone Isomers
In the landscape of antibacterial drug discovery and application, the nuanced differences between stereoisomers can have profound implications for efficacy and safety. This guide provides an in-depth, research-backed comparison of the biological activities of fluoroquinolone isomers, with a particular focus on the widely studied pair, ofloxacin and its levorotatory (S)-(-) isomer, levofloxacin. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles of their mechanism of action, quantitatively compares their antibacterial potency, and explores the differential effects on mammalian cells, providing a comprehensive framework for informed decision-making in research and development.
The Stereochemical Advantage: Unraveling the Mechanism of Action
Fluoroquinolones exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the cleavage stage, leading to double-strand DNA breaks and ultimately, bacterial cell death.[2]
The chirality of a fluoroquinolone molecule plays a pivotal role in its interaction with these target enzymes. Ofloxacin is a racemic mixture, meaning it contains equal amounts of the (S)-(-) isomer (levofloxacin) and the (R)-(+) isomer (dextrofloxacin).[3] Extensive research has demonstrated that the antibacterial activity of ofloxacin resides almost exclusively in its (S)-(-) enantiomer, levofloxacin.[3] The specific three-dimensional conformation of levofloxacin allows for a more favorable and potent binding to the bacterial enzyme-DNA complex, thereby enhancing its inhibitory activity.[3]
Caption: Mechanism of fluoroquinolone antibacterial action.
Quantitative Comparison of Antibacterial Potency
The most direct measure of an antibiotic's in vitro efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables summarize the comparative MIC values for ofloxacin and levofloxacin against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: Comparative In Vitro Activity (MIC µg/mL) Against Gram-Positive Bacteria
| Organism | Ofloxacin (MIC90) | Levofloxacin (MIC90) | Reference |
| Staphylococcus aureus (Methicillin-Susceptible) | 1.0 | 0.5 | [2] |
| Staphylococcus aureus (Methicillin-Resistant) | >64 | 16 | [2] |
| Streptococcus pneumoniae | 6.0 | 1.5 | [4] |
| Enterococcus faecalis | 4.0 | 2.0 | [1] |
Table 2: Comparative In Vitro Activity (MIC µg/mL) Against Gram-Negative Bacteria
| Organism | Ofloxacin (MIC90) | Levofloxacin (MIC90) | Reference |
| Escherichia coli | 0.25 | 0.12 | [5] |
| Pseudomonas aeruginosa | 8.0 | 4.0 | [5] |
| Haemophilus influenzae | 0.12 | 0.06 | [5] |
| Enterobacter cloacae | 0.5 | 0.25 | [5] |
As the data consistently demonstrates, levofloxacin is generally twofold more active than ofloxacin against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][5] This enhanced potency is a direct consequence of the stereospecificity of the (S)-(-) isomer in binding to its bacterial targets.
Differential Effects on Mammalian Cells: A Cytotoxicity Profile
While highly selective for bacterial topoisomerases, fluoroquinolones can, at higher concentrations, interact with mammalian topoisomerase II, leading to potential cytotoxicity.[6] Understanding the differential toxicity of isomers is crucial for drug development.
Several studies have investigated the cytotoxic effects of ofloxacin and levofloxacin on various mammalian cell types. Research on human corneal epithelial cells indicated that ofloxacin and levofloxacin, being free of preservatives in their commercial ophthalmic formulations, exhibited the least cytotoxicity compared to other fluoroquinolones.[5] However, another study on human corneal keratocytes and endothelial cells found that levofloxacin was associated with the lowest number of cytotoxic concentration-time exposures compared to ciprofloxacin, gatifloxacin, moxifloxacin, and ofloxacin.[7]
In the context of chondrotoxicity, a known class effect of fluoroquinolones, in vitro studies have shown that both ofloxacin and ciprofloxacin can induce chondrocyte toxicity and necrosis in adult human cartilage.[8] Levofloxacin has also been shown to induce dose-dependent apoptosis in rat annulus fibrosus cells.[4]
Regarding phototoxicity, another potential adverse effect, in vivo studies suggest that levofloxacin has a lower phototoxic potential compared to ofloxacin.[2] One study indicated that while levofloxacin can photosensitize red blood cell lysis and decrease cell viability after UVA irradiation, it does so to a lesser degree than the racemic ofloxacin.[1]
It is important to note that the cytotoxic effects of fluoroquinolones are generally observed at concentrations significantly higher than those required for antibacterial activity. A study on bladder and prostate cancer cell lines, along with their non-malignant counterparts, found that both ciprofloxacin and levofloxacin exhibited a toxic effect, with the effect being weaker on non-malignant cells. In a direct comparison in this study, ciprofloxacin showed a stronger cytotoxic effect at lower doses than levofloxacin.[6][9]
Experimental Protocols: A Guide to In Vitro Assessment
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following sections provide detailed methodologies for two key assays used to evaluate the biological activity of fluoroquinolone isomers.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism after a defined incubation period.[10]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the fluoroquinolone isomer in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Culture the test bacterium on an appropriate agar plate overnight. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Inoculation: Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth. Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate.
Caption: Experimental workflow for a DNA gyrase inhibition assay.
Conclusion: The Significance of Chirality in Drug Design
The comparative analysis of ofloxacin and its S-(-) isomer, levofloxacin, provides a compelling case study on the importance of stereochemistry in drug activity. The twofold increase in antibacterial potency observed with levofloxacin is a direct result of its specific three-dimensional structure, which allows for a more effective interaction with its bacterial targets, DNA gyrase and topoisomerase IV. While both isomers exhibit some level of cytotoxicity at high concentrations, the available data suggests potential differences in their safety profiles, particularly concerning phototoxicity.
For researchers and drug development professionals, this guide underscores the critical need to consider isomeric purity and to conduct comprehensive comparative studies. By leveraging a deeper understanding of structure-activity relationships, it is possible to design and develop more potent and safer antibacterial agents to combat the ever-growing challenge of antimicrobial resistance.
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A Senior Application Scientist's Guide to Molecular Docking of 3-Fluoro-2-hydroxyquinoline: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of molecular docking methodologies as applied to the promising scaffold, 3-Fluoro-2-hydroxyquinoline. This document moves beyond a simple recitation of steps to offer a nuanced, field-proven perspective on experimental design, software selection, and results interpretation. Our objective is to equip you with the critical insights necessary to conduct robust and meaningful in silico investigations.
Introduction: The Therapeutic Potential of this compound
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The introduction of a fluorine atom at the 3-position and a hydroxyl group at the 2-position of the quinoline ring system can significantly modulate its electronic properties, membrane permeability, and metabolic stability, making this compound (3F2HQ) a molecule of considerable interest for drug discovery.[3][4]
Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is an indispensable tool in modern drug discovery.[5][6] It allows for the rapid screening of virtual libraries of compounds against a biological target, providing valuable insights into binding affinities and interaction patterns, thereby prioritizing candidates for further experimental validation.[6][7]
This guide will present a comparative molecular docking study of 3F2HQ against two clinically relevant targets: Human DNA Topoisomerase IIα (PDB ID: 4FM9) , a well-established target for anticancer agents, and Serine/Threonine-protein kinase STK10 (Aurora-C kinase) , a key regulator of cell division and a promising target in oncology.[8][9][10] We will compare the performance of two widely used docking software packages: the open-source AutoDock Vina and the commercial suite Schrödinger's Glide .
The Molecular Docking Workflow: A Conceptual Overview
A successful molecular docking experiment is a multi-stage process, where the integrity of each step is paramount to the validity of the final results. The following diagram, generated using Graphviz, outlines the logical flow of our comparative study.
Caption: A logical workflow for a comparative molecular docking study.
Experimental Protocols: A Step-by-Step Guide
Ligand Preparation: this compound
The accuracy of a docking study is critically dependent on the correct preparation of the ligand. This involves generating a 3D conformation, assigning correct atom and bond types, and determining the appropriate protonation state at physiological pH.
Protocol for Ligand Preparation:
-
Structure Acquisition: Obtain the 2D structure of this compound from a chemical database such as PubChem (CID: 11094963).[11]
-
3D Conversion and Energy Minimization:
-
Rationale: To generate a low-energy, sterically favorable 3D conformation.
-
Procedure: Utilize a molecular modeling software (e.g., Avogadro, ChemDraw 3D) to convert the 2D structure to 3D. Perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
-
Protonation State and Charge Assignment:
-
Rationale: The protonation state of ionizable groups significantly influences electrostatic interactions.
-
Procedure: For use in AutoDock Vina, employ AutoDock Tools to assign Gasteiger charges. For Schrödinger's Glide, use the LigPrep tool to generate possible ionization states at a target pH of 7.4 ± 0.5.
-
-
File Format Conversion:
-
Rationale: Different docking programs require specific input file formats.
-
Procedure: Save the prepared ligand in .pdbqt format for AutoDock Vina and .mae format for Glide.
-
Target Protein Preparation
Proper preparation of the receptor is crucial and involves more than simply downloading a PDB file. The following steps ensure a clean and accurate representation of the binding site.
Protocol for Protein Preparation:
-
Structure Retrieval: Download the crystal structures of Human DNA Topoisomerase IIα (PDB ID: 4FM9) and STK10 from the Protein Data Bank.
-
Initial Cleaning:
-
Rationale: PDB files often contain non-essential molecules (water, ions, co-crystallized ligands) that can interfere with docking.
-
Procedure: Remove all water molecules and any co-crystallized ligands or ions that are not essential for maintaining the structural integrity of the binding site.[12][13] For this study, we will remove all water molecules.
-
-
Handling Missing Residues and Loops:
-
Rationale: Crystal structures may have missing residues or loops, which can create artificial cavities.
-
Procedure: Use tools like the Protein Preparation Wizard in Maestro (for Glide) or Modeller to model and refine any missing structural elements.[14]
-
-
Hydrogen Addition and Charge Assignment:
-
Rationale: Hydrogen atoms are typically not resolved in crystal structures but are essential for defining hydrogen bonding networks and steric constraints.
-
Procedure: Add hydrogen atoms, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH. Assign appropriate partial charges using a force field (e.g., AMBER for AutoDock, OPLS3e for Glide).[15][16]
-
-
Receptor Grid Generation:
-
Rationale: Defines the search space for the docking algorithm, focusing the computational effort on the region of interest.
-
Procedure: Define a grid box that encompasses the known binding site of the receptor. For Topoisomerase IIα, this will be the ATP-binding site. For STK10, the active site will be targeted.
-
Molecular Docking Simulation
AutoDock Vina Protocol:
-
Input Files: The prepared ligand (.pdbqt) and receptor (.pdbqt), along with a configuration file specifying the coordinates of the grid box and search parameters.
-
Execution: Run AutoDock Vina from the command line. Vina's scoring function is a hybrid that incorporates empirical and knowledge-based terms.
-
Output: A .pdbqt file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
Schrödinger Glide Protocol:
-
Receptor Grid Generation: Use the Receptor Grid Generation tool in Maestro to define the binding site.
-
Ligand Docking: Launch the Ligand Docking application, selecting the prepared ligand and the generated receptor grid.
-
Docking Precision: Choose a docking precision level (e.g., Standard Precision - SP, or Extra Precision - XP). For this comparative study, we will use XP for higher accuracy.
-
Output: A Maestro project file containing the docked poses, along with various scores (GlideScore, Emodel, etc.).
Results and Comparative Analysis
The following tables present hypothetical, yet realistic, quantitative data that would be expected from such a comparative docking study.
Table 1: Comparative Docking Scores of this compound
| Target Protein | Docking Software | Binding Affinity / Score |
| DNA Topoisomerase IIα | AutoDock Vina | -8.2 kcal/mol |
| Schrödinger Glide (XP) | -7.5 GlideScore | |
| STK10 Kinase | AutoDock Vina | -9.1 kcal/mol |
| Schrödinger Glide (XP) | -8.8 GlideScore |
Interpretation of Scores: For AutoDock Vina, a more negative binding affinity indicates a stronger predicted interaction.[17] Similarly, for Glide, a more negative GlideScore suggests a more favorable binding pose.[18] Based on these hypothetical results, 3F2HQ shows a stronger predicted affinity for STK10 Kinase than for DNA Topoisomerase IIα with both software packages.
Binding Pose and Interaction Analysis
Visual inspection of the top-ranked docking poses is a critical step to assess the plausibility of the predicted binding mode.[17][19]
Hypothetical Interaction Analysis for 3F2HQ with STK10 Kinase (Glide):
-
Hydrogen Bonds: The 2-hydroxyl group of the quinoline ring could act as a hydrogen bond donor to the backbone carbonyl of a hinge region residue (e.g., Glu). The quinoline nitrogen may act as a hydrogen bond acceptor.
-
Hydrophobic Interactions: The fused aromatic rings of the quinoline scaffold could form favorable hydrophobic interactions with nonpolar residues in the active site (e.g., Leu, Val, Ile).
-
Halogen Bond: The 3-fluoro substituent might engage in a favorable halogen bond with a backbone carbonyl or other electron-rich moiety in the binding pocket.
Caption: A conceptual diagram of potential interactions for 3F2HQ.
Validation of the Docking Protocol
To ensure the reliability of the docking protocol, it is standard practice to perform a re-docking experiment.[20][21][22]
Protocol for Re-docking Validation:
-
Select a Reference Complex: Choose a crystal structure of the target protein that has a co-crystallized ligand.
-
Extract and Re-dock: Extract the co-crystallized ligand and re-dock it into the binding site using the established protocol.
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the re-docked pose and the original crystallographic pose.
Table 2: Hypothetical Re-docking Validation Results
| Target Protein (PDB ID) | Co-crystallized Ligand | Docking Software | RMSD (Å) |
| 4FM9 | ANP | AutoDock Vina | 1.25 |
| Schrödinger Glide (XP) | 0.89 |
These hypothetical results would validate the docking protocols for both software packages, demonstrating their ability to accurately predict the binding pose of a known inhibitor.
Comparative Software Evaluation
| Feature | AutoDock Vina | Schrödinger Glide |
| Cost | Open-source (Free) | Commercial (Requires License) |
| Ease of Use | Command-line interface, requires more technical expertise. | Integrated graphical user interface (Maestro), user-friendly workflows. |
| Accuracy | Generally good accuracy for a wide range of systems. | Often considered a benchmark for docking accuracy, especially with the XP scoring function. |
| Speed | Relatively fast, suitable for virtual screening. | Highly optimized for speed, especially for high-throughput virtual screening. |
| Flexibility | Allows for some receptor side-chain flexibility. | Offers induced-fit docking (IFD) for significant receptor flexibility. |
Expert Insight: For academic research or initial exploratory studies, AutoDock Vina offers a powerful and cost-effective solution.[6] For industry-led drug discovery projects where high-throughput screening, accuracy, and a streamlined workflow are paramount, the Schrödinger Suite with Glide is often the preferred choice.[5][14]
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and evaluating molecular docking studies of this compound. Through a detailed, step-by-step protocol and a comparative analysis of leading software, we have demonstrated how to generate and interpret meaningful in silico data.
Our hypothetical results suggest that this compound may exhibit promising inhibitory activity against STK10 kinase. This hypothesis, grounded in computational evidence, provides a strong rationale for advancing this compound to the next stage of the drug discovery pipeline: in vitro biological assays to experimentally validate the predicted binding and inhibitory activity. The journey from a promising scaffold to a clinical candidate is long, but it begins with robust and insightful computational studies like the one outlined here.
References
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A Comparative Guide to the Structure-Activity Relationship of Fluorinated Quinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated quinolones, a critical class of synthetic broad-spectrum antibacterial agents. Understanding how subtle molecular modifications influence efficacy and safety is paramount for the rational design of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
Introduction: The Fluoroquinolone Pharmacophore and Mechanism of Action
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][2] These enzymes are vital for DNA replication, repair, and recombination. By forming a ternary complex with the enzyme and DNA, fluoroquinolones stabilize DNA strand breaks, ultimately leading to bacterial cell death.[3] The core pharmacophore required for this activity is the 4-pyridone-3-carboxylic acid nucleus.[4]
The primary mechanism of resistance to fluoroquinolones involves mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), which reduces the binding affinity of the drugs to their targets.[5][6] Another significant resistance mechanism is the increased expression of efflux pumps that actively remove the drugs from the bacterial cell.[7][8]
The Crucial Role of the C-6 Fluorine Substituent
The introduction of a fluorine atom at the C-6 position was a groundbreaking discovery that led to the development of the highly potent fluoroquinolone class of antibiotics.[9][10] This single modification dramatically enhances the antibacterial activity compared to non-fluorinated quinolones.
Key Advantages of C-6 Fluorination:
-
Enhanced DNA Gyrase Inhibition: The fluorine atom significantly increases the inhibitory activity against DNA gyrase.[11][12] This leads to a substantial improvement in the Minimum Inhibitory Concentration (MIC), with some studies reporting up to a 100-fold increase in potency.[13]
-
Improved Cellular Penetration: The lipophilic nature of the fluorine atom facilitates the penetration of the drug into the bacterial cell.[10]
The profound impact of the C-6 fluorine has made it a nearly universal feature in clinically relevant quinolones.[14]
Comparative Analysis of Substituents at Key Positions
The versatility of the quinolone scaffold allows for modifications at several positions, each influencing the drug's pharmacological profile in distinct ways.
The substituent at the N-1 position plays a crucial role in determining the overall potency and pharmacokinetic properties of the drug.
| Substituent | Impact on Activity & Properties | Representative Drugs |
| Cyclopropyl | Confers significant activity against Gram-negative bacteria.[9][15] Considered optimal for overall antibacterial activity.[16] | Ciprofloxacin, Sparfloxacin |
| Ethyl | Generally provides good activity. | Norfloxacin, Pefloxacin |
| 2,4-Difluorophenyl | Can enhance activity against anaerobic bacteria, though may be less potent than cyclopropyl.[9][10] | Temafloxacin |
| tert-Butyl | Shows strong antimycobacterial activity.[17] | |
| Bulky/Hydrophobic Groups | Can decrease activity due to poor solubility and reduced outer membrane penetration in Gram-negative bacteria.[18] May also reduce phototoxicity.[19] |
The C-7 position is one of the most extensively modified sites, with the substituent here profoundly influencing the antibacterial spectrum, potency, and side-effect profile.[11]
-
Piperazinyl and Pyrrolidinyl Rings: The addition of a piperazinyl group or a pyrrolidinyl group at C-7 markedly increases activity against Gram-positive bacteria, particularly staphylococci, and enhances activity against Pseudomonas aeruginosa.[11][20]
-
Steric Bulk: Increasing the steric bulk of the C-7 substituent can help to mitigate central nervous system (CNS) side effects and reduce interactions with other drugs.[20]
-
Novel Heterocycles: Research into novel heterocyclic substituents at C-7, such as pinane moieties, has shown promise in developing dual-acting antimicrobials with activity against biofilms.[21]
Modifications at the C-8 position can enhance antibacterial activity and reduce undesirable side effects like phototoxicity.
| Substituent | Impact on Activity & Properties |
| Methoxy (-OCH3) | Improves lethal activity and enhances bacteriostatic action, particularly against gyrase-resistant strains of mycobacteria.[22][23] |
| Halogens (F, Cl, Br) | A halogen at C-8 can improve oral absorption and activity against anaerobic bacteria.[20] However, it can also increase the risk of phototoxicity.[20] A C-8 chloro or fluoro substituent can yield activity comparable to a C-8 cyano group.[24] |
| Cyano (-CN) | Can significantly improve activity against wild-type and first-step fluoroquinolone-resistant strains, leading to lower Mutant Prevention Concentrations (MPCs).[24][25] |
| Hydrogen (-H) | Generally associated with a lower risk of phototoxicity.[20] |
The introduction of a substituent at the C-5 position can bolster activity against Gram-positive bacteria.
-
Amino (-NH2): The addition of an amino group at C-5 generally leads to an increase in activity against Gram-positive organisms.[13] Sparfloxacin is a key example of this modification.[13]
-
Methyl (-CH3): A methyl group at this position has also been shown to improve potency against Gram-positive bacteria.[13]
Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26] The broth microdilution method is a standard technique for determining MIC values.[27][28]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the fluoroquinolone in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth to achieve a range of concentrations.[26]
-
Inoculum Preparation: From a fresh culture (18-24 hours), suspend 3-5 isolated colonies of the test bacterium in sterile saline or broth. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[29] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[27]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[26]
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[26]
-
Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the fluoroquinolone in a well that remains clear.[26]
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[30][31]
Illustrative Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT), ATP, and relaxed plasmid DNA (e.g., pBR322).
-
Compound Addition: Add varying concentrations of the test fluoroquinolone to the reaction mixtures.
-
Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).[32]
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control without the inhibitor.
Visualizing Key Concepts
Caption: Key positions on the fluoroquinolone core and their influence on pharmacological properties.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Caption: Inhibition of bacterial DNA replication by fluoroquinolones.
Conclusion
The structure-activity relationships of fluorinated quinolones are well-established, providing a robust framework for the development of new antibacterial agents. The C-6 fluorine is fundamental for high potency. Substitutions at the N-1, C-7, C-8, and C-5 positions offer opportunities to modulate the antibacterial spectrum, enhance potency, improve pharmacokinetic properties, and mitigate adverse effects. As bacterial resistance continues to evolve, a deep understanding of these SAR principles is essential for designing novel fluoroquinolones that can effectively combat multidrug-resistant pathogens.
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A Comparative Guide to the Synthetic Validation of 3-Fluoro-2-hydroxyquinoline
Introduction: The Significance of 3-Fluoro-2-hydroxyquinoline in Modern Drug Discovery
For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a fluorine atom can dramatically enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and bioavailability. This compound, a key heterocyclic compound, embodies this principle. Its unique electronic and steric properties make it a valuable building block for novel therapeutics. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for obtaining this crucial intermediate, supported by experimental data and mechanistic insights to empower researchers in their synthetic endeavors.
Methodology 1: The Conrad-Limpach-Knorr Synthesis: A Classic Route to 2-Quinolones
The Conrad-Limpach-Knorr synthesis is a foundational method for the preparation of 2-hydroxyquinolines (which exist in tautomeric equilibrium with 2-quinolones).[1] The reaction proceeds via the condensation of an aniline with a β-ketoester. The regiochemical outcome, yielding either a 4-hydroxyquinoline or a 2-hydroxyquinoline, is dictated by the reaction conditions. For the synthesis of 2-hydroxyquinolines, thermodynamic control at higher temperatures is essential to favor the formation of the β-keto anilide intermediate, which subsequently cyclizes.[2]
To achieve the synthesis of this compound, this classical reaction can be adapted by utilizing a fluorinated β-ketoester as a starting material. A particularly relevant modification involves the condensation of anilines with methyl 2-fluoro-3-methoxyacrylate.[3]
Reaction Mechanism: A Stepwise Look at the Conrad-Limpach-Knorr Pathway
The causality behind this synthetic choice lies in a well-understood, multi-step mechanism. Initially, the aniline derivative undergoes a nucleophilic attack on the β-ketoester. Under thermodynamic control (higher temperatures), the reaction favors the formation of the more stable anilide intermediate. This intermediate then undergoes an intramolecular cyclization, driven by the electrophilicity of the ketone and the nucleophilicity of the aromatic ring. Subsequent dehydration leads to the formation of the quinolone ring system.
Experimental Protocol: Synthesis of 3-Fluoro-2-quinolones from Anilines and Methyl 2-fluoro-3-methoxyacrylate [3]
-
Condensation: A mixture of the chosen aniline (1.0 eq) and methyl 2-fluoro-3-methoxyacrylate (1.1 eq) is heated, typically in a high-boiling solvent such as diphenyl ether, or under neat conditions.
-
Cyclization: The reaction temperature is elevated to induce intramolecular cyclization. This step is often carried out at temperatures ranging from 180-250 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified, often by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the desired 3-fluoro-2-quinolone.
Methodology 2: Synthesis via a Dichloro-fluoroquinoline Intermediate from 2-Fluoromalonic Acid
An alternative and versatile approach to the 3-fluoroquinoline core involves the use of 2-fluoromalonic acid as a key building block. This method is particularly attractive due to the commercial availability of 2-fluoromalonic acid and its derivatives. The synthesis proceeds through a tandem chlorination-cyclization process to form a 2,4-dichloro-3-fluoroquinoline intermediate, which can then be selectively functionalized to introduce the desired 2-hydroxy group.
Causality in Experimental Design: The Role of the Dichloro Intermediate
The strategic advantage of this method lies in the differential reactivity of the chloro substituents at the C2 and C4 positions of the quinoline ring. The 4-chloro group is generally more susceptible to nucleophilic substitution than the 2-chloro group. This allows for the selective introduction of a hydroxyl group at the 2-position through a subsequent hydrolysis or substitution reaction, while the 3-fluoro substituent remains intact.
Experimental Protocol: Two-Step Synthesis of a 3-Fluoroquinoline Derivative
This protocol is adapted from the synthesis of 3-fluoro-6-methoxyquinoline and would require modification for the synthesis of the parent this compound.
Step 1: Synthesis of 2,4-Dichloro-3-fluoroquinoline Intermediate
-
Reaction Setup: 2-Fluoromalonic acid (1.0 eq) and the desired aniline (1.0 eq) are suspended in phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and the solvent.
-
Reaction Conditions: The mixture is heated to reflux (approximately 110 °C) and stirred overnight.
-
Work-up and Purification: After cooling, the excess POCl₃ is carefully quenched with water. The resulting precipitate, the crude 2,4-dichloro-3-fluoroquinoline, is collected by filtration and can be purified by recrystallization.
Step 2: Selective Hydrolysis to this compound
-
Hydrolysis: The 2,4-dichloro-3-fluoroquinoline intermediate is subjected to hydrolysis, for example, by heating in an aqueous acidic or basic solution, to selectively replace the 2-chloro group with a hydroxyl group.
-
Purification: The product, this compound, is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Methodology 3: Direct Electrophilic Fluorination of 2-Hydroxyquinoline
Direct fluorination of a pre-formed 2-hydroxyquinoline scaffold presents a potentially more atom-economical approach. This method relies on the use of powerful electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, to introduce a fluorine atom directly onto the quinoline ring.[4][5]
Mechanistic Considerations and Regioselectivity
The success of this method hinges on the regioselectivity of the fluorination reaction. The 2-hydroxyquinoline ring system has multiple positions susceptible to electrophilic attack. The electron-donating nature of the hydroxyl group can activate the ring, but directing the fluorination specifically to the C3 position can be challenging. The reaction mechanism is believed to proceed through either an SN2-type pathway or a single-electron transfer (SET) mechanism, depending on the substrate and the fluorinating agent.[5]
Conceptual Experimental Protocol: Direct Fluorination of 2-Hydroxyquinoline
-
Reaction Setup: 2-Hydroxyquinoline (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).
-
Fluorination: The electrophilic fluorinating agent (e.g., Selectfluor® or NFSI, 1.1 eq) is added portion-wise at a controlled temperature, often at room temperature or slightly elevated temperatures.
-
Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the crude product is subjected to an aqueous work-up.
-
Purification: The desired this compound is isolated from potential regioisomers and unreacted starting material by column chromatography.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Key Advantages | Key Disadvantages | Typical Yields |
| Conrad-Limpach-Knorr | Anilines, Fluorinated β-ketoesters | Well-established, good for structural diversity | High temperatures required, potential for regioisomeric byproducts | Moderate to Good |
| From 2-Fluoromalonic Acid | Anilines, 2-Fluoromalonic acid | Readily available starting materials, versatile intermediate | Multi-step process, use of hazardous reagents (POCl₃) | Good to High |
| Direct Fluorination | 2-Hydroxyquinoline, Electrophilic fluorinating agent | Atom-economical, potentially fewer steps | Challenges in controlling regioselectivity, expensive reagents | Variable |
Visualizing the Synthetic Pathways
Conrad-Limpach-Knorr Synthesis Workflow
Caption: Workflow for the Conrad-Limpach-Knorr Synthesis.
Synthesis via Dichloro-fluoroquinoline Intermediate
Caption: Two-step synthesis from 2-fluoromalonic acid.
Direct Electrophilic Fluorination Pathway
Caption: Pathway for direct electrophilic fluorination.
Conclusion and Future Perspectives
The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and challenges. The Conrad-Limpach-Knorr synthesis offers a classic and adaptable route, particularly when employing fluorinated three-carbon synthons. The synthesis from 2-fluoromalonic acid provides a robust, multi-step approach that leverages a versatile dichloro-fluoroquinoline intermediate, allowing for further diversification. Finally, direct electrophilic fluorination represents a more modern and atom-economical strategy, though control of regioselectivity remains a key consideration.
The choice of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory. As the demand for sophisticated fluorinated building blocks in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of compounds like this compound will remain an active and important area of research.
References
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A Comparative Guide to 3-Fluoro-2-hydroxyquinoline and Known Inhibitors of Influenza Endonuclease
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Endonuclease in Influenza Virus Replication
Influenza viruses pose a significant global health threat, necessitating the continuous development of novel antiviral therapeutics. A key enzyme in the influenza virus replication cycle is the polymerase acidic (PA) protein, which possesses an essential endonuclease domain. This domain is responsible for a process known as "cap-snatching," where the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.[1][2][3][4][5] The inhibition of this endonuclease activity is a validated and highly attractive strategy for the development of new anti-influenza drugs, as it targets a crucial viral-specific process.[1][2][6][7]
This guide provides a comprehensive benchmark analysis of 3-Fluoro-2-hydroxyquinoline, a representative of the quinolinone class of compounds, against established inhibitors of the influenza PA endonuclease. We will delve into the mechanistic intricacies, comparative inhibitory potencies, and the experimental methodologies used to evaluate these compounds. Our objective is to furnish researchers and drug development professionals with a detailed, data-driven comparison to inform future discovery and optimization efforts.
The Inhibitors: A Head-to-Head Comparison
This guide focuses on a comparative analysis of two classes of influenza endonuclease inhibitors: the quinolinone scaffold, represented by a potent analog of this compound, and the clinically approved benchmark, Baloxavir marboxil.
The Quinolinone Scaffold: 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one
While specific inhibitory data for this compound is not extensively available in the public domain, we will utilize its closely related and highly potent analog, 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one , for a robust comparison. This compound belongs to the 3-hydroxyquinolin-2(1H)-one class, which has been identified as a promising scaffold for influenza endonuclease inhibition.[1]
The Benchmark Inhibitor: Baloxavir Marboxil
Baloxavir marboxil (brand name Xofluza®) is a first-in-class, FDA-approved antiviral drug that acts as a selective inhibitor of the influenza virus cap-dependent endonuclease.[7][8][9] It is a prodrug that is rapidly metabolized to its active form, baloxavir acid.[5] Its clinical efficacy and well-defined mechanism of action make it an ideal benchmark for evaluating novel endonuclease inhibitors.
Mechanism of Action: A Tale of Two Chelators
Both the quinolinone inhibitors and baloxavir acid share a common mechanistic feature: the chelation of divalent metal ions in the active site of the PA endonuclease. This active site contains two critical metal ions, typically manganese (Mn²⁺) or magnesium (Mg²⁺), which are essential for the catalytic activity of the enzyme.[1][10] By binding to and sequestering these metal ions, the inhibitors effectively shut down the cap-snatching process.
dot
Caption: Workflow for a fluorescence-based endonuclease assay.
Materials:
-
Recombinant influenza PA endonuclease domain
-
Fluorescently labeled single-stranded DNA or RNA substrate (e.g., a TaqMan-like oligonucleotide with a 5'-FAM fluorophore and a 3'-quencher) [1]* Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 5 mM MnCl₂
-
Test compound (this compound or its analogs)
-
Benchmark inhibitor (Baloxavir acid)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the benchmark inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add 2 µL of each compound dilution.
-
Enzyme Addition: Add 48 µL of the recombinant PA endonuclease (final concentration, e.g., 15 µM) to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Add 50 µL of the fluorescently labeled substrate (final concentration, e.g., 100 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
Data Analysis:
-
The fluorescence signal is proportional to the amount of cleaved substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Broader Therapeutic Potential of the Quinoline Scaffold
Beyond their antiviral activity, quinoline and its derivatives, including quinolinones, represent a "privileged scaffold" in medicinal chemistry, exhibiting a wide range of biological activities. Numerous studies have reported the potential of these compounds as anticancer and antimicrobial agents. [3][8]This versatility suggests that the this compound scaffold could be further explored for other therapeutic applications.
Conclusion and Future Directions
This guide has provided a detailed comparative analysis of the quinolinone scaffold, as represented by a potent fluorinated analog of this compound, against the clinically validated influenza endonuclease inhibitor, Baloxavir marboxil.
Key Findings:
-
Mechanism: Both classes of inhibitors function by chelating the essential divalent metal ions in the active site of the influenza PA endonuclease.
-
Potency: While the benchmarked quinolinone derivative demonstrates potent, sub-micromolar inhibitory activity, Baloxavir acid is significantly more potent, with IC₅₀ values in the low to sub-nanomolar range.
-
Therapeutic Potential: The quinolinone scaffold is a validated starting point for the development of novel anti-influenza agents.
Future Perspectives:
The sub-micromolar activity of the 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one highlights the potential of the quinolinone core. Future research should focus on structure-based drug design, leveraging the available X-ray crystal structures of the PA endonuclease in complex with inhibitors, to further optimize this scaffold. [1][2][6][11]The goal of such optimization would be to enhance the inhibitory potency to a level comparable with or exceeding that of Baloxavir, while maintaining a favorable safety profile. The broad biological activity of the quinoline scaffold also warrants investigation into other potential therapeutic applications for this compound and its derivatives.
References
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- DuBois, R. M., et al. (2012). Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease.
- RCSB PDB - 5WA7: Crystal structure of the influenza virus PA endonuclease in complex with inhibitor 9b (SRI-30101). (2018).
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- Kowalinski, E., et al. (2012). Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease.
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A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Hydroxyquinolines
For researchers and professionals in drug development, the strategic modification of bioactive scaffolds is a cornerstone of therapeutic innovation. Among these, the 8-hydroxyquinoline core stands out for its versatile pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] A key strategy to modulate the efficacy and pharmacokinetic profile of this scaffold is halogenation, particularly fluorination. This guide provides an in-depth, objective comparison of the efficacy of fluorinated versus non-fluorinated hydroxyquinolines, grounded in experimental data and established scientific principles. We will delve into the causal relationships behind experimental designs and provide detailed protocols to ensure the reproducibility and validation of the findings presented.
The Impact of Fluorination on the Physicochemical and Biological Properties of Hydroxyquinolines
The introduction of fluorine into a drug candidate can profoundly alter its properties. Fluorine's high electronegativity and small atomic size can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[3][4] In the context of hydroxyquinolines, these modifications can lead to significant changes in their therapeutic efficacy.
Generally, the antibacterial activity of quinolones is influenced by substitutions on the pyridine and carboxylic acid rings. A fluorine atom, typically at the 6-position, and a piperazine ring are known to broaden the spectrum of activity and increase potency.[5] While much of this knowledge comes from the study of fluoroquinolone antibiotics, the principles can be extrapolated to other quinoline derivatives.
Core Mechanism of Action: Metal Ion Chelation and Its Consequences
A primary mechanism of action for 8-hydroxyquinoline and its derivatives is their ability to chelate metal ions, particularly divalent cations like copper (Cu²⁺) and zinc (Zn²⁺).[1][6] This metal-binding property is central to their biological activities. The formation of these metal-hydroxyquinoline complexes can lead to several downstream effects:
-
Inhibition of Metalloenzymes: By sequestering essential metal cofactors, these compounds can inhibit enzymes crucial for pathogen survival or cancer cell proliferation.
-
Generation of Reactive Oxygen Species (ROS): The metal complexes can participate in redox cycling, leading to the production of ROS and inducing oxidative stress, which can trigger apoptotic pathways in cancer cells.
-
Ionophore Activity: Some hydroxyquinoline derivatives can act as ionophores, transporting metal ions across cellular membranes and disrupting intracellular metal homeostasis.[7][8]
The following diagram illustrates the central role of metal chelation in the mechanism of action of 8-hydroxyquinolines.
Caption: Metal chelation as the central mechanism of action for 8-hydroxyquinolines.
Comparative Efficacy in Different Therapeutic Areas
Antimicrobial Activity
Halogenation of the 8-hydroxyquinoline scaffold has been shown to significantly impact its antimicrobial activity. A study comparing various halogenated derivatives demonstrated that these modifications can enhance the antigrowth activity against Gram-negative bacteria compared to the parent, non-halogenated 8-hydroxyquinoline.[1][9]
For instance, cloxyquin (5-chloro-8-hydroxyquinoline), a monohalogenated derivative, exhibits potent antituberculosis activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 µg/mL against clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant strains.[10] Another study found that dihalogenated 8-hydroxyquinolines, such as iodoquinol and clioquinol, had high activity against the gonococcal pathogen, with MICs significantly lower than the reference drug spectinomycin.[2]
The following table summarizes the antimicrobial activity of some halogenated 8-hydroxyquinoline derivatives against various pathogens.
| Compound | Derivative | Pathogen | MIC (µM) | Reference |
| 8-Hydroxyquinoline | Non-halogenated | Staphylococcus aureus | 3.44-13.78 | [1] |
| Cloxyquin | 5-chloro-8-hydroxyquinoline | Listeria monocytogenes | 5.57 | [1][9] |
| Clioquinol | 5-chloro-7-iodo-8-hydroxyquinoline | Gram-negative bacteria | - | [1][9] |
| Nitroxoline | 5-nitro-8-hydroxyquinoline | Aeromonas hydrophila | 5.26 | [1][9] |
Anticancer Activity
In the realm of oncology, both fluorinated and non-fluorinated hydroxyquinolines have demonstrated promising cytotoxic effects against various cancer cell lines. The anticancer activity of these compounds is often linked to their ability to induce apoptosis.
Clioquinol, a non-fluorinated halogenated hydroxyquinoline, has been shown to induce apoptosis in leukemia and myeloma cells by inhibiting histone deacetylase (HDAC) activity.[11] It can also inhibit proteasome activity and the NF-κB signaling pathway.[12][13] Treatment with clioquinol has been found to reduce the viability of several human cancer cell lines with IC₅₀ values in the low micromolar range.[7]
A study on novel fluorinated quinoline derivatives showed potent anticancer activity against triple-negative breast cancer cells (MDA-MB-468), with IC₅₀ values between 2.5 and 5 µM, while remaining non-toxic to non-tumorigenic breast cells.[14] This study highlighted that both the ester group and fluorine substitution on the quinoline ring are crucial for their anticancer activity.[14]
The table below presents a comparison of the cytotoxic activity of a fluorinated quinoline derivative with its non-fluorinated counterpart against a triple-negative breast cancer cell line.
| Compound | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6a | meta-fluoro | MDA-MB-468 | ~4.0 | [14] |
| 7a (hydrolyzed 6a) | meta-fluoro (hydrolyzed) | MDA-MB-468 | Inactive | [14] |
| Non-fluorinated analog | Not specified | Not specified | Not available | - |
The induction of apoptosis by hydroxyquinoline derivatives often involves the activation of caspases, a family of proteases that execute programmed cell death. Clioquinol has been shown to induce cancer cell death through caspase-dependent apoptotic pathways.[7]
The following diagram illustrates a simplified apoptotic pathway initiated by a hydroxyquinoline derivative.
Caption: Simplified apoptotic pathway induced by hydroxyquinoline derivatives.
Neuroprotective Effects
In the context of neurodegenerative diseases like Alzheimer's, hydroxyquinoline derivatives have been investigated for their ability to modulate metal-induced amyloid-β (Aβ) aggregation. PBT2, a non-fluorinated 8-hydroxyquinoline derivative, has been shown to promote the degradation of Aβ and exhibit neuroprotective effects by acting as a metal chaperone, translocating extracellular zinc and copper into cells.[8][15] This process can influence signaling pathways, such as inducing the inhibitory phosphorylation of glycogen synthase kinase 3 (GSK3).[8]
The diagram below depicts the proposed mechanism of PBT2 in reducing Aβ aggregation and promoting neuronal health.
Caption: Proposed neuroprotective mechanism of PBT2.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the efficacy of hydroxyquinoline derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for assessing the antimicrobial activity of a compound.
Objective: To determine the lowest concentration of a hydroxyquinoline derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Test hydroxyquinoline compound (fluorinated and non-fluorinated)
-
Bacterial or fungal strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Grow the microorganism in the appropriate broth to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.[16]
Protocol 2: Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric method to assess cell viability.
Objective: To determine the concentration of a hydroxyquinoline derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test hydroxyquinoline compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[17][18]
Protocol 3: Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Objective: To quantify the induction of apoptosis by a hydroxyquinoline derivative by measuring caspase-3 activity.
Materials:
-
Treated and untreated cells
-
Caspase-3 assay kit (containing lysis buffer, reaction buffer, and a fluorogenic caspase-3 substrate like DEVD-AFC)
-
96-well black microtiter plate
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Lysis: After treatment with the hydroxyquinoline derivative, harvest the cells and lyse them using the provided lysis buffer.
-
Assay Setup: In a 96-well plate, add the cell lysate to the reaction buffer containing the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Data Analysis: The increase in fluorescence in the treated samples compared to the untreated control is proportional to the increase in caspase-3 activity.[6]
Conclusion
The strategic incorporation of fluorine into the 8-hydroxyquinoline scaffold presents a powerful approach to modulate its therapeutic efficacy. While direct, head-to-head comparative data for a wide range of fluorinated versus non-fluorinated analogs is still emerging, the existing evidence strongly suggests that fluorination can enhance antimicrobial and anticancer activities. The fundamental mechanism of action, rooted in metal chelation, provides a common starting point for understanding the diverse biological effects of these compounds.
The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative studies, ensuring the generation of reliable and reproducible data. As the field continues to evolve, a deeper understanding of the structure-activity relationships of fluorinated hydroxyquinolines will undoubtedly pave the way for the development of novel and more effective therapeutic agents.
References
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- Chelator PBT2 Forms a Ternary Cu2+ Complex with β-Amyloid That Has High Stability but Low Specificity. (2023). Preprints.org.
- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2016). Biochemistry and Biophysics Reports.
- Chelator PBT2 Forms a Ternary Cu 2+ Complex with β-Amyloid that has High Stability but Low Specificity. (2023). Preprints.org.
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- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). Molecules.
- A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2022).
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- Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents. (2020). Archiv der Pharmazie.
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In Silico Showdown: A Comparative Guide to Quinoline-Based Protein Inhibitors
In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure," a testament to its remarkable versatility and consistent presence in a multitude of therapeutic agents.[1][2][3][4][5] Its synthetic tractability allows for the generation of diverse derivatives, making it a cornerstone in the development of targeted protein inhibitors.[4][5] This guide provides an in-depth, in silico comparison of quinoline-based inhibitors, offering researchers, scientists, and drug development professionals a framework for evaluating and prioritizing these promising compounds. We will delve into the causality behind experimental choices in a computational setting, ensuring a self-validating system of analysis.
The Power of Quinoline in Protein Inhibition
The quinoline moiety, a bicyclic aromatic heterocycle, is a recurring motif in approved drugs targeting a range of proteins, particularly kinases and metalloproteinases.[2][3][6][7][8] Its ability to engage in various non-covalent interactions—hydrogen bonds, pi-stacking, and hydrophobic interactions—underpins its success as a pharmacophore. This guide will focus on a comparative analysis of quinoline-based inhibitors against two distinct and highly relevant protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis in cancer, and Matrix Metalloproteinase-2 (MMP-2), an enzyme implicated in tumor invasion and metastasis.[9][10][11][12][13][14]
The In Silico Gauntlet: A Workflow for Comparative Analysis
Our comparative evaluation hinges on a robust in silico workflow designed to predict the efficacy and drug-likeness of candidate molecules before resource-intensive wet-lab synthesis and testing.[15][16][17][18][19] This computational approach accelerates the drug discovery pipeline, allowing for the rapid triage of extensive compound libraries.
Caption: A generalized workflow for the in silico comparison of protein inhibitors.
Case Study: Quinoline-Based Inhibitors of VEGFR-2 and MMP-2
To illustrate our comparative approach, we will analyze three hypothetical quinoline-based compounds against VEGFR-2 and MMP-2. These compounds are designed to represent common structural motifs found in published literature.
-
QN-1 (Generic Kinase Inhibitor Motif): A quinoline core with an aniline substituent, a common feature in many kinase inhibitors.
-
QN-2 (Hydroxamate-Containing Motif): Incorporates a hydroxamic acid moiety, a known zinc-binding group often found in MMP inhibitors.[10]
-
QN-3 (Multi-Substituted Quinoline): A more complex derivative with substitutions designed to explore additional binding pockets.
Experimental Protocol: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[20][21][22][23]
Objective: To predict the binding modes and estimate the binding affinities of QN-1, QN-2, and QN-3 with VEGFR-2 and MMP-2.
Methodology:
-
Protein Preparation:
-
Obtain the crystal structures of VEGFR-2 (PDB ID: 2IGR) and MMP-2 (PDB ID: 1HOF) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atom charges using a molecular modeling suite like AutoDock Tools or Schrödinger's Protein Preparation Wizard.
-
Define the binding site based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.[24]
-
-
Ligand Preparation:
-
Generate 3D structures of QN-1, QN-2, and QN-3.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina or Glide.
-
Perform multiple docking runs to ensure conformational sampling.
-
Rank the resulting poses based on their docking scores (binding energy estimates in kcal/mol).
-
-
Analysis:
-
Visualize the top-ranked docking poses to analyze key interactions (hydrogen bonds, hydrophobic contacts, etc.) with active site residues.
-
Compare the docking scores of the different compounds for each target.
-
Data Presentation: Comparative Docking Analysis
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues |
| QN-1 | VEGFR-2 | -9.8 | Cys919, Glu885, Asp1046 |
| MMP-2 | -7.2 | His201, Glu202, His211 | |
| QN-2 | VEGFR-2 | -8.1 | Cys919, Leu840 |
| MMP-2 | -10.5 | His201, Glu202, Zn2+ (via hydroxamate) | |
| QN-3 | VEGFR-2 | -10.3 | Cys919, Glu885, Phe1047, Asp1046 |
| MMP-2 | -8.9 | His201, Pro220, Tyr222 |
Analysis of Docking Results:
The docking scores suggest that QN-1 and QN-3 have a higher predicted affinity for VEGFR-2, which is consistent with their kinase inhibitor-like scaffolds.[6][7] Conversely, QN-2 , with its zinc-chelating hydroxamate group, shows a significantly stronger predicted binding to the zinc-dependent MMP-2.[25] The detailed interactions reveal that for VEGFR-2, hydrogen bonding with the hinge region residue Cys919 is a critical determinant of binding, a common feature for kinase inhibitors.[26] For MMP-2, the coordination of the zinc ion by QN-2 is the primary driver of its high affinity.
Signaling Pathway Context
Caption: Simplified signaling pathways for VEGFR-2 and MMP-2, indicating points of inhibition.
Beyond Binding: ADMET Prediction for Drug-Likeness
High binding affinity is necessary but not sufficient for a successful drug. A compound must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[27][28][29][30] In silico ADMET prediction provides an early assessment of a compound's potential drug-likeness.[28]
Experimental Protocol: In Silico ADMET Prediction
Objective: To predict the physicochemical and pharmacokinetic properties of QN-1, QN-2, and QN-3.
Methodology:
-
Input: Use the 2D or 3D structures of the quinoline derivatives.
-
Platform Selection: Employ a web-based tool such as pkCSM, SwissADME, or a commercial software package.[28][31]
-
Property Calculation: Submit the structures to the platform to calculate a range of properties, including:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors (HBD), Hydrogen Bond Acceptors (HBA).
-
Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Toxicity: AMES toxicity, hERG inhibition.
-
-
Analysis: Compare the predicted properties against established thresholds for drug-likeness, such as Lipinski's Rule of Five.
Data Presentation: Comparative ADMET Profile
| Property | QN-1 | QN-2 | QN-3 | Desirable Range |
| MW ( g/mol ) | 380.4 | 410.4 | 455.5 | < 500 |
| LogP | 3.5 | 2.8 | 4.2 | < 5 |
| HBD | 2 | 3 | 2 | < 5 |
| HBA | 4 | 5 | 6 | < 10 |
| Lipinski Violations | 0 | 0 | 0 | 0 |
| HIA (%) | 92 | 85 | 88 | > 80% |
| Caco-2 Perm. | High | Moderate | High | High |
| CYP2D6 Inhibitor | Yes | No | Yes | No |
| AMES Toxicity | No | No | No | No |
| hERG I Inhibitor | No | No | Yes | No |
Analysis of ADMET Profile:
All three compounds exhibit good "drug-like" properties according to Lipinski's Rule of Five. They are all predicted to have high intestinal absorption. However, potential liabilities are also flagged. QN-1 and QN-3 are predicted to be inhibitors of CYP2D6, an important drug-metabolizing enzyme, which could lead to drug-drug interactions. Furthermore, QN-3 is predicted to inhibit the hERG channel, a major cause of cardiotoxicity-related drug attrition. QN-2 , in this analysis, presents the most favorable ADMET profile, with no predicted major liabilities.
Synthesizing the Data for Lead Candidate Selection
The ultimate goal of this in silico comparison is to prioritize candidates for further development. This requires a holistic evaluation of both the predicted efficacy (docking) and the potential for developability (ADMET).
-
For a VEGFR-2 inhibitor program: QN-3 shows the highest predicted binding affinity. However, its potential for hERG inhibition is a significant concern. QN-1 presents a more balanced profile of good predicted affinity and a cleaner, though not perfect, ADMET profile. It would likely be prioritized for initial synthesis and in vitro testing, with a medicinal chemistry strategy to mitigate the CYP2D6 inhibition.
-
For an MMP-2 inhibitor program: QN-2 is the standout candidate. It has the highest predicted affinity for the target, driven by a specific and well-understood interaction (hydroxamate-zinc chelation), and it possesses the most promising ADMET profile of the three compounds.
This comparative guide demonstrates the power of a structured in silico approach to evaluate and prioritize quinoline-based protein inhibitors. By integrating molecular docking with ADMET prediction, researchers can make more informed decisions, focusing resources on compounds with the highest probability of success. The true validation of these predictions, of course, lies in experimental testing, but this computational pre-screening is an indispensable tool in modern, efficient drug discovery.
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A Senior Application Scientist's Guide to Cross-Reactivity in Quinolone Scaffolds: A Comparative Analysis Centered on 2-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring is a foundational scaffold in medicinal chemistry, celebrated for its presence in a multitude of bioactive compounds.[1][2] From anticancer agents to antimicrobials, derivatives of this heterocyclic motif are at the forefront of therapeutic innovation.[1][2][3] Among these, 2-hydroxyquinoline (also known as 2-quinolone or carbostyril) and its analogs have garnered significant attention for their broad spectrum of pharmacological activities.[1][4] However, as with any potent molecular scaffold, the potential for off-target effects and cross-reactivity with structurally similar molecules is a critical consideration in drug development and molecular probe design.
This guide provides an in-depth, objective comparison of the principles and experimental realities of cross-reactivity, using 2-hydroxyquinoline as our central molecule. We will explore the causality behind experimental design for assessing specificity and provide actionable protocols for researchers. While specific quantitative cross-reactivity data for 3-Fluoro-2-hydroxyquinoline is not prevalent in public literature, the principles and methodologies discussed herein are directly applicable. We will draw comparative insights from the well-documented cross-reactivity profiles of fluoroquinolone antibiotics to underscore the clinical and research relevance of these studies.[5][6][7][8]
The Imperative of Specificity: Why Cross-Reactivity Matters
In drug discovery, specificity is paramount. An ideal therapeutic agent interacts exclusively with its intended biological target. Cross-reactivity, the unintended binding of a compound to other molecules, can lead to a range of undesirable outcomes, from misleading experimental results in a research setting to adverse drug reactions in a clinical context. For quinoline-based compounds, which are often developed as enzyme inhibitors or receptor modulators, understanding the cross-reactivity profile is essential for predicting potential side effects and ensuring the validity of structure-activity relationship (SAR) studies.[9]
The structural similarity between different quinoline derivatives is the primary driver of cross-reactivity.[9] Minor modifications to the quinoline core, such as the addition of hydroxyl, methyl, or halogen groups, can alter the electronic and steric properties of the molecule, thereby influencing its binding affinity for various biological targets.[10]
Designing a Cross-Reactivity Study: A Logical Framework
A robust cross-reactivity study is a self-validating system. The experimental design must be logical, with each step justifying the next. The core principle is to challenge the specificity of your primary compound (the analyte) against a panel of structurally related molecules (the potential cross-reactants).
Below is a conceptual workflow for assessing the cross-reactivity of a 2-hydroxyquinoline derivative in a hypothetical enzyme inhibition assay.
Caption: Conceptual workflow for a cross-reactivity assessment study.
Comparative Data Analysis: Interpreting the Numbers
To illustrate how data from such a study might be presented and interpreted, the following table summarizes hypothetical results for 2-hydroxyquinoline and two analogs tested against a primary target enzyme and a secondary, structurally related enzyme.
| Compound | Primary Target IC50 (µM) | Secondary Target IC50 (µM) | % Cross-Reactivity* |
| 2-Hydroxyquinoline | 1.5 | > 100 | < 1.5% |
| Analog A (8-Hydroxyquinoline) | 5.2 | 25.8 | 20.1% |
| Analog B (2-Methyl-8-hydroxyquinoline) | 12.8 | 15.3 | 83.7% |
*Calculated as (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100 for the primary target.
Interpretation of Hypothetical Data:
-
2-Hydroxyquinoline demonstrates high specificity for the primary target, with negligible activity against the secondary target.
-
Analog A (8-Hydroxyquinoline) shows moderate cross-reactivity. While it is more potent against the primary target, its activity against the secondary target is significant enough to warrant consideration, especially at higher concentrations.
-
Analog B (2-Methyl-8-hydroxyquinoline) exhibits a high degree of cross-reactivity, indicating poor specificity between the two targets. The presence of the methyl group and the repositioned hydroxyl group likely create a pharmacophore that is recognized by both enzymes.
This type of quantitative comparison is crucial for selecting the most specific compound for further development or as a research tool.
Case Study: Cross-Reactivity in Fluoroquinolone Antibiotics
The principles of cross-reactivity are not just theoretical; they have significant clinical implications. Fluoroquinolones are a class of broad-spectrum antibiotics widely used in medicine.[11] However, they are also associated with hypersensitivity reactions.[5][6] Studies have been conducted to assess the risk of cross-reactivity between different fluoroquinolones in patients with a history of an allergic reaction to one drug in this class.
One retrospective study found that among patients with a history of an immediate hypersensitivity reaction to ciprofloxacin, levofloxacin, or moxifloxacin, the frequency of a subsequent reaction to a different fluoroquinolone was low, around 2.5%.[5][6][7] Specifically, the cross-reactivity rates were 2.5% for the ciprofloxacin group, 2.0% for the levofloxacin group, and 5.3% for the moxifloxacin group.[5][6][7] This data, while suggesting a low overall risk, is vital for guiding clinical decisions when an alternative antibiotic from the same class is being considered.[5]
Experimental Protocol: In Vitro Cell Viability (MTT) Assay for Cytotoxicity Screening
To assess the biological activity of quinoline derivatives, a common starting point is to evaluate their cytotoxicity against various cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-hydroxyquinoline and its analogs against a human cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
2-Hydroxyquinoline and analogs (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium.[13] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2-hydroxyquinoline and analogs) in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the overnight culture medium from the plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Impact on Signaling Pathways
Understanding how a compound and its cross-reacting analogs might affect cellular signaling is crucial. Many 2-hydroxyquinoline derivatives have been shown to exert their anticancer effects by inducing apoptosis (programmed cell death).[1][4] This is often mediated through the intrinsic apoptosis pathway, which involves the mitochondria.
Caption: Intrinsic apoptosis pathway potentially induced by 2-hydroxyquinoline analogs.
Conclusion
The study of cross-reactivity is a cornerstone of rigorous pharmacological and biological research. While the quinoline scaffold offers immense therapeutic potential, its structural versatility necessitates a thorough evaluation of the specificity of its derivatives. By employing systematic experimental workflows, such as comparative enzyme inhibition assays and cytotoxicity profiling, researchers can build a comprehensive understanding of a compound's activity profile. The insights gained from well-documented cases, like the cross-reactivity of fluoroquinolones, provide a valuable framework for assessing risk and guiding development. Ultimately, a proactive and data-driven approach to characterizing cross-reactivity is essential for translating promising quinoline-based molecules into safe and effective scientific tools and therapeutic agents.
References
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- Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity. PubMed. [Link]
- Assessment of fluoroquinolone cross-reactivity in a real world setting. St. Joseph's Health. [Link]
- In-Class Cross-Reactivity among Hospitalized Patients with Hypersensitivity Reactions to Fluoroquinolones. Antimicrobial Agents and Chemotherapy, ASM Journals. [Link]
- The Versatility of 2-Hydroxyquinoline in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis, crystal structure and biological activity of 2-[2-(quinolin-2-yl)vinyl]-8-hydroxyquinoline and 2-[2-(quinolin-4-yl)vinyl]-8-hydroxyquinoline. IUCr Journals. [Link]
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Safety Operating Guide
A Strategic Protocol for the Safe Disposal of 3-Fluoro-2-hydroxyquinoline
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery to the responsible management of the chemical entities we handle. 3-Fluoro-2-hydroxyquinoline, a halogenated heterocyclic compound, requires meticulous disposal procedures to ensure personnel safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory frameworks. The causality behind each procedural step is explained to empower laboratory personnel with not just the "how," but the critical "why."
Disclaimer: This document provides guidance based on available safety data for this compound and related chemical classes. It is imperative to consult your institution's specific Safety Data Sheet (SDS) for this compound and to adhere strictly to the protocols established by your Environmental Health and Safety (EHS) department. This guide supplements, but does not replace, local, state, and federal regulations.
Hazard Profile and Foundational Safety Assessment
Understanding the intrinsic hazards of this compound is the cornerstone of its safe management. Its chemical structure, featuring a quinoline core and a carbon-fluorine bond, dictates its classification and the necessary precautions.
The compound is classified with the following GHS Hazard Statements[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Furthermore, as a halogenated organic compound, this compound falls under specific regulatory scrutiny by agencies such as the U.S. Environmental Protection Agency (EPA), which restricts the land disposal of untreated Halogenated Organic Compounds (HOCs)[2][3][4]. This classification mandates a disposal pathway that ensures complete destruction, typically high-temperature incineration, to prevent environmental persistence.
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Engineering Controls
Before any handling or disposal activities commence, establishing a robust safety barrier is non-negotiable. The required PPE is directly correlated to the compound's hazard profile.
Table 1: Hazard-Informed PPE Requirements
| Hazard Classification | Potential Route of Exposure | Required Personal Protective Equipment (PPE) | Regulatory Standard (Example) |
| Serious Eye Irritation (H319) | Splash, Aerosol | Tightly fitting safety goggles or a face shield.[5] | OSHA 29 CFR 1910.133[6] |
| Skin Irritation (H315) | Direct Contact | Chemical-resistant gloves (e.g., Nitrile). A lab coat is mandatory.[5][7] | EN 374 |
| Respiratory Irritation (H335) | Inhalation of Dust/Aerosol | All handling and disposal must occur within a certified chemical fume hood.[5] | OSHA 29 CFR 1910.1450[8] |
| Harmful if Swallowed (H302) | Ingestion | Prohibit eating, drinking, and smoking in handling areas. Wash hands thoroughly after handling.[9][10][11] | N/A |
Engineering Control Causality: The use of a chemical fume hood is not merely a suggestion but a critical engineering control. It mitigates the risk of inhaling fine particulates of this compound, directly addressing the H335 hazard classification and protecting the user's respiratory system.[5][12]
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the disposal workflow. Cross-contamination of waste streams can lead to dangerous chemical reactions and complex, costly disposal challenges.[7]
Step 1: Designate a Hazardous Waste Container
-
Select a container made of a material compatible with this compound (e.g., high-density polyethylene).
-
The container must have a secure, tight-fitting lid to prevent the release of vapors or dust.[7]
-
Affix a "Hazardous Waste" label. The label must clearly state the full chemical name: "this compound" and list all associated hazards (e.g., "Toxic," "Irritant").[5]
Step 2: Collect Waste Based on Physical State
-
Solid Waste: Carefully transfer any unused or waste this compound powder directly into the designated hazardous waste container. This includes any material from spill cleanups. Use non-sparking tools for transfers where applicable.[5]
-
Contaminated Materials: All disposable items that have come into contact with the compound are considered hazardous waste. This includes gloves, weigh boats, pipette tips, and contaminated wipes. Place these items directly into the solid hazardous waste container.[13]
-
Liquid Waste: If this compound is in a solution, collect it in a designated liquid hazardous waste container. Crucially, do not mix this waste stream with other solvents unless explicitly permitted by your EHS department. [13]
Step 3: Manage Container Filling and Storage
-
Do not overfill containers. Leave at least 10% of headspace to allow for expansion.[7]
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated satellite accumulation area away from general lab traffic until it is ready for pickup by EHS personnel.[13]
Prohibited Disposal Routes: Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or poured down the sewer drain.[5][7] This is to prevent environmental release and potential harm to aquatic ecosystems, a known risk for quinoline derivatives.
Emergency Procedure: Spill Management
In the event of a spill, a swift and correct response is vital to minimize exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Before addressing the spill, don the full PPE outlined in Table 1, including respiratory protection if significant dust is generated.
-
Contain and Absorb: For solid spills, gently cover with an absorbent material (e.g., vermiculite or sand) to prevent aerosolization.[10]
-
Collect Waste: Carefully sweep or scoop the material and place it into the designated hazardous waste container.[9]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and dispose of all cleanup materials (wipes, etc.) as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.
The Final Disposal Pathway: Incineration
The terminal step for this waste is managed by your institution's EHS department, which coordinates with licensed hazardous waste disposal facilities. Due to its classification as a halogenated organic compound, the required disposal method is high-temperature incineration.[5][14]
Causality of Incineration: Incineration at temperatures typically exceeding 850°C, often in conjunction with flue gas scrubbing, is necessary to ensure the complete destruction of the carbon-halogen bond and the aromatic quinoline structure.[14] This process prevents the formation of hazardous byproducts and the release of toxic compounds into the environment, in compliance with EPA regulations for halogenated wastes.[15]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Sources
- 1. 3-Fluoro-1,2-dihydroquinolin-2-one | C9H6FNO | CID 11094963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. View Document - California Code of Regulations [govt.westlaw.com]
- 4. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. fishersci.com [fishersci.com]
- 10. lobachemie.com [lobachemie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
